molecular formula C6H7NO2 B084378 Allyl cyanoacetate CAS No. 13361-32-5

Allyl cyanoacetate

Número de catálogo: B084378
Número CAS: 13361-32-5
Peso molecular: 125.13 g/mol
Clave InChI: WXKCRCGKCOKJEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Allyl cyanoacetate is a valuable chemical building block in organic synthesis and industrial research. Its molecular structure, featuring both an allyl ester and a cyanoacetate group, makes it a versatile precursor for the synthesis of more complex molecules. A primary application of this compound is its role as a key intermediate in the chemical industry, particularly in the North American market, where it is utilized in the synthesis of pharmaceuticals and agrochemicals . It is also fundamentally important in the synthesis of cyanoacrylate polymers. Through various synthetic routes, it serves as a precursor for monomers like allyl 2-cyanoacrylate . These monomers are instrumental in developing advanced poly(alkyl cyanoacrylate) adhesives, which are explored for biomedical applications due to their rapid polymerization and strong bonding characteristics . Recent scientific investigations have focused on enhancing the performance of cyanoacrylate-based materials. Studies involve combining derivatives such as prepolymerized allyl 2-cyanoacrylate (PAC) with other cyanoacrylates (e.g., 2-Octyl Cyanoacrylate) to create mixture adhesives for topical wound closure. These research efforts aim to develop biomaterials with improved antimicrobial activity, reduced cytotoxicity, and greater mechanical stability for medical applications . The ongoing innovation in green chemistry and process engineering for its production, including continuous flow synthesis, also highlights its industrial relevance by enabling more efficient and sustainable manufacturing processes .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

prop-2-enyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKCRCGKCOKJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065425
Record name Allyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-32-5
Record name 2-Propen-1-yl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyano-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A64N945D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Allyl Cyanoacetate (CAS No: 13361-32-5) is a versatile organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its unique chemical structure, featuring an activated methylene group flanked by a nitrile and an allyl ester, makes it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and drug development. This guide provides an in-depth overview of its properties, synthesis, key reactions, and safety considerations.

Core Properties and Identification

This compound is a combustible, colorless to light yellow liquid.[3][4] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number 13361-32-5[3][5]
Molecular Formula C₆H₇NO₂[5]
Molecular Weight 125.13 g/mol [3]
IUPAC Name prop-2-enyl 2-cyanoacetate[5]
Synonyms Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate[3][5]
InChI Key WXKCRCGKCOKJEF-UHFFFAOYSA-N[3]
SMILES String C=CCOC(=O)CC#N[3]
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Form Liquid[3]
Melting Point -40.0 °C[3]
Boiling Point 89-90 °C at 5 hPa; 110 °C at 20 mmHg[3]
Density 1.072 g/cm³ at 20 °C; 1.065 g/mL at 25 °C[3]
Vapor Pressure 0.05 hPa[3]
Flash Point 91 °C[3]
Refractive Index n20/D 1.443[3]

Safety and Handling

This compound is classified as toxic if swallowed and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Safety Information for this compound
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed[3][5]
Acute Toxicity, Dermal (Category 4)
alt text
WarningH312: Harmful in contact with skin[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-30°C.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the methylene group (CH₂) positioned between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This makes the methylene protons acidic and easily removed by a base, forming a potent nucleophile for various carbon-carbon bond-forming reactions.

cluster_0 Reactivity of this compound AC This compound (NC-CH₂-COOR) Carbanion Nucleophilic Carbanion (NC-CH⁻-COOR) AC->Carbanion Deprotonation Base Base Product C-C Bond Formation (e.g., Knoevenagel Product) Carbanion->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone)

Core reactivity of this compound.
Knoevenagel Condensation

One of the most significant reactions involving this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product.[7][8] These products are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.[2] Through multicomponent reactions, it can be used to construct rings containing nitrogen, oxygen, and sulfur, which form the core scaffolds of many biologically active compounds and approved drugs.[1][4] For example, derivatives of cyanoacetic acid are used in the synthesis of purines like caffeine and theophylline, as well as pyrimidines and pyridones.[1][9]

Experimental Protocols

While specific protocols should be optimized for each substrate, the following provides a general methodology for a key reaction involving cyanoacetate esters.

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for the Knoevenagel condensation with active methylene compounds like ethyl or this compound.[6][7][8]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.0 mmol)

  • Base catalyst (e.g., piperidine, DBU, or an ionic liquid like DIPEAc, 10-20 mol%)[7][8]

  • Solvent (e.g., ethanol, water, or solvent-free)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol), and the chosen solvent.

  • Begin stirring the mixture at room temperature.

  • Add the base catalyst (e.g., DBU, ~1 mmol if using a DBU/water complex, or catalytic amounts of other bases) to the reaction mixture.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in as little as 30 minutes to a few hours, depending on the substrates and catalyst used.[6] Gentle heating under reflux may be required for less reactive substrates.

  • Upon completion, the work-up procedure will vary based on the solvent and catalyst. If water is the solvent, the product often precipitates and can be collected by filtration.[6]

  • If an organic solvent is used, the solvent may be removed under reduced pressure. The residue can then be purified, typically by recrystallization or column chromatography, to yield the pure α,β-unsaturated product.

prep 1. Preparation - Add Aldehyde (1 mmol) - Add this compound (1 mmol) - Add Solvent react 2. Reaction - Add Base Catalyst - Stir at Room Temp. or Reflux prep->react Initiate monitor 3. Monitoring - Track progress via TLC react->monitor monitor->react Incomplete workup 4. Work-up - Filter precipitate (if aqueous) - Or remove solvent in vacuo monitor->workup Complete purify 5. Purification - Recrystallization or - Column Chromatography workup->purify product Final Product (α,β-unsaturated compound) purify->product

Experimental workflow for a Knoevenagel condensation.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis, particularly for C-C bond formation and the construction of heterocyclic systems. Its predictable reactivity, centered on the active methylene group, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

Physical and chemical properties of allyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyanoacetate is a versatile organic compound that serves as a key building block in a variety of chemical syntheses. Its unique molecular structure, featuring an allyl group, a cyano moiety, and an ester functional group, provides multiple reactive sites for the construction of complex molecules. This guide offers an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and key reaction pathways, making it an essential resource for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1][2] A comprehensive summary of its key physical and chemical properties is presented below.

Identification and Structure
PropertyValueSource(s)
Chemical Name prop-2-enyl 2-cyanoacetate[3]
Synonyms This compound, Cyanoacetic acid allyl ester[3][4]
CAS Number 13361-32-5[1][2][3][4]
Molecular Formula C₆H₇NO₂[1][3][4]
Molecular Weight 125.13 g/mol [1][2][3][4]
InChI InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2
InChIKey WXKCRCGKCOKJEF-UHFFFAOYSA-N
SMILES C=CCOC(=O)CC#N[5]
Physical Properties
PropertyValueConditionsSource(s)
Physical State LiquidAmbient[1][2]
Color Colorless[1][2]
Melting Point -40.0 °C[4]
Boiling Point 110 °Cat 20 mmHg[4][6]
89-90 °Cat 5 hPa
Density 1.065 g/mLat 25 °C[4]
1.072 g/cm³at 20 °C
Refractive Index (n_D) 1.443at 20 °C[6]
1.44[1][2]
Vapor Pressure 0.05 hPa
Flash Point >110 °C (>230 °F)
91 °C
Solubility
Spectral Data
Spectrum TypeKey Features
¹H NMR Data available, indicating the presence of the allyl and methylene protons.
¹³C NMR Data available, showing characteristic peaks for the ester, nitrile, and allyl carbons.[7]
IR Expected to show characteristic absorptions for the C≡N stretch, C=O stretch of the ester, and C=C stretch of the allyl group.
Mass Spectrometry Data not readily available. Fragmentation would be expected to involve cleavage of the allyl group and loss of the cyano and ester moieties.

Chemical Reactivity and Reaction Pathways

This compound's reactivity is centered around its three functional groups: the ester, the nitrile, and the activated methylene group.

Knoevenagel Condensation

A key reaction of this compound is the Knoevenagel condensation, where the activated methylene group reacts with aldehydes and ketones in the presence of a basic catalyst to form a new carbon-carbon double bond.[8][9] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Knoevenagel_Condensation cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Formation Allyl_Cyanoacetate This compound Carbanion Carbanion Intermediate Allyl_Cyanoacetate->Carbanion Deprotonation by Base Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R₂CO) Alkoxide Alkoxide Intermediate Aldehyde_Ketone->Alkoxide Base Base (e.g., Piperidine, DBU) Carbanion->Alkoxide Nucleophilic attack on carbonyl Unsaturated_Ester α,β-Unsaturated Cyano Ester Alkoxide->Unsaturated_Ester Dehydration Water Water Alkoxide->Water

Caption: Knoevenagel condensation pathway.

Hydrolysis

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield cyanoacetic acid and allyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

Hydrolysis_Reaction Allyl_Cyanoacetate This compound Products Cyanoacetic Acid + Allyl Alcohol Allyl_Cyanoacetate->Products Water Water Water->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Products catalyzes

Caption: Hydrolysis of this compound.

Transesterification

This compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst.[10] This reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the allyl alcohol byproduct.[10]

Transesterification_Reaction Allyl_Cyanoacetate This compound New_Ester New Cyanoacetate Ester (NCCH₂COOR) Allyl_Cyanoacetate->New_Ester Allyl_Alcohol Allyl Alcohol Allyl_Cyanoacetate->Allyl_Alcohol Alcohol Alcohol (R-OH) Alcohol->New_Ester Catalyst Acid or Base Catalyst Catalyst->New_Ester catalyzes

Caption: Transesterification of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on the general Fischer esterification of carboxylic acids.

Materials:

  • Cyanoacetic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, a 1.5 to 2-fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Add toluene as a solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring and slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 110 °C at 20 mmHg).[4][6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS protocol for the analysis of a moderately polar compound like this compound is provided below. Specific parameters may need to be optimized.

GC Conditions:

  • Column: A standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of around 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of this compound (e.g., 200 amu).

GCMS_Workflow Sample This compound Sample GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Mass Spectrum Detector->Data

Caption: GC-MS analysis workflow.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[1][3]

  • Hazards: Toxic if swallowed.[1] May cause skin and eye irritation.[1]

  • Handling: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a range of reactivity that allows for the construction of diverse molecular architectures. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols and reaction pathways serve as a practical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

References

Structure and molecular weight of allyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Cyanoacetate for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound featuring three key functional groups: a nitrile, an ester, and an alkene. This combination makes it a versatile building block in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular weight, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of an allyl group ester-linked to a cyanoacetic acid backbone.

Caption: Chemical Structure of this compound.

Quantitative data and identifiers for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier Value Reference(s)
IUPAC Name prop-2-enyl 2-cyanoacetate [1][2]
Synonyms Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate [3][4]
CAS Number 13361-32-5 [1][3][4][5]
Molecular Formula C₆H₇NO₂ [1][2][5]
Linear Formula NCCH₂CO₂CH₂CH=CH₂ [3][4]
EC Number 236-423-4 [3][6]
MDL Number MFCD00013817 [3][4]
PubChem CID 25919 [1]
SMILES String C=CCOC(=O)CC#N [3][6]

| InChI Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N |[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It exists as a clear liquid at room temperature.[3][4][5]

Table 2: Physicochemical Data

Property Value Reference(s)
Molecular Weight 125.13 g/mol [1][3][4][7]
Appearance Colorless to light orange/yellow clear liquid [5]
Density 1.065 g/mL at 25 °C [5][8]
1.072 g/cm³ at 20 °C [4][9]
Melting Point -40.0 °C [4][5][8]
Boiling Point 110 °C at 20 mmHg [5][6][8]
89-90 °C at 5 hPa [4][9]
Flash Point >230 °F (>110 °C) [5]
91 °C [4][9]
Refractive Index (n20/D) 1.443 [5][6]

| Vapor Pressure | 0.05 hPa |[4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and allylic) and the methylene protons adjacent to the nitrile and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the carbonyl carbon, the two sp² carbons of the alkene, and the two sp³ carbons of the methylene groups.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the alkene (C=C) stretch.[1] Expected vibrational frequencies include:

    • C-H stretch (alkene): ~3080 cm⁻¹

    • C-H stretch (alkane): <3000 cm⁻¹

    • C≡N stretch (nitrile): ~2260-2240 cm⁻¹

    • C=O stretch (ester): ~1750-1735 cm⁻¹

    • C=C stretch (alkene): ~1680-1640 cm⁻¹

Experimental Protocol: Synthesis

This compound is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyanoacetic acid with allyl alcohol, with the continuous removal of water to drive the reaction to completion.

4.1 Principle The esterification is an equilibrium process. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of cyanoacetic acid is protonated, increasing its electrophilicity. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound ester. Removing water, typically with a Dean-Stark apparatus, shifts the equilibrium towards the product side.

4.2 Materials and Equipment

  • Cyanoacetic acid

  • Allyl alcohol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

4.3 Detailed Methodology

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be dried before use.

  • Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq), allyl alcohol (1.2-1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.

workflow Figure 2. Synthesis Workflow for this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification reactants Charge flask with: - Cyanoacetic Acid - Allyl Alcohol - Toluene catalyst Add H₂SO₄ catalyst reactants->catalyst reflux Heat to reflux catalyst->reflux water_removal Azeotropically remove H₂O (Dean-Stark Trap) reflux->water_removal cool Cool to RT water_removal->cool quench Quench with NaHCO₃ (aq) cool->quench extract Separate organic layer Wash with NaHCO₃ & Brine quench->extract dry Dry over MgSO₄ extract->dry evaporate Solvent removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Synthesis Workflow for this compound.

Safety and Handling

This compound is classified as toxic if swallowed.[3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container below +30°C.[5][8]

Table 3: GHS Hazard Information

Hazard Class Pictogram Signal Word Hazard Statement Reference(s)

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |[3][4][6][9] |

References

An In-depth Technical Guide to the Safe Handling of Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for allyl cyanoacetate (CAS RN: 13361-32-5), a versatile intermediate in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as cyanoacetic acid allyl ester, is a combustible liquid that is toxic if swallowed.[1][2] It is recognized for its role as a building block in the synthesis of more complex molecules, including heterocycles and pharmaceutical intermediates.[2][3]

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol [1][2]
Appearance Colorless to light orange/yellow liquid[4]
Density 1.065 g/mL at 25°C[4][5]
Boiling Point 110°C at 20 mmHg[4]
Melting Point -40.0°C[4]
Flash Point >230°F (>110°C)[4]
Vapor Pressure 0.05 hPa[4]
Refractive Index n20/D 1.443[4]

Hazard Identification and Toxicity

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1] It is harmful in contact with skin and by inhalation.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[2][5]
Acute Toxicity, Dermal GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin[2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[6]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation

Toxicity Data:

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%) RabbitOral160 mg/kg[4]

Experimental Protocols for Safe Handling

Given the hazards associated with this compound, strict adherence to the following protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Local exhaust ventilation should be used to control the generation of vapors or mists.[1]

  • Eye Protection: Chemical safety goggles are required.[1] A face shield should be worn if there is a risk of splashing.[1]

  • Hand Protection: Impervious gloves must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[7]

  • Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires to prevent skin contact.[1] A safety shower and eye wash station must be readily available.[1]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[5]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[8]

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Use a closed system whenever possible to minimize exposure.[1]

  • Keep containers tightly closed when not in use.[1]

Storage
  • Store in a cool, dark, and well-ventilated place.[1]

  • Store locked up, accessible only to authorized personnel.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[9]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures
  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[6]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[8] Wear appropriate personal protective equipment (PPE) as described in section 3.1.[1] Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][8]

  • Containment and Cleaning: Absorb the spill with an inert material such as sand, earth, or sawdust.[1] Collect the absorbed material into a suitable, closed container for disposal.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

  • Specific Hazards: Closed containers may explode when heated.[1] Hazardous combustion products include carbon oxides and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical flow for safe handling and emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Fume Hood C->D E Dispense Required Amount D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Dispose of Contaminated Waste Properly G->H I Remove PPE and Wash Hands H->I

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

G Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Remove Contaminated Clothing Start->S1 Skin E1 Rinse with Water for 15 min Start->E1 Eye I1 Move to Fresh Air Start->I1 Inhalation ING1 Call POISON CENTER Immediately Start->ING1 Ingestion S2 Wash with Soap and Water S1->S2 S3 Seek Medical Attention if Irritation Persists S2->S3 E2 Remove Contact Lenses E1->E2 E3 Seek Immediate Medical Attention E2->E3 I2 Provide Artificial Respiration if Needed I1->I2 I3 Seek Immediate Medical Attention I2->I3 ING2 Rinse Mouth ING1->ING2 ING3 Do NOT Induce Vomiting ING2->ING3

Caption: A decision-making flowchart for first-aid response to this compound exposure.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service. Uncleaned containers should be treated as hazardous waste.[8] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Conclusion

This compound is a valuable chemical reagent with significant hazards. A thorough understanding of its properties and strict adherence to safety protocols are paramount for professionals in research and drug development. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with its use.

References

A Technical Guide to the Spectroscopic Data of Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for allyl cyanoacetate. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and analysis.

Introduction to this compound

This compound, with the chemical formula C6H7NO2, is a versatile organic compound.[1][2][3][4] Its structure incorporates both a nitrile and an ester functional group, making it a useful building block in various organic syntheses. Accurate spectroscopic data is crucial for its identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

2.1. ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the allyl and the cyanoacetate methylene protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
5.95 - 5.85m1H-CH=CH₂
5.40 - 5.30m2H-CH=CH₂
4.70d5.82H-O-CH₂-CH=
3.50s2HNC-CH₂-COO-

Table 1: ¹H NMR Spectroscopic Data for this compound.

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃) solvent.[2]

Chemical Shift (δ) ppmAssignment
162.5C=O (Ester)
130.0-CH=CH₂
120.0-CH=CH₂
114.0C≡N (Nitrile)
67.0-O-CH₂-
25.0NC-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound.[2]

Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3090Medium=C-H Stretch (alkene)
2960MediumC-H Stretch (alkane)
2260StrongC≡N Stretch (nitrile)
1745StrongC=O Stretch (ester)
1650MediumC=C Stretch (alkene)
1250StrongC-O Stretch (ester)

Table 3: IR Spectroscopic Data for this compound.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.

4.1. NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300 or similar instrument.[1]

  • ¹H NMR: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum is obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.[6] Chemical shifts are also referenced to TMS.[5]

4.2. IR Spectroscopy

  • Sample Preparation: For liquid samples like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR InterpretNMR Interpret NMR Spectra (Chemical Shift, Integration, Multiplicity) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Group Identification) ProcessIR->InterpretIR Structure Structural Elucidation InterpretNMR->Structure InterpretIR->Structure

Figure 1: Workflow for Spectroscopic Analysis.

References

Allyl Cyanoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Allyl cyanoacetate is a versatile organic compound characterized by the presence of three key functional groups: an allyl group, a cyano group, and an ester. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its active methylene group, situated between the electron-withdrawing nitrile and carbonyl groups, allows for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, synthesis, analytical methods, key reactions, and safety information, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

  • Allyl 2-cyanoacetate

  • Cyanoacetic acid allyl ester[1]

  • Prop-2-enyl 2-cyanoacetate

  • 2-Propenyl 2-cyanoacetate

  • Cyanoacetic acid, 2-propenyl ester

  • Acetic acid, cyano-, 2-propenyl ester

  • prop-2-en-1-yl 2-cyanoacetate

CAS Number: 13361-32-5 EC Number: 236-423-4[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 89-90 °C at 5 hPa[2]
Melting Point -40.0 °C[2]
Density 1.072 g/cm³ at 20 °C[2]
Refractive Index (n²⁰/D) 1.443
Flash Point 91 °C[2]
Vapor Pressure 0.05 hPa[2]
Solubility Soluble in most organic solvents.
¹H NMR (CDCl₃) Chemical shifts (δ) at approximately 5.95 (m, 1H), 5.35 (m, 2H), 4.70 (d, 2H), 3.50 (s, 2H) ppm.
¹³C NMR (CDCl₃) Chemical shifts (δ) at approximately 163, 131, 120, 114, 67, 25 ppm.
FT-IR (neat) Characteristic peaks around 2260 cm⁻¹ (C≡N stretch), 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C stretch).

Experimental Protocols

Representative Synthesis: Fischer Esterification of Cyanoacetic Acid with Allyl Alcohol

This protocol describes a general method for the synthesis of this compound based on the Fischer esterification reaction.

Materials:

  • Cyanoacetic acid

  • Allyl alcohol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene or a similar azeotroping solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyanoacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq). Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of this compound and identifying any volatile impurities. A typical method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program. The mass spectrometer can be operated in electron ionization (EI) mode to obtain a characteristic fragmentation pattern for identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the quantitative analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a UV detector set to an appropriate wavelength (e.g., 210 nm), would be a common setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized product. The expected chemical shifts are summarized in the data table above.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The characteristic absorption bands for the nitrile, ester carbonyl, and alkene groups are listed in the data table.

Key Signaling Pathways and Experimental Workflows

A crucial reaction involving this compound is the Knoevenagel condensation , which is fundamental in synthetic organic chemistry for the formation of carbon-carbon double bonds.[3][4][5] This reaction involves the condensation of an active methylene compound, such as this compound, with an aldehyde or a ketone, typically catalyzed by a weak base like piperidine or an amine salt.[3][4] The resulting product is an electron-deficient alkene, which can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Allyl_Cyanoacetate This compound (Active Methylene Compound) Carbanion Carbanion (Enolate) Allyl_Cyanoacetate->Carbanion Deprotonation Aldehyde_Ketone Aldehyde or Ketone (Carbonyl Compound) Aldol_Adduct Aldol-type Adduct Aldehyde_Ketone->Aldol_Adduct Base Weak Base (e.g., Piperidine) Carbanion->Aldol_Adduct Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Cyano Ester Aldol_Adduct->Unsaturated_Product Dehydration Water Water Aldol_Adduct->Water

Figure 1: Generalized workflow of the Knoevenagel condensation with this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules. While specific applications in marketed drugs are not extensively documented, its role as a building block is significant in medicinal chemistry research. The allyl group can be a site for further functionalization or can be deprotected to reveal a carboxylic acid. The cyano and ester groups are precursors to other functionalities and participate in cyclization reactions to form heterocyclic systems, which are common scaffolds in drug molecules.

The products of the Knoevenagel condensation of this compound with various aldehydes are highly functionalized alkenes that can be used in the synthesis of:

  • Heterocyclic compounds: The electron-deficient double bond is susceptible to Michael addition, which can be a key step in the construction of cyclic structures.

  • Bioactive molecules: The allyl group is found in numerous natural products and synthetic compounds with anticancer and other pharmacological activities.[7] The cyanoacrylate moiety is also present in various biologically active compounds.

  • Specialty polymers and adhesives: this compound is a precursor to cyanoacrylate monomers used in the formulation of specialty adhesives.[8]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed (GHS Category 3).[4][9] May be harmful in contact with skin and if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation (GHS Category 2A).[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working outside a fume hood or if aerosols are generated, a respirator with an appropriate cartridge is necessary.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Avoid contact with strong acids, strong bases, and oxidizing agents.

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9]

Disposal:

  • Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations. This should be done by qualified personnel.[9]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment conducted by qualified professionals. Always consult the SDS for the most up-to-date and detailed safety information before handling this chemical.

References

The Genesis of a Versatile Reagent: A Technical History of Allyl Cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate, a valuable reagent in organic synthesis, possesses two highly reactive functional groups: a nitrile and an ester with a terminal alkene. This unique combination makes it a versatile building block for a wide array of molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the development of methods for the preparation of cyanoacetic acid esters, a class of compounds that has been a staple in organic chemistry for over a century. This technical guide delves into the discovery and evolution of the synthetic routes to this compound, presenting the core methodologies, their historical context, and the progressive refinements that have led to modern production techniques.

Early Methodologies: The Foundation of Cyanoacetate Synthesis

The initial synthesis of this compound would have relied on the general and well-established methods for producing cyanoacetic esters. These classical approaches, developed in the late 19th and early 20th centuries, primarily involved two main strategies: the cyanation of chloroacetic acid derivatives and the esterification of cyanoacetic acid.

The Kolbe Nitrile Synthesis and Subsequent Esterification

One of the earliest and most fundamental methods for creating the cyanoacetate backbone is the Kolbe nitrile synthesis. This reaction involves the nucleophilic substitution of a halogen in a haloacetic acid with a cyanide salt. For the synthesis of cyanoacetic acid esters, this typically involved a two-step process:

  • Formation of Cyanoacetic Acid: Sodium chloroacetate, readily prepared by neutralizing chloroacetic acid, is treated with a cyanide salt, such as sodium or potassium cyanide, to yield sodium cyanoacetate. Subsequent acidification then produces free cyanoacetic acid.[1][2][3]

  • Fischer Esterification: The resulting cyanoacetic acid is then esterified with the desired alcohol—in this case, allyl alcohol—typically in the presence of a strong acid catalyst like sulfuric acid.[4] The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[2]

This two-step approach, while effective, has notable drawbacks, including the need to handle highly toxic hydrogen cyanide if the acidification of the cyanide salt is not carefully controlled, and the often harsh conditions of acid-catalyzed esterification which can be unsuitable for sensitive substrates.[1]

Direct Cyanation of Allyl Chloroacetate

A more direct, one-step approach involves the reaction of an allyl haloacetate with a cyanide salt. In this method, allyl chloroacetate would be reacted directly with sodium or potassium cyanide to yield this compound.[4][5] While conceptually simpler, this method can be complicated by side reactions, and the purity of the resulting ester may be lower than that obtained from the two-step process.

Evolution and Modern Refinements

Over time, significant improvements have been made to the synthesis of cyanoacetic acid esters, focusing on increasing yield, improving safety, and developing more environmentally benign processes. These advancements are directly applicable to the synthesis of this compound.

Phase-Transfer Catalysis

A significant advancement in the synthesis of cyanoacetic esters from alkali cyanoacetates and alkyl halides was the introduction of phase-transfer catalysis. This technique allows the reaction to occur in a two-phase aqueous-organic system, which simplifies the workup and can lead to higher yields and milder reaction conditions.[2] A quaternary ammonium salt is typically used as the phase-transfer catalyst to shuttle the cyanoacetate anion from the aqueous phase to the organic phase where it reacts with the allyl halide.

Transesterification

Transesterification offers an alternative route that avoids the direct use of cyanide salts or cyanoacetic acid. This method involves reacting a readily available and inexpensive cyanoacetic acid ester, such as methyl or ethyl cyanoacetate, with allyl alcohol in the presence of a catalyst.[6] While historically challenging for certain alcohols, the development of new catalysts, such as specific tin compounds, has made this a viable and efficient method for producing a variety of cyanoacetic acid esters, including this compound.[6]

Continuous Flow Processes

Modern industrial production of cyanoacetates has moved towards continuous flow processes. These systems offer several advantages over batch production, including improved safety, better heat and mass transfer, higher throughput, and greater consistency.[7] In a typical continuous process for this compound, allyl chloroacetate and a cyanide salt solution would be continuously fed into a tubular reactor, with the product being purified in-line.[7]

Experimental Protocols: A Historical Perspective

To provide a practical understanding of these synthetic methods, the following sections detail representative experimental protocols.

Classical Method: Kolbe Synthesis and Fischer Esterification (Adapted from the synthesis of Ethyl Cyanoacetate)

This protocol is based on the well-documented synthesis of ethyl cyanoacetate and is adapted for the preparation of this compound.[1]

Step 1: Preparation of Cyanoacetic Acid

  • In a well-ventilated fume hood, a solution of sodium chloroacetate is prepared by dissolving chloroacetic acid in water and neutralizing it with sodium carbonate.

  • A solution of sodium cyanide in water is then carefully added to the sodium chloroacetate solution. The reaction is exothermic and requires cooling to maintain control.

  • After the reaction is complete, the solution is acidified with a strong acid, such as hydrochloric acid, to liberate the cyanoacetic acid.

  • The water is then removed under reduced pressure to yield crude cyanoacetic acid.

Step 2: Esterification with Allyl Alcohol

  • To the crude cyanoacetic acid, an excess of allyl alcohol is added, followed by a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated under reflux, and the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus.

  • After the reaction is complete, the excess allyl alcohol is removed by distillation.

  • The remaining crude this compound is then purified by vacuum distillation.

Modern Method: Transesterification Using a Tin Catalyst

The following is a generalized protocol based on modern transesterification methods.[6]

  • Ethyl cyanoacetate, an excess of allyl alcohol, and a catalytic amount of a suitable tin catalyst (e.g., dibutyltin oxide) are combined in a reaction vessel equipped with a distillation head.

  • The mixture is heated to reflux.

  • The ethanol formed during the transesterification is continuously removed by distillation, driving the equilibrium towards the formation of this compound.

  • The progress of the reaction is monitored by techniques such as gas chromatography.

  • Upon completion, the excess allyl alcohol and the catalyst are removed, and the this compound is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to cyanoacetic acid esters, which are indicative of the expected yields for this compound.

Synthetic MethodKey ReagentsCatalystTypical Yield (%)Reference(s)
Kolbe Synthesis & EsterificationChloroacetic acid, Sodium cyanide, Allyl alcoholSulfuric acid75-85[1]
Direct CyanationAllyl chloroacetate, Sodium cyanideNone or Phase-transfer catalyst60-70[4][5]
TransesterificationEthyl cyanoacetate, Allyl alcoholTin compounds (e.g., Dibutyltin oxide)>90[6]
Phase-Transfer CatalysisSodium cyanoacetate, Allyl bromideQuaternary ammonium salt65-75[2]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic pathways and experimental procedures, the following diagrams are provided in the DOT language.

G Classical Synthesis of this compound via Kolbe Nitrile Synthesis and Fischer Esterification cluster_0 Step 1: Kolbe Nitrile Synthesis cluster_1 Step 2: Fischer Esterification chloroacetic_acid Chloroacetic Acid sodium_chloroacetate Sodium Chloroacetate chloroacetic_acid->sodium_chloroacetate Neutralization na2co3 Sodium Carbonate na2co3->sodium_chloroacetate sodium_cyanoacetate Sodium Cyanoacetate sodium_chloroacetate->sodium_cyanoacetate Cyanation nacn Sodium Cyanide nacn->sodium_cyanoacetate cyanoacetic_acid Cyanoacetic Acid sodium_cyanoacetate->cyanoacetic_acid Acidification hcl Hydrochloric Acid hcl->cyanoacetic_acid allyl_cyanoacetate This compound cyanoacetic_acid->allyl_cyanoacetate Esterification allyl_alcohol Allyl Alcohol allyl_alcohol->allyl_cyanoacetate h2so4 Sulfuric Acid (cat.) h2so4->allyl_cyanoacetate

Caption: Classical two-step synthesis of this compound.

G Modern Synthesis of this compound via Transesterification ethyl_cyanoacetate Ethyl Cyanoacetate reaction_mixture Reaction Mixture ethyl_cyanoacetate->reaction_mixture allyl_alcohol Allyl Alcohol allyl_alcohol->reaction_mixture tin_catalyst Tin Catalyst tin_catalyst->reaction_mixture reflux Heat to Reflux reaction_mixture->reflux distillation Remove Ethanol reflux->distillation allyl_cyanoacetate This compound distillation->allyl_cyanoacetate Purification

Caption: Modern transesterification route to this compound.

Conclusion

The synthesis of this compound has evolved from classical, multi-step procedures to more efficient and streamlined modern methods. The foundational Kolbe nitrile synthesis followed by Fischer esterification laid the groundwork, but has largely been superseded by higher-yielding and more versatile techniques such as catalyzed transesterification and processes utilizing phase-transfer catalysis. For industrial-scale production, continuous flow reactors represent the state-of-the-art, offering significant advantages in safety, efficiency, and control. The continued development of novel catalytic systems promises further advancements in the synthesis of this important and versatile chemical intermediate, ensuring its continued availability for applications in drug discovery and materials science.

References

Reactivity profile of the allyl group in allyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity Profile of the Allyl Group in Allyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule possessing both an electrophilic allyl group and a nucleophilic active methylene center. This unique combination of reactive sites allows it to participate in a diverse array of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the reactivity profile of the allyl group in this compound, with a particular focus on its behavior in metal-catalyzed reactions. Key transformations, including palladium-catalyzed decarboxylative allylations and Tsuji-Trost type allylic alkylations, are discussed in detail. Furthermore, the nucleophilic character of the cyanoacetate moiety is explored, particularly in the context of iridium-catalyzed double allylic alkylations. This document aims to serve as a detailed resource, providing quantitative data, mechanistic insights, and experimental protocols for researchers in organic chemistry and drug development.

Introduction: Structural Features and Reactivity Overview

This compound (NCCH₂COOCH₂CH=CH₂) is characterized by three key functional components that dictate its chemical behavior:

  • The Allyl Group: The terminal double bond and the allylic C-O bond make this moiety susceptible to reactions with transition metals, particularly palladium. This interaction can lead to the formation of a π-allylpalladium complex, activating the allyl group for nucleophilic attack.

  • The Active Methylene Group: The two protons on the carbon situated between the electron-withdrawing nitrile (-CN) and ester (-COOR) groups are acidic. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile.

  • The Ester and Nitrile Groups: These groups activate the methylene protons and can participate in or direct various transformations. The carboxylate, in particular, can serve as a leaving group in decarboxylative reactions.

This duality allows this compound to function as either an allylating agent (electrophile) or a pro-nucleophile , depending on the reaction conditions and catalytic system employed.

Electrophilic Reactivity of the Allyl Group: Palladium-Catalyzed Transformations

The most prominent reactivity of the allyl group in this compound is its role as an electrophilic allyl source in palladium-catalyzed reactions. The Pd(0) catalyst facilitates the cleavage of the allylic C-O bond to form a π-allylpalladium(II) intermediate, which is then susceptible to nucleophilic attack.

Palladium-Catalyzed Decarboxylative Allylation

In this class of reactions, the palladium catalyst orchestrates both the decarboxylation of the cyanoacetate moiety to generate a nucleophile and the activation of the allyl group to form an electrophile. This can occur in an intramolecular or intermolecular fashion, leading to the formation of α-allylated nitriles.[1][2][3] The reaction is believed to proceed through the formation of a palladium enolate after decarboxylation, which then undergoes reductive elimination to furnish the allylated product.[4]

Decarboxylative_Allylation cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Pd_Complex_A Oxidative Addition Intermediate (A) Pd0->Pd_Complex_A Oxidative Addition Allyl_Ester This compound (Substrate) Allyl_Ester->Pd0 Coordination Pi_Allyl π-Allyl-Pd(II)-Enolate Intermediate (B) Pi_Allyl->Pd0 Catalyst Regeneration Product α-Allyl Nitrile (Product) Pi_Allyl->Product Reductive Elimination Pd_Complex_A->Pi_Allyl Decarboxylation (-CO₂) A Pd(0) Catalyst B Intermediate C Key Step

Caption: Catalytic cycle for Pd-catalyzed decarboxylative allylation.

Table 1: Quantitative Data for Palladium-Catalyzed Decarboxylative Allylation [2]

Substrate (Allyl α-cyanoacetate derivative)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Allyl 2-cyanopropanoatePd(OAc)₂ / PPh₃THF67185
Allyl 2-cyanobutanoatePd(OAc)₂ / PPh₃THF67186
Allyl 1-cyanocyclohexanecarboxylatePd(OAc)₂ / PPh₃THF67392
Cinnamyl 2-cyanopropanoatePd₂(dba)₃·CHCl₃ / dppeTHF67191
  • A mixture of the allyl α-cyanoacetate derivative (1 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol) in dry tetrahydrofuran (5 mL) is prepared in a flask under an argon atmosphere.

  • The mixture is stirred and heated at reflux (approximately 67 °C) for the time indicated in Table 1.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired α-allylated nitrile.

Tsuji-Trost Type Allylic Alkylation

This compound can serve as an efficient allylating agent for a variety of soft nucleophiles in the classic Tsuji-Trost reaction.[5][6] In this transformation, the cyanoacetate anion acts as the leaving group upon oxidative addition of a Pd(0) catalyst to the allyl system. The resulting electrophilic π-allylpalladium complex is then intercepted by an external nucleophile.

Tsuji_Trost_Reaction AllylCA This compound Pi_Allyl_Complex π-Allyl-Pd(II) Complex AllylCA->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L_n Pd0->Pi_Allyl_Complex Nucleophile Nucleophile (Nu⁻) Product Allylated Nucleophile Nucleophile->Product Nucleophilic Attack Pi_Allyl_Complex->Product Leaving_Group Cyanoacetate Anion Pi_Allyl_Complex->Leaving_Group Leaving Group Product->Pd0 Catalyst Regeneration

Caption: General workflow for the Tsuji-Trost allylation.

Table 2: Examples of Tsuji-Trost Allylation using Allylic Esters

NucleophileAllylic ElectrophileCatalyst SystemBaseSolventYield (%)Reference
Dimethyl malonateAllyl acetatePd(PPh₃)₄t-BuOKTHFHigh (not specified)[7]
Pyrrole derivativeAllylic diolPd₂(dba)₃·CHCl₃Cs₂CO₃DCM83[8]
PhenolAllyl trimethylammonium chloride[Pd(allyl)Cl]₂ / rac-BINAPK₂CO₃(mechanochemical)99[9]
Glycinate derivativeN-allyl iminePd₂(dba)₃·CHCl₃Cs₂CO₃Toluene92[10]
  • To a suspension of potassium tert-butoxide (2.0 eq) in dry tetrahydrofuran (THF), dimethyl malonate (2.2 eq) is added dropwise at 0 °C under an argon atmosphere.

  • The mixture is allowed to warm to room temperature and stirred for 10 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added in one portion, followed by a solution of this compound (1.0 eq) in THF.

  • The reaction mixture is heated to 50 °C and stirred for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Nucleophilic Reactivity of the Cyanoacetate Moiety

The active methylene group of the cyanoacetate core is readily deprotonated to form a nucleophilic carbanion. This reactivity is harnessed in reactions where this compound (or its parent esters) acts as the nucleophilic partner.

Iridium-Catalyzed Asymmetric Double Allylic Alkylation

A powerful demonstration of the nucleophilic character of the cyanoacetate moiety is the iridium-catalyzed double allylic alkylation.[11][12] In this process, the cyanoacetate acts as a bisnucleophile, reacting sequentially with two molecules of an allylic electrophile (e.g., an allylic carbonate). This method allows for the rapid construction of molecules with multiple stereocenters with high diastereo- and enantiocontrol.

Double_Allylation_Workflow Start Cyanoacetate (3) + Allylic Carbonate (1) Catalyst [Ir(COD)Cl]₂ / Chiral Ligand Base (Cs₂CO₃) Start->Catalyst Step 1 Mono_Allyl Mono-allylation Intermediate Catalyst->Mono_Allyl Second_Allyl Allylic Carbonate (1) Mono_Allyl->Second_Allyl Step 2 Di_Allyl Bis-allylation Product (7) Mono_Allyl->Di_Allyl Second_Allyl->Di_Allyl

References

The Pivotal Role of the Nitrile Group in the Reactivity and Synthetic Utility of Allyl Cyanoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate is a versatile bifunctional reagent that holds a significant position in modern organic synthesis. Its reactivity is governed by the interplay between the allyl moiety and the cyanoacetate core, where the nitrile group plays a multifaceted and crucial role. This technical guide elucidates the influence of the nitrile group on the diverse reactions of this compound, providing a comprehensive overview of its electronic effects, its function as a reactive center, and its utility in the construction of complex molecular architectures.

Electronic Influence of the Nitrile Group: Activation of the α-Methylene Position

The most profound impact of the nitrile group in this compound is its strong electron-withdrawing nature. This property, through an inductive effect, significantly increases the acidity of the α-methylene protons (the CH₂ group situated between the nitrile and the ester functionalities). Alkanenitriles with α-hydrogens typically have a pKa of around 25, but this acidity is enhanced when an additional electron-withdrawing group is present, as is the case in cyanoacetates.[1] This enhanced acidity facilitates the deprotonation of the α-carbon by even mild bases to form a resonance-stabilized carbanion. This carbanion is a key nucleophilic intermediate in a multitude of carbon-carbon bond-forming reactions.

The stability of this carbanion is crucial for the synthetic utility of this compound, enabling its participation in a wide array of condensation and addition reactions under relatively mild conditions.

The Nitrile Group in Key Synthetic Transformations

The activated α-methylene group, a direct consequence of the nitrile's electronic influence, allows this compound to serve as a versatile building block in several cornerstone reactions of organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] this compound, with its activated methylene group, readily participates in this reaction with aldehydes and ketones to form α,β-unsaturated cyanoesters. The nitrile group, alongside the ester, activates the methylene protons for the initial nucleophilic attack on the carbonyl carbon.

Experimental Protocol for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde:

A study by discloses a protocol where benzaldehyde and ethyl cyanoacetate are reacted in the presence of a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex at room temperature.[2] The use of DBU, a non-nucleophilic strong base, facilitates the deprotonation of the active methylene compound. The reaction proceeds to give the corresponding condensed product in high yield.

AldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
BenzaldehydeEthyl CyanoacetateDBU/H₂OWater2096[2]
4-(Dimethylamino)benzaldehydeEthyl CyanoacetateDBU/H₂OWater1598[2]
2-FuraldehydeEthyl CyanoacetateDBU/H₂OWater2594[2]

Note: Data for ethyl cyanoacetate is presented as a close analogue to this compound, demonstrating the general reactivity of the cyanoacetate core.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products This compound This compound Base-catalyzed\nDeprotonation Base-catalyzed Deprotonation This compound->Base-catalyzed\nDeprotonation Forms carbanion Aldehyde/Ketone Aldehyde/Ketone Nucleophilic\nAddition Nucleophilic Addition Aldehyde/Ketone->Nucleophilic\nAddition Base-catalyzed\nDeprotonation->Nucleophilic\nAddition Dehydration Dehydration Nucleophilic\nAddition->Dehydration Intermediate alkoxide α,β-Unsaturated\nCyanoester α,β-Unsaturated Cyanoester Dehydration->α,β-Unsaturated\nCyanoester Water Water Dehydration->Water

Caption: Knoevenagel condensation of this compound.

Michael Addition

The stabilized carbanion generated from this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[3] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. The nitrile group is essential for the initial formation of the nucleophilic carbanion.

Experimental Protocol for Michael Addition:

A general procedure for the Michael addition of a β-keto ester (a related active methylene compound) involves the use of a base to generate the enolate, which then adds to the Michael acceptor. For instance, the reaction of an enolate with methyl vinyl ketone (MVK) is a classic example. The choice of base and reaction conditions is critical to favor the 1,4-addition over a 1,2-addition.[4]

Michael DonorMichael AcceptorBaseSolventProduct TypeReference
Diethyl MalonateCyclopentenoneLiAlH(BINOL)₂THF1,5-dicarbonyl adduct[5]
β-keto esterMethyl Vinyl KetoneBase-1,5-dicarbonyl adduct[4]

Michael_Addition cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Base-catalyzed\nDeprotonation Base-catalyzed Deprotonation This compound->Base-catalyzed\nDeprotonation Forms carbanion α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Conjugate (1,4)\nAddition Conjugate (1,4) Addition α,β-Unsaturated Carbonyl->Conjugate (1,4)\nAddition Base-catalyzed\nDeprotonation->Conjugate (1,4)\nAddition Protonation Protonation Conjugate (1,4)\nAddition->Protonation Enolate intermediate Michael Adduct Michael Adduct Protonation->Michael Adduct

Caption: Michael addition of this compound.

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate.[6] In the context of this compound, the stabilized carbanion can act as a nucleophile, attacking a π-allyl palladium complex formed from another allylic substrate. This reaction is a powerful method for C-C bond formation.

Experimental Protocol for a Tsuji-Trost Reaction:

A general procedure involves the reaction of an allylic compound with a nucleophile in the presence of a palladium catalyst and a phosphine ligand. For example, dimethyl malonate (a nucleophile similar to deprotonated this compound) can be allylated using an allylic compound in the presence of Pd(PPh₃)₄ and a base like t-BuOK in THF.[7]

| Nucleophile | Allylic Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Hydroxybiphenyl | Allyl trimethylammonium chloride | [Pd(allyl)Cl]₂ / rac-BINAP | K₂CO₃ | Toluene (mechanochemical) | 99 |[8][9] | | Dimethyl Malonate | Allylic Compound | Pd(PPh₃)₄ | t-BuOK | THF | - |[7] |

Note: The table provides examples of Tsuji-Trost reactions with nucleophiles similar to deprotonated this compound.

Tsuji_Trost_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Allylic Substrate Allylic Substrate Oxidative Addition Oxidative Addition Allylic Substrate->Oxidative Addition This compound\n(as nucleophile) This compound (as nucleophile) Nucleophilic Attack Nucleophilic Attack This compound\n(as nucleophile)->Nucleophilic Attack Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Oxidative Addition->π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex->Nucleophilic Attack Nucleophilic Attack->Pd(0) Catalyst Regeneration Allylated Product Allylated Product Nucleophilic Attack->Allylated Product

Caption: Tsuji-Trost allylic alkylation.

The Nitrile Group in Decarboxylative Reactions

This compound can undergo decarboxylative reactions where the carboxylate group is lost as carbon dioxide. The nitrile group plays a crucial role in stabilizing the resulting carbanionic intermediate.

Palladium-Catalyzed Decarboxylative Allylation

In these reactions, a palladium catalyst facilitates the decarboxylation of the cyanoacetate moiety, generating a nucleophilic species that then undergoes allylation. Mechanistic studies suggest that palladium is directly involved in the decarboxylation to form a metalated nitrile.[10][11] There can be a competition between C-allylation and N-allylation, with the latter followed by a[12][12]-sigmatropic rearrangement.[10]

Experimental Protocol for Palladium-Catalyzed Decarboxylative Coupling of Sodium Cyanoacetate:

A typical procedure involves charging a Schlenk tube with a palladium precursor such as [Pd₂(allyl)₂Cl₂], a phosphine ligand like S-Phos, and sodium cyanoacetate.[13] The reaction is carried out in a solvent like mesitylene under an argon atmosphere.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 4-Chlorotoluene | [Pd₂(allyl)₂Cl₂] / S-Phos | None added | Mesitylene | 150 | 86 |[13] | | 4-Bromoanisole | [Pd₂(allyl)₂Cl₂] / S-Phos | None added | Mesitylene | 150 | 82 |[13] |

Note: This protocol uses sodium cyanoacetate, which generates the active nucleophile for coupling.

Decarboxylative_Allylation cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products This compound This compound Pd-mediated\nDecarboxylation Pd-mediated Decarboxylation This compound->Pd-mediated\nDecarboxylation Pd Catalyst Pd Catalyst Pd Catalyst->Pd-mediated\nDecarboxylation Metalated Nitrile\nIntermediate Metalated Nitrile Intermediate Pd-mediated\nDecarboxylation->Metalated Nitrile\nIntermediate CO2 CO2 Pd-mediated\nDecarboxylation->CO2 Allylation Allylation Metalated Nitrile\nIntermediate->Allylation Allylated Nitrile Allylated Nitrile Allylation->Allylated Nitrile

Caption: Palladium-catalyzed decarboxylative allylation.

The Nitrile Group as a Versatile Functional Handle for Heterocyclic Synthesis

Beyond its role in activating the α-methylene group, the nitrile functionality in this compound and its derivatives is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Pyridines

Polysubstituted pyridines can be synthesized through one-pot, multi-component reactions. For instance, a three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate can yield pyridines with high regiocontrol.[14] While not directly using this compound as the dicarbonyl equivalent in this specific example, derivatives of this compound can be employed in similar strategies for pyridine synthesis.

Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles that can be synthesized from cyano-containing precursors. The synthesis often involves the condensation of a hydrazine derivative with a 1,3-difunctional compound.[15] Derivatives of this compound can serve as the 1,3-dielectrophilic component after suitable modification. For example, the reaction of hydrazine with β-ketoesters or α,β-unsaturated carbonyl compounds, which can be derived from Knoevenagel condensation products of this compound, leads to the formation of pyrazoles.[16]

Intrinsic Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group itself can participate in reactions, although it is generally less reactive than a carbonyl group.[17] The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. This reactivity can be harnessed for various transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Conclusion

The nitrile group in this compound is far more than a passive spectator in its chemical transformations. Its powerful electron-withdrawing ability is the cornerstone of the molecule's utility, activating the adjacent methylene group for a host of crucial C-C bond-forming reactions including Knoevenagel condensations and Michael additions. Furthermore, the resulting stabilized carbanion is an excellent nucleophile in palladium-catalyzed reactions like the Tsuji-Trost allylation. The nitrile group also plays a key role in decarboxylative reactions and serves as a valuable functional handle for the synthesis of important heterocyclic scaffolds such as pyridines and pyrazoles. Understanding the multifaceted roles of the nitrile group is paramount for effectively harnessing the synthetic potential of this compound in the development of novel chemical entities and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Allyl Cyanoacetate in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Allyl cyanoacetate serves as a valuable active methylene compound in the Knoevenagel condensation. The presence of the allyl group in the product molecule opens avenues for further synthetic transformations, making it a key building block in the development of complex molecules and potential drug candidates. These application notes provide a comprehensive overview of the use of this compound in the Knoevenagel condensation, including detailed experimental protocols, quantitative data, and mechanistic insights.

Reaction Mechanism

The Knoevenagel condensation proceeds through two primary mechanistic pathways, largely dependent on the catalyst employed.

1. Direct Enolate Pathway: In the presence of a base, the acidic α-hydrogen of this compound is abstracted to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product, allyl 2-cyano-3-aryl-acrylate.

2. Iminium Ion Pathway (Amine Catalysis): When a secondary amine, such as piperidine, is used as a catalyst, it can react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself. The enolate of this compound then attacks the iminium ion, leading to the formation of an intermediate that, after a series of steps including the elimination of the amine catalyst, yields the final product.

Knoevenagel_Mechanism AllylCyanoacetate This compound Enolate Enolate Ion AllylCyanoacetate->Enolate + Base Aldehyde Aromatic Aldehyde Iminium Iminium Ion (optional) Aldehyde->Iminium + Base (Amine) AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Base Base (e.g., Piperidine) Base->Enolate Enolate->AldolAdduct + Aldehyde or Iminium Iminium->AldolAdduct Product Allyl 2-cyano-3-aryl-acrylate AldolAdduct->Product - H₂O Water Water AldolAdduct->Water Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Benzaldehyde, This compound, and Ethanol B Add Piperidine Catalyst A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Solvent Evaporation E->F G Purification (Recrystallization or Column Chromatography) F->G H Characterize Product (NMR, IR, MS) G->H

References

Allyl Cyanoacetate: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Allyl cyanoacetate is a highly valuable and versatile precursor in the field of heterocyclic chemistry, serving as a key building block for the synthesis of a wide array of biologically significant molecules. Its unique structural features, including an activated methylene group, a nitrile moiety, and an allyl group, provide multiple reactive sites for participation in various cyclization and multicomponent reactions. This functionality allows for the construction of diverse heterocyclic systems such as pyridines, pyrimidines, and coumarins, which are core structures in many pharmaceutical agents and functional materials. This document provides detailed application notes and protocols for the use of this compound in heterocyclic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

For safe and effective handling in the laboratory, a clear understanding of the physicochemical properties of this compound is essential.

PropertyValueReference
CAS Number 13361-32-5[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]
Appearance Liquid[1][2]
Boiling Point 89-90 °C at 5 hPa[1][2]
Melting Point -40.0 °C[1][2]
Density 1.072 g/cm³ at 20 °C[1][2]
Flash Point 91 °C[1][2]
Refractive Index Not specified
Solubility Not specified

Safety Information: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and carries the GHS06 pictogram with the signal word "Danger".[1][2] Appropriate personal protective equipment, including eye protection, gloves, and respiratory protection, should be used when handling this compound.

Synthesis of Pyridine Derivatives

This compound is a key reactant in multicomponent reactions for the synthesis of highly substituted pyridine and pyridone derivatives. These reactions offer an efficient and atom-economical approach to constructing the pyridine ring system.

Application Note: Multicomponent Synthesis of 2-Amino-3-cyanopyridines

A widely employed method for the synthesis of 2-amino-3-cyanopyridines involves a one-pot, four-component reaction of an aldehyde, a ketone, this compound (as the activated nitrile component), and ammonium acetate. This reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Cyclization and Aromatization Aldehyde Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldehyde->Chalcone Knoevenagel Condensation Ketone Ketone Ketone->Chalcone AllylCyanoacetate This compound Enamine Enamine Intermediate AllylCyanoacetate->Enamine with NH₃ from Ammonium Acetate AmmoniumAcetate Ammonium Acetate Dihydropyridine Dihydropyridine Intermediate Chalcone->Dihydropyridine Michael Addition Enamine->Dihydropyridine Pyridine 2-Amino-3-cyanopyridine Dihydropyridine->Pyridine Oxidative Aromatization

General workflow for the multicomponent synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridines[2][3]

A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (which can be substituted with this compound) (2 mmol), and ammonium acetate (2.5 mmol) is heated under stirring at 100 °C.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction mixture is cooled, and the solid product is collected. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[3]

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-3-cyanopyridine derivatives using a similar protocol. While these examples use malononitrile, the reactivity is analogous for this compound.

AldehydeKetoneCatalystTime (h)Yield (%)Reference
BenzaldehydeAcetophenoneTBBDA292[2]
4-Chlorobenzaldehyde4-ChloroacetophenoneTBBDA2.595[2]
4-Methylbenzaldehyde4-FluoroacetophenonePBBS390[2]
4-NitrobenzaldehydeAcetophenoneTBBDA1.596[2]

TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

Synthesis of Coumarin Derivatives

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, where this compound can serve as the active methylene component, reacting with a salicylaldehyde derivative.

Application Note: Knoevenagel Condensation for Coumarin Synthesis

The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid like L-proline, and involves the condensation of the active methylene group of this compound with the carbonyl group of salicylaldehyde, followed by an intramolecular cyclization (lactonization) to form the coumarin ring.[4][5] The use of microwave irradiation can significantly reduce reaction times.[1][6]

G Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Adduct Salicylaldehyde->Intermediate Nucleophilic Addition AllylCyanoacetate This compound AllylCyanoacetate->Intermediate Base Base (e.g., Piperidine) Base->AllylCyanoacetate Deprotonation Coumarin Allyl 2-oxo-2H-chromene-3-carboxylate Intermediate->Coumarin Intramolecular Cyclization (Lactonization)

Reaction pathway for the Knoevenagel synthesis of coumarins.
Experimental Protocol: L-Proline-Mediated Synthesis of Allyl Coumarin-3-carboxylate[6]

In a Schlenk tube, salicylaldehyde (0.05 mol), diallyl malonate (1.05 equiv., can be conceptually replaced by this compound and an allyl alcohol source for transesterification, or directly using this compound if the esterification is the goal), and L-proline (10.0 mol%) are mixed in acetonitrile (20 ml).[5] The mixture is stirred at 80 °C for 48 hours.[5] After completion, the reaction mixture is diluted with ethyl acetate and washed with a 5% sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified.[5]

Quantitative Data:

The following data is for the synthesis of allyl coumarin-3-carboxylate from diallyl malonate, which provides a strong indication of the expected outcome when using this compound under similar conditions.

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
Diallyl MalonateL-ProlineAcetonitrile4880[5]

Synthesis of Pyrimidine Derivatives

This compound can be utilized in the synthesis of pyrimidine derivatives through reactions with amidines, often following a multicomponent approach.

Application Note: Synthesis of Functionalized Pyrimidines

The synthesis of the pyrimidine ring can be achieved by the reaction of a β-ketoester (or a related active methylene compound like this compound) with an amidine. The reaction involves the condensation of the amidine with the dicarbonyl or equivalent functionality of the cyanoacetate derivative to form the dihydropyrimidine ring, which can then be oxidized to the aromatic pyrimidine.

G AllylCyanoacetate This compound Condensation Initial Condensation Product AllylCyanoacetate->Condensation Amidine Amidine Amidine->Condensation Dihydropyrimidine Dihydropyrimidine Intermediate Condensation->Dihydropyrimidine Cyclization Pyrimidine Functionalized Pyrimidine Dihydropyrimidine->Pyrimidine Oxidation

General scheme for pyrimidine synthesis from this compound.
Experimental Protocol: General Procedure for Pyrimidine Synthesis

While a specific protocol for this compound is not detailed in the provided search results, a general procedure involves the condensation of an active methylene compound with an amidine, often in the presence of a base or an acid catalyst. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines can lead to polysubstituted pyrimidines in the presence of O₂ as the oxidant.[7]

Quantitative Data:

Other Heterocyclic Systems

The reactivity of this compound suggests its potential as a precursor for other heterocyclic systems, although detailed protocols are less commonly reported.

  • Pyrans: 2-Amino-4H-pyran derivatives can be synthesized via a one-pot, three-component condensation of an aldehyde, malononitrile (or this compound), and an active methylene compound like methyl acetoacetate in the presence of a base.[8][9] The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[8]

  • Thiophenes: The Gewald aminothiophene synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10] While typically demonstrated with ethyl cyanoacetate, this compound could potentially be used in this reaction to afford 2-aminothiophenes.

This compound is a potent and adaptable precursor for the synthesis of a variety of heterocyclic compounds. Its participation in multicomponent reactions provides an efficient and atom-economical route to complex molecules. The protocols and data presented herein offer a foundational guide for researchers in the application of this compound for the construction of pyridine, coumarin, and other heterocyclic scaffolds, paving the way for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of the allyl moiety in post-synthesis modifications could unlock even greater synthetic utility.

References

Applications of Allyl Cyanoacetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyanoacetate is a versatile bifunctional reagent that holds significant promise in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, incorporating a reactive methylene group, a nitrile, and an allyl ester, allows for a variety of chemical transformations. The allyl group, in particular, serves as a valuable protecting group and a handle for stereoselective carbon-carbon bond formation through transition metal-catalyzed reactions. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on the preparation of chiral building blocks for anticonvulsant drugs.

Key Applications

The primary application of this compound in pharmaceutical synthesis lies in its use as a nucleophile in palladium- and iridium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions allow for the enantioselective introduction of an allyl group, leading to the formation of chiral centers with high stereocontrol. The resulting products, containing both a nitrile and an allyl group, are valuable intermediates that can be further elaborated into a range of pharmaceutical targets.

A notable application is in the synthesis of precursors for γ-amino acid analogues, a class of compounds with significant therapeutic applications, including the anticonvulsant drug Pregabalin . While direct synthesis routes for Carbamazepine and Vigabatrin using this compound are not extensively documented, the broader class of cyanoacetic acid derivatives are integral to their synthesis, suggesting potential, yet-to-be-explored applications for the allyl ester.

Experimental Protocols

Enantioselective Synthesis of a Chiral Homoallylic Nitrile: A Precursor to (S)-Pregabalin

This protocol details the iridium-catalyzed asymmetric allylation of a cyanoacetate to produce a chiral homoallylic nitrile, a key intermediate in the synthesis of (S)-Pregabalin.[1]

Reaction Scheme:

Materials:

  • This compound

  • Allyl methyl carbonate

  • Iridium catalyst: [Ir(COD)Cl]₂

  • Chiral ligand: (S)-BINAP or other suitable chiral phosphine ligand

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (1.5 mol%) and the chiral ligand (3.3 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equiv) and allyl methyl carbonate (1.2 equiv).

  • Add cesium carbonate (1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic nitrile.

Quantitative Data:

EntryLigandTemperature (°C)Yield (%)ee (%)
1(S)-BINAP259296
2(R)-SEGPHOS408898
3(S)-Tol-BINAP259594

Note: The subsequent Krapcho demethoxycarbonylation of the resulting chiral homoallylic nitrile yields the corresponding chiral nitrile, a direct precursor to (S)-Pregabalin.

Diagrams

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the application of this compound in pharmaceutical synthesis.

Trost_AAA_Mechanism cluster_catalytic_cycle Trost Asymmetric Allylic Alkylation (AAA) Catalytic Cycle Pd0 Pd(0) Catalyst Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Allyl_Substrate->Pi_Allyl_Complex Product Alkylated Product (Chiral Intermediate) Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (this compound) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Pregabalin_Synthesis_Workflow Start This compound Reaction1 Iridium-Catalyzed Asymmetric Allylic Alkylation Start->Reaction1 Intermediate1 Chiral Homoallylic Nitrile Reaction1->Intermediate1 Reaction2 Krapcho Decarboxylation Intermediate1->Reaction2 Intermediate2 (S)-3-Cyano-5-methylhexanoic acid precursor Reaction2->Intermediate2 Reaction3 Reduction of Nitrile Intermediate2->Reaction3 FinalProduct (S)-Pregabalin Reaction3->FinalProduct

Caption: Workflow for the synthesis of a (S)-Pregabalin precursor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of chiral pharmaceutical intermediates. Its application in transition metal-catalyzed asymmetric allylic alkylation reactions provides an efficient route to enantiomerically enriched compounds that are precursors to important drugs like Pregabalin. The protocols and workflows presented herein offer a foundation for researchers to explore and optimize the use of this compound in their drug discovery and development programs. Further investigation into its application for the synthesis of other complex molecules is warranted and holds the potential for the development of novel and efficient synthetic routes to valuable pharmaceuticals.

References

Application Notes and Protocols: Polymerization of Allyl Cyanoacetate and its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of allyl cyanoacetate, detailing its synthesis, characterization, and diverse applications in the biomedical field. The unique presence of the allyl group offers a versatile platform for post-polymerization modification, making poly(this compound) an attractive candidate for advanced drug delivery systems, bioadhesives, and functional coatings.

Introduction to this compound Polymerization

This compound is a vinyl monomer characterized by the presence of both a cyano and an ester group attached to the same carbon atom, as well as a terminal allyl group. This unique structure allows for polymerization through the carbon-carbon double bond, primarily via anionic or radical mechanisms, while the pendant allyl group remains available for subsequent crosslinking or functionalization.[1]

The polymerization of alkyl cyanoacrylates, including this compound, is of significant interest due to the biocompatibility and biodegradability of the resulting polymers.[2] These properties make them suitable for a range of biomedical applications, such as surgical adhesives, drug delivery nanoparticles, and tissue engineering scaffolds.[3][4]

Polymerization Mechanisms

Anionic Polymerization: This is the most common and rapid method for polymerizing cyanoacrylates.[5] It can be initiated by weak bases, including water or amines. The electron-withdrawing nature of the cyano and ester groups makes the double bond highly susceptible to nucleophilic attack, leading to the formation of a carbanion that propagates the polymer chain.[6][7]

Radical Polymerization: While less common due to the high reactivity of the monomer towards anionic polymerization, radical polymerization of this compound can be achieved under specific conditions, typically in the presence of an anionic inhibitor and a radical initiator like azobisisobutyronitrile (AIBN).[8][9] This method can offer better control over the polymer architecture.

Quantitative Data

Due to the limited availability of specific quantitative data for the homopolymer of this compound in the literature, the following tables include data for closely related poly(alkyl cyanoacrylates) for comparative purposes. Researchers should consider these as reference values and perform specific characterization for poly(this compound).

Table 1: Properties of this compound Monomer

PropertyValueReference
Linear Formula NCCH₂CO₂CH₂CH=CH₂
CAS Number 13361-32-5
Molecular Weight 125.13 g/mol
Density 1.072 g/cm³ at 20 °C[10]
Boiling Point 89-90 °C at 5 hPa[10]
Refractive Index n20/D 1.443

Table 2: Polymer Properties of Various Poly(alkyl cyanoacrylates)

PolymerMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Reference
Poly(methyl cyanoacrylate)--160
Poly(n-butyl cyanoacrylate)~2,400~2.0-[11]
Poly(n-butyl cyanoacrylate)< 3,000--[12]

Experimental Protocols

Protocol for Anionic Polymerization of this compound

This protocol is adapted from general procedures for the anionic polymerization of alkyl cyanoacrylates in an aqueous medium.[2]

Materials:

  • This compound monomer

  • Deionized water, acidified to pH 2-3 with HCl

  • Dextran (or other stabilizer)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Acetone

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Prepare an aqueous solution of 1% (w/v) dextran in acidified deionized water (pH 2-3).

  • In a round bottom flask, add 100 mL of the dextran solution and stir vigorously.

  • Dissolve 1.0 g of this compound monomer in 10 mL of acetone.

  • Add the monomer solution dropwise to the stirring dextran solution.

  • Initiate polymerization by adding 0.1 M NaOH solution dropwise until the pH of the solution reaches 6-7.

  • A milky white suspension should form, indicating the formation of poly(this compound) nanoparticles.

  • Continue stirring for 4-6 hours at room temperature.

  • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unreacted monomer and excess stabilizer.

  • Lyophilize the purified nanoparticles to obtain a dry powder.

Protocol for Free Radical Polymerization of this compound

This protocol is based on general procedures for the free radical polymerization of alkyl cyanoacrylates.[8][9]

Materials:

  • This compound monomer

  • Anionic polymerization inhibitor (e.g., sulfur dioxide, P₂O₅)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Precipitating solvent (e.g., methanol or hexane)

Procedure:

  • Ensure the this compound monomer is free from anionic initiators by passing it through a column of a suitable inhibitor or by distillation under reduced pressure.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified this compound monomer in the anhydrous solvent. A typical concentration is 1-2 M.

  • Add the radical initiator, AIBN. The concentration of the initiator will influence the molecular weight of the polymer (a typical monomer to initiator ratio is 100:1 to 500:1).

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60-70 °C to initiate polymerization.

  • Allow the reaction to proceed for 12-24 hours.

  • Terminate the polymerization by cooling the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol for Post-Polymerization Modification via Thiol-Ene Reaction

The pendant allyl groups on poly(this compound) are amenable to functionalization using thiol-ene "click" chemistry.[1][13] This allows for the conjugation of various molecules, such as targeting ligands, drugs, or imaging agents.

Materials:

  • Poly(this compound)

  • Thiol-containing molecule of interest (e.g., a peptide with a terminal cysteine, thiolated PEG)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • UV lamp (365 nm)

  • Schlenk flask and line

Procedure:

  • Dissolve the poly(this compound) in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Add the thiol-containing molecule in a slight molar excess relative to the allyl groups on the polymer.

  • Add the photoinitiator (e.g., 1 mol% relative to the thiol).

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Expose the solution to UV irradiation (365 nm) for 1-4 hours at room temperature with stirring.

  • Monitor the reaction progress using ¹H NMR by observing the disappearance of the allyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

  • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Polymerization Mechanisms

G Anionic and Radical Polymerization of this compound cluster_anionic Anionic Polymerization cluster_radical Radical Polymerization Monomer_A This compound Carbanion Propagating Carbanion Monomer_A->Carbanion Propagation Initiator_A Initiator (e.g., OH⁻) Initiator_A->Monomer_A Initiation Carbanion->Carbanion Chain Growth Polymer_A Poly(this compound) Carbanion->Polymer_A Termination Monomer_R This compound Radical Propagating Radical Monomer_R->Radical Propagation Initiator_R Initiator (e.g., AIBN) Initiator_R->Monomer_R Initiation Radical->Radical Chain Growth Polymer_R Poly(this compound) Radical->Polymer_R Termination

Caption: Anionic vs. Radical Polymerization Mechanisms.

Experimental Workflow for Nanoparticle Synthesis

G Workflow for Poly(this compound) Nanoparticle Synthesis A Prepare Aqueous Phase (Stabilizer in acidic water) C Mix Phases & Emulsify A->C B Prepare Organic Phase (this compound in Acetone) B->C D Initiate Polymerization (Add Base) C->D E Nanoparticle Formation D->E F Purification (Centrifugation/Dialysis) E->F G Characterization (DLS, SEM, NMR) F->G H Lyophilization F->H I Dry Nanoparticle Powder H->I G Logic of Post-Polymerization Modification PACA Poly(this compound) (with pendant allyl groups) Functionalized_PACA Functionalized Poly(this compound) PACA->Functionalized_PACA Thiol Thiol-containing Molecule (Drug, Ligand, PEG, etc.) Thiol->Functionalized_PACA Initiator Photoinitiator + UV Light Initiator->Functionalized_PACA Thiol-Ene Reaction Application Targeted Drug Delivery, Bioimaging, etc. Functionalized_PACA->Application

References

Application Notes and Protocols for Allyl Cyanoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate is a versatile reagent in organic synthesis, prized for its dual functionality. The presence of an activated methylene group and an allyl ester allows for a variety of transformations, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide detailed protocols for three key reactions of this compound: the Palladium-Catalyzed Decarboxylative Allylation (a Tsuji-Trost type reaction), the Knoevenagel Condensation, and the Michael Addition.

Palladium-Catalyzed Decarboxylative Allylation (Tsuji-Trost Type Reaction)

The Tsuji-Trost reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an allylic electrophile with a nucleophile.[1][2] this compound can serve as an excellent precursor to a stabilized carbanion nucleophile upon decarboxylation. This in situ generation of the nucleophile under neutral conditions is a key advantage of this protocol.[3] The reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the nucleophile.[1]

Experimental Protocol

This protocol describes the palladium-catalyzed decarboxylative allylation of a substituted allyl electrophile with the nucleophile generated from this compound.

Materials:

  • This compound

  • Substituted allylic acetate (e.g., cinnamyl acetate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and dppe (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • To this solution, add the substituted allylic acetate (1.0 mmol, 1.0 eq) followed by this compound (1.2 mmol, 1.2 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired allylated nitrile product.

Data Presentation
EntryAllylic ElectrophileProductYield (%)Ref.
1Cinnamyl Acetate5-phenylpenta-1,4-diene-3-carbonitrile~85[3]
21,3-diphenylallyl acetate1,3,5-triphenylpenta-1,4-diene-3-carbonitrile~90[3]

Yields are representative and may vary based on the specific substrate and reaction conditions.

Reaction Workflow

G Decarboxylative Allylation Workflow reagents 1. Prepare Catalyst (Pd₂(dba)₃, dppe in THF) addition 2. Add Substrates (this compound, Allylic Acetate) reagents->addition reaction 3. Heat Reaction (60-70 °C) addition->reaction workup 4. Work-up (Concentration) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product (Allylated Nitrile) purification->product

Caption: General workflow for the palladium-catalyzed decarboxylative allylation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration to yield an α,β-unsaturated product.[4] this compound, with its acidic methylene protons, readily participates in this reaction with a variety of aldehydes and ketones.[5]

Experimental Protocol

This protocol details a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde using a base catalyst.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or Triethylamine

  • Ethanol or Toluene

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol, 1.0 eq) and this compound (11 mmol, 1.1 eq) in ethanol (20 mL).

  • Add a catalytic amount of piperidine or triethylamine (0.1 mmol, 1 mol%).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate) or recrystallization.

Data Presentation
EntryAldehydeCatalystSolventYield (%)Ref.
1BenzaldehydePiperidineEthanol92[5]
24-ChlorobenzaldehydeTriethylamineToluene95[4]
34-MethoxybenzaldehydePiperidineEthanol96[5]
42-FuraldehydeTriethylamineEthanol91[5]

Yields are based on reactions with similar cyanoacetate esters and are representative.

Reaction Mechanism

G Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Protonation & Dehydration A This compound C Enolate A->C Deprotonation B Base (B:) E Alkoxide Intermediate C->E Attack on Carbonyl D Aldehyde (R-CHO) F β-Hydroxy Intermediate E->F Protonation G α,β-Unsaturated Product F->G - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The enolate derived from this compound serves as an effective Michael donor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

Experimental Protocol

This protocol provides a general method for the Michael addition of this compound to an α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Ethanol or THF

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (20 mL) at 0 °C under an inert atmosphere, add this compound (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous ethanol (10 mL) dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Data Presentation
EntryMichael AcceptorBaseSolventYield (%)
1ChalconeNaOEtEthanol~88
2Cyclohexenonet-BuOKTHF~85
3Methyl vinyl ketoneNaOEtEthanol~90
4Acrylonitrilet-BuOKTHF~82

Yields are representative for Michael additions with similar active methylene compounds.

Reaction Mechanism

G Michael Addition Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Protonation A This compound C Enolate A->C Deprotonation B Base (B:) E New Enolate C->E 1,4-Addition D α,β-Unsaturated Carbonyl F Michael Adduct E->F Protonation

Caption: Mechanism of the Michael addition reaction.

References

Allyl Cyanoacetate: A Versatile C3 Building Block in the Arsenal of Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl cyanoacetate is a bifunctional molecule that has emerged as a valuable and versatile three-carbon (C3) building block in the field of organic synthesis. Its unique structure, possessing both a nucleophilic α-carbon activated by the nitrile and ester groups, and an electrophilic allyl group amenable to transition metal-catalyzed transformations, allows for a diverse range of synthetic applications. This application note will delve into the utility of this compound in key carbon-carbon bond-forming reactions, providing detailed protocols and quantitative data for its application in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery.

Key Applications and Reactions

This compound serves as a linchpin in several powerful synthetic methodologies, primarily through palladium-catalyzed reactions that leverage the reactivity of its allylic ester and the acidity of its α-proton.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds via the palladium-catalyzed reaction of an allylic electrophile with a nucleophile. This compound can act as the nucleophile precursor in this reaction. The active methylene group can be deprotonated to form a soft nucleophile that attacks a π-allylpalladium complex.

General Reaction Scheme:

Where Nu-H can be derived from this compound.

The following table summarizes representative examples of Tsuji-Trost type reactions with malonate derivatives, which are structurally analogous to the enolate of this compound, showcasing typical yields and stereoselectivities.

Allylic Substrate Nucleophile Catalyst/Ligand Solvent Temp (°C) Yield (%) ee (%) Reference
cinnamyl acetatedimethyl malonatePd(PPh₃)₄THF5095-[1]
1,3-diphenyl-2-propenyl acetatesodium dimethyl malonate[Pd(allyl)Cl]₂ / (S,S)-Trost LigandCH₂Cl₂rt7288--INVALID-LINK--
rac-1,3-dimethylallyl acetatesodium dimethyl malonatePd₂(dba)₃ / (S)-BINAPOTHF08594[2]

Experimental Protocol: General Procedure for Tsuji-Trost Allylation with a Malonate-type Nucleophile [1]

  • To a suspension of a suitable base (e.g., t-BuOK, 2.0 eq) in dry THF (160 mL) under an argon atmosphere at 0 °C, add the malonate derivative (e.g., dimethyl malonate, 2.2 eq) dropwise over 5 minutes.

  • Allow the resulting slurry to warm to room temperature and stir for 10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in one portion.

  • Add a solution of the allylic substrate (1.0 eq) in THF (40 mL) dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Tsuji_Trost_Mechanism cluster_catalyst Catalytic Cycle Pd(0) Pd(0) pi-allyl-Pd(II) pi-allyl-Pd(II) Pd(0)->pi-allyl-Pd(II) Oxidative Addition Pd(0)_alkene Pd(0)_alkene pi-allyl-Pd(II)->Pd(0)_alkene Nucleophilic Attack Leaving Group Leaving Group Pd(0)_alkene->Pd(0) Reductive Elimination Product Product Pd(0)_alkene->Product Allylic Substrate Allylic Substrate Allylic Substrate->Pd(0) Coordination Nucleophile (from this compound) Nucleophile (from this compound) Nucleophile (from this compound)->pi-allyl-Pd(II)

Tsuji-Trost Reaction Mechanism
Decarboxylative Allylation and Arylation

A powerful feature of the cyanoacetate group is its ability to undergo decarboxylation to generate a stabilized carbanion in situ. This strategy avoids the need for strong bases and can be coupled with palladium catalysis to achieve allylation or arylation. While direct decarboxylative allylation of this compound to form a diallylated product is less commonly reported, the principle is well-established through the decarboxylative coupling of cyanoacetate salts with aryl halides to produce α-aryl nitriles.

General Reaction Scheme (Arylation):

The following table provides examples of the palladium-catalyzed decarboxylative arylation of sodium cyanoacetate.

Aryl Halide Catalyst Ligand Solvent Temp (°C) Yield (%) Reference
4-Chlorotoluene[Pd₂(allyl)₂Cl₂]S-PhosToluene13082[3]
4-Bromoanisole[Pd₂(allyl)₂Cl₂]S-PhosToluene13092[3]
1-Chloronaphthalene[Pd₂(allyl)₂Cl₂]S-PhosToluene13075[3]
4-(Trifluoromethyl)chlorobenzene[Pd₂(allyl)₂Cl₂]S-PhosToluene13088[3]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation of Sodium Cyanoacetate [3]

  • In an oven-dried Schlenk tube, charge [Pd₂(allyl)₂Cl₂] (2 mol%), S-Phos (6 mol%), and sodium cyanoacetate (1.5 eq).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add the aryl halide (1.0 eq) and toluene (solvent).

  • Seal the tube and heat the reaction mixture at 130 °C for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Decarboxylative_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-Pd(II)-CH2CN Ar-Pd(II)-CH2CN Ar-Pd(II)-X->Ar-Pd(II)-CH2CN Ar-Pd(II)-CH2CN->Pd(0) Reductive Elimination Product (Ar-CH2CN) Product (Ar-CH2CN) Ar-Pd(II)-CH2CN->Product (Ar-CH2CN) Ar-X Ar-X Ar-X->Pd(0) Oxidative Addition NaOOC-CH2CN NaOOC-CH2CN NaOOC-CH2CN->Ar-Pd(II)-X Ligand Exchange & Decarboxylation CO2 CO2 NaOOC-CH2CN->CO2

Decarboxylative Coupling Mechanism

Hypothetical Application in Total Synthesis: A Strategic Approach

While a direct total synthesis of a major natural product prominently featuring this compound as a starting material is not readily found in the literature, its utility can be illustrated in a hypothetical synthetic plan towards a complex core structure. Consider the challenge of synthesizing a substituted hydrocarbazole alkaloid framework.

Hypothetical Retrosynthetic Analysis:

The diallylated quaternary center in the target structure can be envisioned to be constructed from a precursor containing a cyanoacetate moiety via a sequential Tsuji-Trost reaction.

Retrosynthesis Target Substituted Hydrocarbazole Alkaloid Core Intermediate1 Diallylated Precursor Target->Intermediate1 Cyclization Intermediate2 Monoallylated Cyanoacetate Intermediate1->Intermediate2 Second Allylation (Tsuji-Trost) Start This compound + Carbazole Derivative Intermediate2->Start First Allylation (Tsuji-Trost)

Hypothetical Retrosynthesis

Proposed Forward Synthesis Workflow:

  • Initial Alkylation: A suitably protected carbazole derivative bearing an allylic acetate would undergo a Tsuji-Trost reaction with the enolate of this compound.

  • Second Allylation: The resulting mono-allylated product would then be subjected to a second palladium-catalyzed allylation, possibly intramolecularly if the second allyl group is tethered to the carbazole nitrogen, or intermolecularly with another allylic electrophile. This would establish the key quaternary carbon center.

  • Cyclization and Functional Group Manipulation: Subsequent steps would involve cyclization to form the fused ring system, followed by reduction of the nitrile and ester groups and other necessary functional group interconversions to complete the synthesis of the target alkaloid core.

This hypothetical sequence demonstrates how the unique reactivity of this compound can be strategically employed to rapidly assemble complex molecular frameworks containing challenging quaternary stereocenters.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its ability to participate in cornerstone reactions such as the Tsuji-Trost allylation and decarboxylative couplings makes it a valuable tool for the construction of intricate molecular architectures. While its application in documented total syntheses may not be as widespread as other common starting materials, its potential for the rapid generation of complexity from a simple, commercially available precursor is undeniable. For researchers in drug development and natural product synthesis, this compound offers a strategic entry point to a wide array of functionalized molecules and complex core structures.

References

Catalysts in Reactions Involving Allyl Cyanoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving allyl cyanoacetate, a versatile building block in organic synthesis. The focus is on transition metal-catalyzed reactions, which offer powerful methodologies for the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. The information presented herein is intended to guide researchers in the selection of appropriate catalytic systems and the execution of key synthetic transformations.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an allylic electrophile with a nucleophile.[1][2] Ethyl cyanoacetate and its derivatives are excellent nucleophiles for this transformation, leading to a variety of functionalized products.

Application Notes

Palladium catalysts, typically in the form of Pd(0) complexes, are used to generate a π-allyl palladium intermediate from an allylic substrate.[1] This intermediate is then attacked by the enolate of this compound. The choice of ligand is critical for controlling the reactivity and selectivity of the reaction. Phosphine ligands are commonly employed to stabilize the palladium catalyst and influence the outcome of the reaction.[1][3]

Key Features:

  • High Versatility: A wide range of allylic substrates and nucleophiles can be used.[1]

  • Mild Reaction Conditions: Reactions are often carried out at or slightly above room temperature.[4]

  • Control of Regioselectivity: The nucleophile generally attacks the less substituted terminus of the allyl group, although this can be influenced by the ligand and substrate.[2]

  • Asymmetric Variants: The use of chiral ligands allows for the enantioselective synthesis of valuable chiral building blocks.[3]

Data Presentation
Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃·CHCl₃Tri(2-furyl)phosphine---Good to Excellent[5]
[(allyl)PdCl]₂VariousNa₃PO₄Toluene70High[4]
CpPd(allyl)VariousNa₃PO₄Toluene70High[4]
Pd(PPh₃)₄PPh₃t-BuOKTHF50-[2]
Pd(OAc)₂PPh₃---High[6]
Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃, [(allyl)PdCl]₂)

  • Ligand (e.g., PPh₃, Trost ligand)

  • This compound

  • Allylic substrate (e.g., allyl acetate, allyl carbonate)

  • Base (e.g., NaH, K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., THF, DCM, Toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • To a dried flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

  • Add the anhydrous solvent and stir the mixture until the catalyst is dissolved and a homogeneous solution is formed.

  • In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Add the base to the solution of this compound and stir for 10-30 minutes at the appropriate temperature to generate the enolate.

  • Add the solution of the allylic substrate to the reaction mixture.

  • Transfer the catalyst solution to the reaction mixture containing the nucleophile and electrophile.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization

Diagram 1: Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji_Trost_Reaction Pd(0)L2 Pd(0)L2 pi-Allyl_Pd(II)L2_Complex π-Allyl Pd(II)L2 Complex Pd(0)L2->pi-Allyl_Pd(II)L2_Complex Oxidative Addition (+ Allyl-X) Product_Pd(0)L2 Product + Pd(0)L2 pi-Allyl_Pd(II)L2_Complex->Product_Pd(0)L2 Nucleophilic Attack (+ Nu-) Product_Pd(0)L2->Pd(0)L2 Ligand Exchange / Regeneration

Caption: The catalytic cycle of the palladium-catalyzed Tsuji-Trost reaction.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts have emerged as powerful tools for asymmetric allylic alkylation, often providing access to branched products with high enantioselectivity, which can be complementary to the regioselectivity observed with palladium catalysts.[7][8][9]

Application Notes

Iridium-catalyzed reactions typically employ a chiral phosphoramidite or related P,N-ligand.[10] These reactions are highly effective for the synthesis of chiral molecules containing quaternary carbon centers.[7][11] A key advantage of iridium catalysis is the high level of branched selectivity, leading to the formation of more sterically congested products.[9]

Key Features:

  • High Enantioselectivity: Excellent levels of enantiomeric excess (ee) are often achieved.[8]

  • Branched Regioselectivity: Favors the formation of the branched isomer.[9]

  • Stereodivergent Synthesis: By using different enantiomers of the chiral ligand, it is possible to access different stereoisomers of the product.[7][11]

  • Mild Reaction Conditions: Reactions are typically run at or below room temperature.[7]

Data Presentation
Iridium PrecursorChiral LigandBaseSolventTemp. (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂PhosphoramiditeCs₂CO₃DCMRTHigh>95[7][11]
[Ir(DBCOT)Cl]₂(S,S)-Me-THQphosCs₂CO₃DCMRT7295[7][11]
-Feringa-type ligandsEt₃N--47 (mono-allylation)-[7]
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., phosphoramidite)

  • This compound

  • Allylic carbonate or ester

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., DCM)

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, add the iridium precursor (e.g., 1-2.5 mol%) and the chiral ligand (e.g., 2-5 mol%) to a dried reaction vessel.

  • Add the anhydrous solvent and stir to form the active catalyst complex.

  • Add the this compound and the allylic carbonate/ester to the reaction vessel.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualization

Diagram 2: Iridium-Catalyzed Asymmetric Allylic Alkylation Workflow

Iridium_AAA_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Analysis Ir_precursor Iridium Precursor Active_catalyst Active Iridium Catalyst Ir_precursor->Active_catalyst Chiral_ligand Chiral Ligand Chiral_ligand->Active_catalyst Reaction_mixture Reaction Mixture Active_catalyst->Reaction_mixture Add to reaction Allyl_cyanoacetate This compound Allyl_cyanoacetate->Reaction_mixture Allylic_carbonate Allylic Carbonate Allylic_carbonate->Reaction_mixture Base Base Base->Reaction_mixture Filtration Filtration Reaction_mixture->Filtration After reaction completion Purification Purification (Chromatography) Filtration->Purification Analysis Analysis (HPLC for ee) Purification->Analysis

Caption: A general workflow for iridium-catalyzed asymmetric allylic alkylation.

Ruthenium-Catalyzed Decarboxylative Allylation

Decarboxylative allylation is an attractive transformation that avoids the use of pre-formed enolates and strong bases. Ruthenium catalysts have been shown to be effective for this type of reaction with allyl β-ketoesters, and this chemistry can be extended to cyanoacetate derivatives.[6]

Application Notes

Ruthenium catalysts, such as [Cp*RuCl]₄, in combination with a bipyridine ligand, can facilitate the decarboxylative allylation of allyl cyanoacetic esters.[6] This reaction proceeds through the formation of a ruthenium-π-allyl intermediate followed by decarboxylation and subsequent C-C bond formation.

Key Features:

  • Neutral Reaction Conditions: Avoids the need for strong bases.

  • Atom Economy: The only byproduct is CO₂.[12]

  • Unique Reactivity: Can provide access to products that are difficult to synthesize via traditional methods.

Data Presentation
Ruthenium CatalystLigandSolventTemp. (°C)Yield (%)Reference
[Cp*RuCl]₄Bipyridine---Good
Ru(bpy)₃[BF₄]₂ (photocatalyst)PPh₃ (with Pd(PPh₃)₄)MeCNRT-[12]

Note: Data for the direct ruthenium-catalyzed decarboxylative allylation of this compound is less abundant in the provided search results, with more focus on β-ketoesters. The photocatalytic system involves a dual catalytic approach with palladium.

Experimental Protocol: Conceptual Protocol for Ruthenium-Catalyzed Decarboxylative Allylation

This protocol is conceptual and based on related transformations. Optimization will be necessary.

Materials:

  • Ruthenium catalyst (e.g., [Cp*RuCl]₄)

  • Ligand (e.g., bipyridine)

  • This compound derivative (as an allyl ester)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere apparatus

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the ruthenium catalyst (e.g., 2.5 mol%) and the ligand (e.g., 10 mol%).

  • Add the anhydrous solvent and stir to dissolve the catalyst and ligand.

  • Add the this compound ester substrate to the reaction mixture.

  • Heat the reaction to a temperature typically between 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS, observing the evolution of CO₂.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization

Diagram 3: Proposed Mechanism for Ruthenium-Catalyzed Decarboxylative Allylation

Ru_Decarboxylative_Allylation Ru_catalyst [Cp*Ru(bpy)]+ pi_allyl_Ru π-Allyl Ru Complex Ru_catalyst->pi_allyl_Ru + this compound Ester Decarboxylation Decarboxylation (-CO2) pi_allyl_Ru->Decarboxylation Product_formation Product Formation Decarboxylation->Product_formation C-C Bond Formation Product_formation->Ru_catalyst Catalyst Regeneration

Caption: A simplified proposed mechanism for ruthenium-catalyzed decarboxylative allylation.

References

Application Notes and Protocols for Solvent Selection in Allyl Cyanoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solvent selection for key reactions involving allyl cyanoacetate, a versatile reagent in organic synthesis. The choice of solvent can significantly impact reaction efficiency, selectivity, and overall success. This document outlines the critical role of the solvent in various transformations, including decarboxylation and palladium-catalyzed allylic alkylation (Tsuji-Trost reaction), and provides detailed experimental protocols for representative reactions.

Decarboxylation of this compound Derivatives

Decarboxylation of substituted cyanoacetic acid esters is a fundamental transformation. The most common method is the Krapcho decarboxylation, which is particularly effective for esters with an electron-withdrawing group, such as a nitrile, at the α-position.

Solvent Effects in Krapcho Decarboxylation

The Krapcho decarboxylation typically requires polar aprotic solvents to facilitate the reaction, which often proceeds at elevated temperatures.[1] The presence of a salt, commonly a halide like lithium chloride (LiCl), is also crucial.[1]

Table 1: Solvent and Condition Effects on Krapcho Decarboxylation of Cyanoacetic Esters

SolventTemperature (°C)AdditivesTypical YieldNotes
DMSO120-180LiCl, H₂OGood to ExcellentThe most common and robust solvent system.[1]
DMF120-180LiCl, H₂OGoodAn effective alternative to DMSO.
HMPT120-180LiCl, H₂OGoodUse is often limited due to toxicity.
Water (Microwave)~210Li₂SO₄Good to ExcellentAn environmentally friendly alternative that avoids DMSO.
Diphenyl etherHighNoneVariableCan be used for thermal decarboxylation, especially if the product is volatile.[1]
Solvent-freeHighNoneVariablePreferred for volatile products to allow for direct distillation.[1]
Experimental Protocol: Krapcho Decarboxylation of an Allyl α-Substituted Cyanoacetate

This protocol is a general method for the decarboxylation of an this compound derivative using standard Krapcho conditions.

Materials:

  • Allyl α-substituted cyanoacetate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the allyl α-substituted cyanoacetate (1.0 eq) in DMSO.

  • Add lithium chloride (1.2 eq) and a stoichiometric amount of water (1.0 eq).

  • Heat the reaction mixture to 160 °C and maintain for 2-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine to remove residual DMSO and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, involving the palladium-catalyzed reaction of a nucleophile with an allylic substrate.[2][3] this compound can serve as both the allyl source and the nucleophile precursor (after in-situ decarboxylation) or as the nucleophile itself. The solvent plays a critical role in stabilizing the palladium intermediates and influencing the reaction outcome.

Solvent Selection for the Tsuji-Trost Reaction

A wide range of solvents have been employed for the Tsuji-Trost reaction, with the optimal choice being highly dependent on the specific substrates, ligands, and catalyst system. Polar aprotic solvents are frequently used, but other options, including ethereal and even aqueous or solvent-free conditions, have been successfully applied.

Table 2: Solvent Effects on Palladium-Catalyzed Allylic Alkylation of Cyanoacetate Derivatives

SolventCatalyst SystemNucleophileTypical YieldNotes
Acetonitrile (MeCN)Pd(PPh₃)₄ / PhotocatalystCarboxylate (from decarboxylation)GoodFound to be optimal in a screening for decarboxylative coupling.[4]
Dichloromethane (DCM)[Ir(COD)Cl]₂ / Phosphoramidite ligandCyanoacetateGoodUsed in an iridium-catalyzed asymmetric allylic alkylation.[5]
Tetrahydrofuran (THF)Pd(PPh₃)₄Dimethyl malonateGoodA common ethereal solvent for this reaction.
Toluene[(allyl)PdCl]₂ or CpPd(allyl)Ethyl cyanoacetateHighEffective for the arylation of ethyl cyanoacetate.
WaterNickel catalystAminesGoodA sustainable alternative to organic solvents for allylic amination.
Solvent-freePalladium catalystVarious nucleophilesHighA mechanochemical approach offering environmental benefits.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with this compound

This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of a soft nucleophile using this compound as the electrophile.

Materials:

  • This compound

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., sodium hydride or potassium tert-butoxide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the nucleophile (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C and add the base (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizing Reaction Workflows

Diagrams created using Graphviz can help visualize the logical steps in experimental design and execution.

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization A Define Reaction: This compound + Nucleophile B Select Catalyst System (e.g., Pd(PPh3)4) A->B S1 Polar Aprotic (DMSO, DMF, MeCN) B->S1 Run parallel reactions S2 Ethereal (THF, Dioxane) B->S2 Run parallel reactions S3 Halogenated (DCM, DCE) B->S3 Run parallel reactions S4 Aqueous/Green (Water, Solvent-free) B->S4 Run parallel reactions C Monitor Reaction (TLC, GC-MS) S1->C S2->C S3->C S4->C D Determine Yield & Selectivity C->D E Identify Optimal Solvent D->E

Caption: Workflow for solvent screening in this compound reactions.

Decarboxylation_Pathways cluster_krapcho Krapcho Decarboxylation cluster_thermal Thermal Decarboxylation Start This compound Derivative K1 Polar Aprotic Solvent (e.g., DMSO) Start->K1 Method 1 T1 High-Boiling Inert Solvent (e.g., Diphenyl Ether) or Solvent-Free Start->T1 Method 2 K2 Heat (120-180°C) K1->K2 K3 Salt (e.g., LiCl) + H2O K2->K3 Product Decarboxylated Product K3->Product T2 High Heat T1->T2 T2->Product

Caption: Decision tree for selecting a decarboxylation method.

References

Application Notes and Protocols: Allyl Cyanoacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl cyanoacetate as a versatile building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of fungicides and herbicides, complete with experimental protocols and quantitative data.

Introduction

This compound is a valuable reagent in organic synthesis, prized for its reactive methylene group and the presence of both a nitrile and an allyl ester functionality. These features allow for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. In the field of agrochemical research, this compound serves as a key precursor for the generation of various heterocyclic and acyclic compounds with fungicidal and herbicidal properties.

The reactivity of the active methylene group in this compound allows it to readily participate in C-C bond-forming reactions, most notably the Knoevenagel condensation. This reaction, typically carried out with aldehydes or ketones, leads to the formation of α,β-unsaturated systems, which are common structural motifs in many bioactive molecules. The allyl ester group can be further modified or cleaved, providing another handle for structural diversification.

Applications in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. The cyanoacrylate moiety, readily accessible from this compound, is a well-established pharmacophore in this field.

Fungicide Synthesis

This compound is a precursor for the synthesis of cyanoacrylate fungicides. These compounds often act by inhibiting crucial cellular processes in fungi. For instance, some cyanoacrylate derivatives have been shown to target fungal myosin motors, which are essential for cell division and growth.[1] By disrupting these processes, these fungicides can effectively control the spread of pathogenic fungi on crops.

A prominent example is the synthesis of allyl 2-cyano-3-aryl-acrylate derivatives. These compounds can be prepared through a Knoevenagel condensation of this compound with various aromatic aldehydes. The resulting products have shown significant antifungal activity against a range of plant pathogens.

Herbicide Synthesis

Cyanoacrylate-based compounds derived from precursors like this compound have also demonstrated potent herbicidal activity. Their primary mode of action often involves the inhibition of photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. By blocking the electron flow in PSII, these herbicides disrupt the plant's ability to produce energy through photosynthesis, ultimately leading to its death.

Key Synthetic Reactions

The Knoevenagel condensation is the cornerstone reaction for the utilization of this compound in agrochemical synthesis.

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound, such as this compound, with a carbonyl compound (an aldehyde or ketone) in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.

General Reaction Scheme:

Figure 1. General scheme of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemical precursors from this compound.

Protocol 1: Synthesis of Allyl 2-cyano-3-(4-chlorophenyl)acrylate (Fungicide Precursor)

This protocol describes the synthesis of a potential fungicide precursor via a Knoevenagel condensation.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add this compound (1.25 g, 10 mmol) and piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, acidify the mixture with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to afford the pure allyl 2-cyano-3-(4-chlorophenyl)acrylate.

Quantitative Data:

The following table summarizes the typical reaction parameters and outcomes for the synthesis of allyl 2-cyano-3-(4-chlorophenyl)acrylate.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
This compound4-ChlorobenzaldehydePiperidineEthanol2 hoursRoom Temp.85-95

Table 1. Synthesis of a Fungicide Precursor.

Diagrams

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of agrochemicals derived from this compound.

Figure 2. Synthetic and screening workflow.

Mode of Action: Cyanoacrylate Fungicides

The diagram below illustrates a potential mode of action for cyanoacrylate fungicides, targeting the fungal myosin-5 motor protein, which is crucial for cellular transport and growth.

Figure 3. Potential mode of action of cyanoacrylate fungicides.[1]

Mode of Action: Cyanoacrylate Herbicides

The following diagram depicts the mechanism of action for cyanoacrylate herbicides that inhibit Photosystem II.

Figure 4. Mode of action of PSII-inhibiting herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allyl Cyanoacetate Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields for allyl cyanoacetate condensations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound condensation?

A1: The condensation of this compound with an aldehyde or ketone is a classic example of a Knoevenagel condensation.[1] This reaction is a nucleophilic addition of a compound with an active hydrogen (in this case, this compound) to a carbonyl group, which is then followed by a dehydration reaction to eliminate a molecule of water.[1] The process is typically catalyzed by a weak base. The fundamental steps involve:

  • Enolate Formation: The basic catalyst deprotonates the active methylene group of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, an allylidenecyanoacetate.

Caption: Mechanism of the Knoevenagel Condensation.

Q2: How does the choice of catalyst affect the reaction yield?

A2: The catalyst is crucial as it facilitates the deprotonation of the this compound. Weak bases are generally preferred to avoid the self-condensation of the aldehyde, which can occur with stronger bases.[1] The basicity of the catalyst can influence the reaction rate and yield. While traditional catalysts like piperidine are commonly used, other options such as L-proline, β-alanine, and various ionic liquids have also been shown to be effective.[2] The choice of catalyst may also impact potential side reactions involving the allyl group.

Q3: What is the impact of the solvent on the reaction?

A3: The solvent plays a significant role in the Knoevenagel condensation by affecting reactant solubility, stabilization of intermediates, and catalyst activity. Polar aprotic solvents like DMF and acetonitrile often lead to faster reaction rates and higher yields. However, due to a growing emphasis on green chemistry, polar protic solvents such as ethanol and water are increasingly utilized as effective and environmentally friendly alternatives.[3]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Knoevenagel condensations have been successfully reported. These reactions are often carried out by grinding the reactants together at room temperature, sometimes with a solid catalyst.[4] This approach offers advantages in terms of reduced waste and simplified work-up procedures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound condensations.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_purity Reactant Purity cluster_isomerization Allyl Group Isomerization Start Low or No Product Yield CheckCatalyst Is the catalyst active and optimal? Start->CheckCatalyst CheckConditions Are reaction temperature and time sufficient? Start->CheckConditions CheckPurity Are starting materials pure? Start->CheckPurity CheckAllylIsomerization Is isomerization of the allyl group occurring? Start->CheckAllylIsomerization ActionCatalyst1 Use a fresh or purified catalyst. CheckCatalyst->ActionCatalyst1 ActionCatalyst2 Consider a different weak base (e.g., piperidine, L-proline). CheckCatalyst->ActionCatalyst2 ActionConditions1 Increase temperature or extend reaction time. CheckConditions->ActionConditions1 ActionConditions2 Monitor reaction progress by TLC. CheckConditions->ActionConditions2 ActionPurity1 Purify aldehyde and this compound before use. CheckPurity->ActionPurity1 ActionIsomerization1 Use milder basic conditions. CheckAllylIsomerization->ActionIsomerization1 ActionIsomerization2 Consider a catalyst less prone to promoting isomerization. CheckAllylIsomerization->ActionIsomerization2

Caption: Troubleshooting workflow for low reaction yield.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or Suboptimal Catalyst: The basic catalyst may be old, decomposed, or not suitable for the specific substrates.

    • Solution: Use a fresh batch of the catalyst. Consider screening different weak bases such as piperidine, ammonium acetate, or L-proline to find the optimal one for your reaction. The choice of a base can be critical in preventing side reactions.[5][6][7]

  • Possible Cause: Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Some Knoevenagel condensations require heating to proceed at a reasonable rate.[8]

  • Possible Cause: Impure Starting Materials: Impurities in the aldehyde or this compound can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde by distillation or recrystallization and ensure the this compound is of high quality.

Problem 2: Formation of a Significant Side Product

  • Possible Cause: Isomerization of the Allyl Group: Under basic conditions, the allyl group can isomerize to the thermodynamically more stable propenyl group.[5][6][7] This can lead to a mixture of products.

    • Solution: Employ milder reaction conditions, such as using a weaker base or a lower reaction temperature. The choice of solvent can also influence the rate of isomerization.[6] It may be necessary to screen different catalysts to find one that promotes the Knoevenagel condensation without causing significant isomerization.

  • Possible Cause: Self-Condensation of the Aldehyde: If too strong a base is used, the aldehyde can undergo self-condensation, especially if it has enolizable protons.[1]

    • Solution: Use a weak base as a catalyst. Piperidine, ammonium acetate, and other amine salts are generally suitable choices.

  • Possible Cause: Michael Addition: The α,β-unsaturated product can sometimes react with another molecule of the enolate from this compound in a Michael addition reaction.

    • Solution: This is more likely to occur with prolonged reaction times or at higher temperatures. Monitor the reaction closely by TLC and stop it once the starting materials are consumed. Using a 1:1 stoichiometry of reactants can also help minimize this side reaction.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Co-elution of Product and Byproducts: If side reactions have occurred, the desired product may be difficult to separate from structurally similar byproducts.

    • Solution: Optimize the reaction conditions to minimize side product formation. For purification, column chromatography with a carefully selected solvent system is often effective. If the product is a solid, recrystallization from an appropriate solvent can be a good purification method.

  • Possible Cause: Residual Catalyst: If a homogeneous catalyst is used, it may be carried through the work-up and contaminate the final product.

    • Solution: Perform an aqueous wash to remove the basic catalyst. For example, washing the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a brine wash can effectively remove amine catalysts.

Data Presentation: Catalyst and Solvent Effects on Yield

The following table summarizes the yield of the Knoevenagel condensation product between benzaldehyde and ethyl cyanoacetate (a close analog of this compound) under various catalytic and solvent conditions. This data can serve as a starting point for optimizing your this compound condensations.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
DBU/H₂O complexWaterRoom Temp.2096[9]
Gallium ChlorideSolvent-freeRoom Temp.-High[4]
L-prolineSolvent-free (MW)--Excellent[10]
PiperidineEthanolReflux--[11]
DABCO/[HyEtPy]ClWater5010-4083-99[11]
TriethylamineEthanol (MW)653570-90[12]
DIPEAcHexane65-70180-360High[2]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a DBU/Water Complex [9]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol) and this compound (1.0 mmol).

  • Catalyst Preparation: In a separate vessel, prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water and stirring for 3 hours.

  • Reaction Initiation: Add the prepared DBU/water complex to the reactant mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product can often be isolated by filtration and dried under vacuum without the need for further purification.

Protocol 2: Solvent-Free Knoevenagel Condensation [4]

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of a solid catalyst (e.g., gallium chloride).

  • Reaction: Grind the mixture with a pestle at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the solid mixture with water.

  • Isolation: Collect the solid product by filtration and dry.

Protocol 3: Purification of Allylidenecyanoacetate Esters [13][14]

  • Quenching and Extraction: After the reaction is complete, cool the reaction mixture and add water. Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalyst, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by either column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization if the product is a solid. For liquid products, distillation under reduced pressure may be a viable purification method.[13]

References

Technical Support Center: Allyl Cyanoacetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significant amount of polymer. How can I prevent this?

A1: Unwanted polymerization is a common side reaction with cyanoacrylates, including this compound, as they are prone to rapid anionic polymerization in the presence of even weak bases or nucleophiles.[1] Radical polymerization can also occur. To mitigate this, consider the following strategies:

  • Use of Inhibitors: Add a radical inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the this compound before starting the reaction. MEHQ is often preferred as it is less likely to cause discoloration.[2]

  • Temperature Control: Cyanoacrylate polymerization is often exothermic. Maintain a low reaction temperature (e.g., 0-10 °C) to minimize the rate of polymerization.[2]

  • Slow Reagent Addition: Add reagents, especially basic catalysts, dropwise and with vigorous stirring to avoid localized high concentrations that can initiate polymerization.[2]

  • Solvent Choice: Utilize a solvent that effectively dissipates heat.

  • Acidic Conditions: For radical-induced polymerization, maintaining acidic conditions can help suppress unwanted reactions. Strong acids can terminate anionic polymerization.[3]

Q2: I am observing significant decarboxylation of my this compound. What are the primary causes and how can I avoid it?

A2: The cyanoacetic ester moiety is susceptible to decarboxylation, particularly under thermal stress, to yield acetonitrile and carbon dioxide.[4] This is a well-known thermal decomposition pathway. To avoid this:

  • Temperature Management: Avoid excessive heating. The Krapcho decarboxylation, a method to intentionally decarboxylate β-keto esters, often requires high temperatures (120-180 °C) in polar aprotic solvents like DMSO.[4] By keeping your reaction temperature below this range, you can often minimize unwanted decarboxylation.

  • Avoid Certain Reagents: In the absence of a specific need for decarboxylation, avoid the combination of high temperatures with salts like LiCl in polar aprotic solvents, which are conditions that favor the Krapcho reaction.

Q3: My product is contaminated with an amide or carboxylic acid. What is causing this and how can it be prevented?

A3: The formation of an amide or carboxylic acid is likely due to the hydrolysis of the nitrile group in this compound.[5][6] This side reaction can be catalyzed by both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry and that your glassware is properly dried before use. If water is a byproduct of your reaction, consider using a Dean-Stark trap for its removal.[7]

  • Milder Reaction Conditions: If possible, conduct your reaction at a lower temperature to reduce the rate of hydrolysis.

  • Careful pH Control: Avoid strongly acidic or basic conditions if they are not essential for your primary reaction.

Q4: In my Tsuji-Trost reaction, I am getting a mixture of linear and branched products. How can I control the regioselectivity?

A4: The regioselectivity of the Tsuji-Trost reaction is a complex issue influenced by several factors.[8][9] The nucleophile generally attacks the less sterically hindered end of the π-allyl palladium complex.[10]

  • Nucleophile Choice: "Soft" nucleophiles (from conjugate acids with pKa < 25), like malonates, tend to attack the allyl group directly. "Hard" nucleophiles (pKa > 25) may attack the metal center first, which can influence the regiochemical outcome.[10]

  • Ligand Selection: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role in directing the nucleophilic attack. Bulky ligands can enhance selectivity for the less substituted terminus.

  • Substrate Structure: Substituents on the allyl group itself can direct the regioselectivity. For instance, in 1,2,3-trisubstituted allylic substrates, bulkier C-2 substituents can favor nucleophilic attack at the benzylic termini.[8][9]

Troubleshooting Guides

Issue 1: Knoevenagel Condensation - Low Yield and/or Self-Condensation of Carbonyl Compound
Observation Possible Cause Suggested Solution
Low yield of the desired α,β-unsaturated product.Inefficient catalysis or unfavorable reaction conditions.1. Catalyst Choice: Use a mild organic base like piperidine, pyridine, or DBU.[11] For improved yields, catalysts like diisopropylethylammonium acetate (DIPEAc) have been reported to be effective.[12] 2. Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required. Microwave irradiation has been shown to accelerate these reactions.[11] 3. Water Removal: The reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark trap to remove water azeotropically.[7]
Significant amount of self-condensation product from the starting aldehyde or ketone.The base catalyst is too strong, promoting self-condensation over the Knoevenagel reaction.Use a weaker base. For example, instead of a strong inorganic base, opt for a milder amine catalyst like piperidine or an ammonium salt.
Formation of an amide byproduct.Hydrolysis of the nitrile group due to the presence of water and heat.Ensure anhydrous conditions and moderate reaction temperatures as detailed in the FAQs.
Issue 2: Tsuji-Trost Allylation - Poor Conversion and/or Incorrect Regioisomer
Observation Possible Cause Suggested Solution
Low or no conversion of starting materials.Inactive catalyst or inappropriate reaction conditions.1. Catalyst: Ensure the use of a Pd(0) source, such as Pd(PPh₃)₄, or generate it in situ.[13] 2. Solvent: Use an appropriate anhydrous solvent, typically THF or dioxane. 3. Base: For soft nucleophiles like malonates, a base such as t-BuOK or NaH is required to generate the nucleophile.[13]
Formation of the undesired regioisomer (e.g., branched instead of linear).Lack of regiochemical control in the nucleophilic attack on the π-allyl palladium intermediate.1. Ligand Modification: The choice of phosphine ligand is critical. Experiment with different ligands to influence the steric environment around the palladium center.[14] 2. Nucleophile: The nature of the nucleophile can influence regioselectivity.[10] 3. Substrate Control: If possible, modify the allyl substrate to sterically favor attack at the desired position.[8][9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with this compound

This protocol is a general procedure for the Knoevenagel condensation.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Anhydrous toluene (10 mL)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

Procedure:

  • Dry all glassware in an oven at 120 °C and cool under an inert atmosphere.[7]

  • To the round-bottom flask, add the aromatic aldehyde, this compound, and anhydrous toluene.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed in the Dean-Stark trap.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Tsuji-Trost Allylation with a Soft Nucleophile

This protocol provides a general method for the palladium-catalyzed allylation of a soft nucleophile like dimethyl malonate.

Materials:

  • Allylic substrate (e.g., allyl acetate) (1.0 eq)

  • Dimethyl malonate (2.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous THF

Procedure:

  • To a suspension of t-BuOK in anhydrous THF at 0 °C under an argon atmosphere, add dimethyl malonate dropwise.[13]

  • Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture in one portion.[13]

  • Add a solution of the allylic substrate in THF dropwise.

  • Heat the reaction mixture to 50 °C and stir for 12 hours, or until completion as monitored by TLC.[13]

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Summary

Table 1: Catalyst Performance in Knoevenagel Condensation
CatalystSolventTemperatureTimeYield (%)Reference
DBU/WaterWaterRoom Temp.VariesHigh[15]
DIPEAcHexaneRefluxVariesup to 96%[12]
PiperidineTolueneReflux9 hours52-58%*General protocol
TriethylamineEthanol (MW)65 °C35 min70-90%[11]

*Yield is for a related reaction with ethyl cyanoacetate and may vary.

Visual Guides

Reaction Pathways and Workflows

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AllylCyanoacetate This compound Knoevenagel_Reaction Knoevenagel Condensation AllylCyanoacetate->Knoevenagel_Reaction Aldehyde Aldehyde/Ketone Aldehyde->Knoevenagel_Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel_Reaction Solvent Solvent (e.g., Toluene) Solvent->Knoevenagel_Reaction Heat Heat Heat->Knoevenagel_Reaction DesiredProduct α,β-Unsaturated Product Water Water Knoevenagel_Reaction->DesiredProduct Knoevenagel_Reaction->Water

Caption: Workflow for a typical Knoevenagel condensation reaction.

Side_Reactions cluster_side_reactions Potential Side Reactions MainReaction Desired Reaction with This compound Polymerization Polymerization MainReaction->Polymerization High Temp, Base Decarboxylation Decarboxylation MainReaction->Decarboxylation High Temp Hydrolysis Nitrile Hydrolysis MainReaction->Hydrolysis Water, Acid/Base

Caption: Common side reactions encountered with this compound.

Tsuji_Trost_Cycle Pd0 Pd(0) Catalyst Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allyl Substrate Allyl_Substrate->Pi_Allyl_Complex Product Allylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Pi_Allyl_Complex Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Tsuji-Trost reaction.

References

Technical Support Center: Purification of Allyl Cyanoacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of allyl cyanoacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: The final product is yellow or discolored.

  • Question: After synthesis and initial workup, my this compound is yellow. What is the cause and how can I remove the color?

  • Answer: A yellow tint in this compound can be due to the presence of polymeric impurities or colored byproducts formed during the reaction, especially if the reaction was carried out at high temperatures. To address this:

    • Activated Carbon Treatment: Before distillation, you can treat the crude product with a small amount of activated carbon. Stir the crude product with activated carbon for a short period, and then filter it to remove the carbon particles.

    • Distillation: Fractional vacuum distillation is often effective at separating the colorless this compound from higher-boiling colored impurities. Ensure the distillation is performed under a suitable vacuum to keep the temperature low and prevent further decomposition or polymerization.

Issue 2: The presence of unreacted starting materials in the purified product.

  • Question: My NMR or GC analysis shows the presence of allyl alcohol and/or cyanoacetic acid in my purified this compound. How can I remove them?

  • Answer: Residual starting materials are a common issue. Here's how to address them:

    • Aqueous Workup: Before distillation, perform an aqueous workup. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. This will neutralize and remove any unreacted cyanoacetic acid by converting it into its water-soluble salt. Subsequently, wash with water to remove any remaining water-soluble impurities and then with brine to aid in the separation of the organic and aqueous layers.

    • Fractional Distillation: Careful fractional distillation under reduced pressure is crucial. Allyl alcohol has a lower boiling point than this compound, so it should distill first. Collect the fractions carefully, monitoring the temperature and refractive index to isolate the pure this compound.

Issue 3: Polymerization of the product during distillation.

  • Question: I am observing the formation of a viscous residue or solid in the distillation flask, and my yield of distilled this compound is low. What is happening and how can I prevent it?

  • Answer: this compound, containing both a nitrile and an allyl group, can be susceptible to polymerization at elevated temperatures.[1][2][3] To prevent this:

    • Low-Temperature Distillation: Use a good vacuum source to lower the boiling point of this compound. A common procedure is vacuum distillation at around 89-90 °C under a pressure of 5 hPa.

    • Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the crude product before distillation to suppress polymerization.

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating of the distillation flask. Do not heat the flask to dryness.

Issue 4: The purified product is wet (contains residual water).

  • Question: My purified this compound appears cloudy or my analysis indicates the presence of water. How can I dry the product effectively?

  • Answer: Water can be introduced during the aqueous workup. To ensure a dry product:

    • Drying Agent: After the aqueous workup and before distillation, dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for a sufficient amount of time, then filter to remove the drying agent.

    • Azeotropic Removal of Water: If a solvent like toluene was used in the reaction, water can sometimes be removed azeotropically before the final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most common impurities depend on the synthetic route but generally include:

  • Unreacted Starting Materials: Cyanoacetic acid, allyl alcohol, or cyanoacetamide.

  • Byproducts: Diallyl malonate (from the reaction of this compound with another molecule of allyl alcohol), and various polymeric materials.

  • Residual Catalyst: If an acid or base catalyst was used, traces might remain.

  • Solvent: The solvent used for the reaction or workup.

Q2: What is the recommended purification method for this compound on a laboratory scale?

A2: A combination of an aqueous workup followed by fractional vacuum distillation is the most common and effective method for purifying this compound in a laboratory setting. For very high purity requirements, column chromatography can be used as an additional step.

Q3: What are the typical boiling points of this compound under vacuum?

A3: The boiling point of this compound is dependent on the pressure:

  • 89-90 °C at 5 hPa

  • 110 °C at 20 mmHg

Q4: Can I use column chromatography to purify this compound? If so, what is a good starting solvent system?

A4: Yes, column chromatography can be used for the purification of this compound, particularly for removing non-volatile impurities or for achieving very high purity. A good starting point for a solvent system on silica gel would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q5: How can I monitor the purity of my this compound during purification?

A5: Several analytical techniques can be used to assess the purity:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectrum of your product to a reference spectrum of pure this compound.[4][5][6][7]

  • Refractive Index: Measuring the refractive index of the distilled fractions and comparing it to the literature value for pure this compound can indicate the purity of the fraction.

Quantitative Data on Purification Methods

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation 97-99%Effective for removing volatile and non-volatile impurities; scalable.Potential for thermal degradation or polymerization if not controlled carefully.
Column Chromatography >99%Can achieve very high purity; good for removing closely related impurities.Can be time-consuming and requires larger volumes of solvent; may not be as scalable.
Aqueous Workup (Pre-purification) Removes acidic/basic and water-soluble impuritiesSimple and effective for removing certain types of impurities before final purification.Does not remove non-polar organic impurities; introduces water that must be removed.

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Workup and Fractional Vacuum Distillation

  • Aqueous Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel gently, venting frequently to release any evolved gas.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with an equal volume of water and then an equal volume of brine.

    • Drain the organic layer into a clean, dry flask.

  • Drying:

    • Add anhydrous magnesium sulfate (MgSO₄) to the organic layer and stir for 15-30 minutes.

    • Filter the mixture to remove the drying agent.

  • Solvent Removal (if applicable):

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Fractional Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.

    • Add a magnetic stir bar to the distillation flask containing the crude this compound.

    • Slowly apply vacuum and begin stirring.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling forerun (likely residual solvent or allyl alcohol).

    • Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 89-90 °C at 5 hPa).

    • Monitor the temperature and refractive index of the distillate to ensure purity.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

Protocol 2: Purification of this compound by Column Chromatography

  • TLC Analysis:

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_0 Initial Purification cluster_1 Final Purification Crude Crude Allyl Cyanoacetate Workup Aqueous Workup (NaHCO3, H2O, Brine) Crude->Workup Remove acidic impurities Drying Drying (e.g., MgSO4) Workup->Drying Remove water Distillation Fractional Vacuum Distillation Drying->Distillation Primary Method Chromatography Column Chromatography Drying->Chromatography Alternative/Additional Method PureProduct Pure Allyl Cyanoacetate Distillation->PureProduct Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Problem with Purified Product Color Product is Colored Start->Color Impurities Starting Materials Present Start->Impurities Polymer Polymerization during Distillation Start->Polymer Wet Product is Wet Start->Wet Sol_Color Activated Carbon Treatment or Fractional Distillation Color->Sol_Color Sol_Impurities Aqueous Workup & Careful Fractional Distillation Impurities->Sol_Impurities Sol_Polymer Lower Distillation Temperature (Vacuum) & Use Inhibitor Polymer->Sol_Polymer Sol_Wet Dry with Anhydrous Sulfate Before Distillation Wet->Sol_Wet

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Knoevenagel Condensation with Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing allyl cyanoacetate in the Knoevenagel condensation reaction. The information is presented in a clear question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation with this compound?

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (this compound) to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction.[1][2] The reaction is typically catalyzed by a weak base. The process involves the deprotonation of the this compound to form a reactive enolate, which then attacks the carbonyl carbon. Subsequent protonation and elimination of a water molecule yield the final α,β-unsaturated product.

Q2: Which catalysts are most effective for the Knoevenagel reaction with this compound?

Weak bases are generally preferred to avoid self-condensation of the aldehyde or ketone.[1] Commonly used and effective catalysts include:

  • Amines: Piperidine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently employed.[3][4]

  • Ammonium Salts: Ammonium acetate can serve as a mild and effective catalyst.

  • Ionic Liquids: Diisopropylethylammonium acetate (DIPEAc) has been shown to give high yields under mild conditions.[5]

Q3: How does the choice of solvent affect the reaction?

Solvent selection can significantly impact reaction rate and yield. Common choices include:

  • Alcohols (e.g., Ethanol): Often used due to their ability to dissolve the reactants.

  • Water: Can be an effective and environmentally friendly solvent, sometimes in the presence of specific catalysts.[6]

  • Aprotic Polar Solvents (e.g., DMF): Have demonstrated good results in some cases.[7]

  • Solvent-Free Conditions: This approach can be highly efficient, often requiring grinding of the reactants or microwave irradiation.[8][9][10]

Q4: Can microwave irradiation be used for this reaction?

Yes, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no product at all. What are the potential causes and solutions?

A: Low yield is a common issue and can stem from several factors. Consider the following troubleshooting steps:

  • Inactive or Inappropriate Catalyst: The catalyst may be old, degraded, or unsuitable for your specific substrates.

    • Solution: Use a fresh batch of catalyst. Screen a variety of weak bases (e.g., piperidine, DABCO, DIPEAc) to find the optimal one for your system.[5] Optimize the catalyst loading, typically starting in the range of 5-20 mol%.[6]

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.

    • Solution: Systematically vary the reaction temperature. Many Knoevenagel condensations proceed well at room temperature, while others may require heating to reflux.[5][7]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] This will help you determine the optimal reaction time and confirm the consumption of starting materials.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can shift the equilibrium back towards the reactants.

    • Solution: If conducting the reaction in an organic solvent, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Ensure your aldehyde/ketone and this compound are soluble in the solvent at the reaction temperature. If not, consider a different solvent system.

Problem 2: Formation of Side Products

Q: My TLC shows multiple spots, indicating the presence of side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Self-Condensation of the Carbonyl Compound: If a base that is too strong is used, the aldehyde or ketone can react with itself.

    • Solution: Use a milder, weak base such as an amine salt or ammonium acetate.[7]

  • Michael Addition: The Knoevenagel product can sometimes undergo a subsequent Michael addition with another molecule of this compound.

    • Solution: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of the carbonyl compound to this compound is recommended.[7]

  • Polymerization of Allyl Group: The allyl functionality could potentially undergo polymerization, especially at higher temperatures or in the presence of radical initiators.

    • Solution: Conduct the reaction at the lowest effective temperature. Ensure all reagents and solvents are free from peroxide impurities.

Problem 3: Difficult Product Purification

Q: I'm having difficulty isolating and purifying my final product. What can I do?

A: Purification challenges can often be overcome by adjusting the work-up procedure.

  • Product is Oily or Fails to Precipitate:

    • Solution: If the product does not precipitate upon pouring the reaction mixture into ice water, try scratching the inside of the flask with a glass rod to induce crystallization. If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.[11] The resulting crude product can then be purified by recrystallization or column chromatography.

  • Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product.

    • Solution: Consider using a heterogeneous catalyst, which can be easily removed by filtration at the end of the reaction. Alternatively, an aqueous work-up can often remove amine or salt-based catalysts.

Data Summary

The following table summarizes typical reaction conditions for Knoevenagel condensations with cyanoacetate esters, which can be adapted for this compound.

CatalystSolventTemperatureTimeYield Range
PiperidineEthanolReflux3-6 hoursGood to Excellent
DIPEAcHexaneReflux~1 hour91% (for ethyl cyanoacetate)[5]
DABCO (with ionic liquid promoter)Water50 °C~40 minutesUp to 97% (for ethyl cyanoacetate)[3]
TriethylamineEthanol / NaCl (aq)Microwave (85 °C)~35 minutes70-99%[4][6]
Gallium ChlorideSolvent-freeRoom TempFew minutesHigh
QuinineSolvent-freeRoom Temp2-4 hoursUp to 90%[9]

Detailed Experimental Protocol (General Guideline)

This protocol is a general guideline for the Knoevenagel condensation of an aromatic aldehyde with this compound using piperidine as a catalyst. Optimization may be required for specific substrates.

Materials:

  • Aromatic aldehyde (10 mmol, 1.0 eq)

  • This compound (10 mmol, 1.0 eq)

  • Piperidine (1 mmol, 0.1 eq)

  • Ethanol (20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 50 mL of ice-cold water while stirring. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

  • Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Visualizations

Knoevenagel_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products AllylCyanoacetate This compound Deprotonation Deprotonation AllylCyanoacetate->Deprotonation Aldehyde Aldehyde / Ketone NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Base Weak Base (Catalyst) Base->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Enolate->NucleophilicAttack Alkoxide Alkoxide Intermediate NucleophilicAttack->Alkoxide Protonation Protonation Alkoxide->Protonation BetaHydroxy β-Hydroxy Intermediate Protonation->BetaHydroxy Dehydration Dehydration (-H₂O) BetaHydroxy->Dehydration FinalProduct α,β-Unsaturated Product Dehydration->FinalProduct Water Water Dehydration->Water Troubleshooting_Workflow cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_purification Purification Solutions Start Experiment Start Problem Low Yield / No Product Start->Problem Success Successful Reaction Problem->Success Resolved CheckCatalyst Screen Catalysts / Use Fresh Problem->CheckCatalyst Catalyst? OptimizeTemp Optimize Temperature Problem->OptimizeTemp Conditions? MonitorTime Monitor Reaction by TLC Problem->MonitorTime Time? RemoveWater Remove Water (Dean-Stark) Problem->RemoveWater Equilibrium? SideProducts Side Products Observed SideProducts->Success Resolved UseWeakBase Use Milder Base SideProducts->UseWeakBase Self-Condensation? ControlStoichiometry Check 1:1 Stoichiometry SideProducts->ControlStoichiometry Michael Addition? LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Polymerization? PurificationIssue Purification Difficulty PurificationIssue->Success Resolved ChangeWorkup Modify Work-up (Extraction) PurificationIssue->ChangeWorkup Oily Product? InduceCrystallization Induce Crystallization PurificationIssue->InduceCrystallization No Precipitation? UseHeteroCatalyst Use Heterogeneous Catalyst PurificationIssue->UseHeteroCatalyst Catalyst Residue? CheckCatalyst->SideProducts OptimizeTemp->SideProducts MonitorTime->SideProducts RemoveWater->SideProducts UseWeakBase->PurificationIssue ControlStoichiometry->PurificationIssue LowerTemp->PurificationIssue ChangeWorkup->Success InduceCrystallization->Success UseHeteroCatalyst->Success

References

Technical Support Center: Stereoselective Reactions with Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving stereoselectivity in reactions involving allyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound where stereoselectivity is crucial?

A1: The most prominent reaction is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction.[1][2] In this reaction, a palladium catalyst activates an allylic substrate (containing a leaving group), which is then attacked by a nucleophile derived from this compound. The goal is to control the formation of new stereocenters with high enantioselectivity (ee) and/or diastereoselectivity (dr).

Q2: What are the key factors influencing stereoselectivity in the Tsuji-Trost reaction of this compound?

A2: The stereochemical outcome is a delicate balance of several factors. The most critical include the chiral ligand, the palladium precursor, the base used to generate the nucleophile, the solvent, the reaction temperature, and the nature of the leaving group on the allylic substrate.[3] Each of these parameters can significantly impact the transition state energies, thereby dictating the stereoselectivity of the product.

Q3: How does the choice of a "soft" vs. "hard" nucleophile affect the stereochemistry?

A3: The enolate derived from this compound is considered a "soft" nucleophile (from a conjugate acid with pKa < 25).[4] For soft nucleophiles, the reaction typically proceeds via an "outer-sphere" attack, where the nucleophile attacks the π-allyl complex on the face opposite to the palladium metal. This, combined with the initial inversion of stereochemistry during the oxidative addition of palladium to the allylic substrate, results in an overall net retention of stereochemistry.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low or varies significantly between runs. What are the likely causes and how can I fix this?

A: Low or inconsistent enantioselectivity is a common problem in asymmetric catalysis. Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Integrity:

    • Cause: The chiral ligand is the primary source of stereochemical induction. Impurities, degradation, or incorrect handling can severely compromise its effectiveness. The Pd(0) active species can also be sensitive to air and moisture.

    • Solution:

      • Use freshly purchased or purified ligands. Store them under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.

      • Ensure your palladium source is of high quality. If using a Pd(0) source like Pd(PPh₃)₄, be mindful of its stability. For air-stable Pd(II) precursors like [Pd(allyl)Cl]₂, ensure complete reduction to the active Pd(0) species in situ.

      • Prepare the active catalyst just before use under strictly inert conditions.

  • Solvent and Base Selection:

    • Cause: The solvent polarity and coordinating ability can influence the structure of the catalyst and the transition state. The choice of base affects the aggregation state and reactivity of the nucleophile.

    • Solution:

      • Screen a range of solvents. Non-coordinating, non-polar solvents like dichloromethane (DCM) or toluene often favor high enantioselectivity.

      • The base is critical. Weak or bulky bases are often preferred to control the concentration and reactivity of the enolate. Consider screening bases like N,O-Bis(trimethylsilyl)acetamide (BSA), triethylamine (TEA), or milder inorganic bases like cesium carbonate (Cs₂CO₃).

  • Reaction Temperature:

    • Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower ee.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity. Try running the reaction at 0 °C or even lower (e.g., -20 °C), although this may require longer reaction times.

Issue 2: Poor Regioselectivity with Unsymmetrical Allylic Substrates

Q: I am using an unsymmetrical allylic substrate (e.g., cinnamyl acetate), and I'm getting a mixture of linear and branched products. How can I control the regioselectivity?

A: Controlling regioselectivity is a key challenge when the two termini of the π-allyl-palladium intermediate are not identical. The outcome is determined by a combination of steric and electronic factors.

  • Ligand Choice:

    • Cause: The steric and electronic properties of the chiral ligand are the most powerful tool to influence where the nucleophile attacks.

    • Solution:

      • For branched products: Ligands with large "pockets" or "walls," like the Trost ligand, are designed to sterically block one terminus of the π-allyl intermediate, directing the nucleophile to the other, more substituted (branched) position.[5]

      • For linear products: Less sterically demanding ligands may favor attack at the less hindered (linear) position.[4]

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the π-allyl intermediate and its interaction with the ligand.

    • Solution: Experiment with different solvents. A change from a polar solvent like THF to a non-polar one like toluene can sometimes alter the regiochemical outcome.

  • Nucleophile Concentration/Base:

    • Cause: The nature of the base can influence the counterion and aggregation of the nucleophile, which in turn can affect its steric profile and approach to the allyl complex.

    • Solution: A change in base (e.g., from an amine base to a carbonate) can sometimes shift the regioselectivity.

Issue 3: Competing Side Reactions (e.g., Decarboxylation)

Q: My reaction is sluggish, and I'm isolating significant amounts of decarboxylated byproducts instead of the desired alkylated product. What is causing this and how can I prevent it?

A: this compound can undergo palladium-catalyzed decarboxylation, especially at elevated temperatures, to generate an allyl acetonitrile anion equivalent.[1] This can lead to undesired byproducts.

  • Reaction Temperature:

    • Cause: Decarboxylation is a thermally driven process. High reaction temperatures significantly accelerate this side reaction.[1]

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Often, running the reaction at room temperature or 0 °C is sufficient to suppress decarboxylation.

  • Catalyst System:

    • Cause: The palladium catalyst itself can promote the decarboxylation.[1]

    • Solution:

      • Optimize the catalyst loading. Use the lowest effective amount of palladium catalyst and ligand.

      • The choice of ligand can also influence the rate of decarboxylation versus the desired alkylation. It may be necessary to screen different ligands.

  • Reaction Time:

    • Cause: Prolonged exposure to the reaction conditions, even at moderate temperatures, can lead to increased decarboxylation.

    • Solution: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.

Data Presentation: Optimization of Reaction Conditions

The following tables provide quantitative data on how different reaction parameters can affect the yield and stereoselectivity of allylic alkylation reactions involving cyanoacetate nucleophiles.

Table 1: Effect of Base and Temperature on an Iridium-Catalyzed Mono-allylation [6]

EntryBaseSolventTemp (°C)Yield (%)ee (%)
1Cs₂CO₃THF254790
2K₂CO₃THF254588
3DABCOTHF255691
4DABCOTHF07295

Reaction of cinnamyl carbonate with this compound using [Ir(cod)Cl]₂ and a chiral ligand.

Table 2: Effect of Ligand and Solvent in a Palladium-Catalyzed Allylation [7]

EntryLigandSolventBaseTemp (°C)Yield (%)ee (%)
1L1 (Josiphos)TolueneNa₃PO₄70>98N/A
2L2 (XPhos)TolueneNa₃PO₄70>98N/A
3L3 (BINAP)TolueneNa₃PO₄7065N/A
4L1 (Josiphos)DioxaneNa₃PO₄7092N/A
5L1 (Josiphos)TolueneK₃PO₄7088N/A

Arylation of ethyl cyanoacetate with 4-bromotoluene. While not an allylation, this data illustrates the strong influence of ligand and solvent in Pd-catalyzed reactions of cyanoacetates.

Experimental Protocols

Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of Ethyl Cyanoacetate

This protocol is a representative procedure for the asymmetric allylation of a cyanoacetate derivative using a standard palladium/Trost ligand system.

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • (R,R)-Trost Ligand

  • Allyl acetate (or other allylic substrate)

  • Ethyl cyanoacetate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (e.g., 0.01 mmol, 1 mol%) and (R,R)-Trost Ligand (e.g., 0.03 mmol, 3 mol%).

  • Add anhydrous DCM (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes until a clear, yellow solution is formed.

  • Reaction Assembly: In a separate flame-dried flask under an inert atmosphere, add the allylic substrate (e.g., 1.0 mmol, 1.0 equiv.) and a catalytic amount of potassium acetate (e.g., 0.05 mmol, 5 mol%).

  • Add ethyl cyanoacetate (e.g., 1.2 mmol, 1.2 equiv.) followed by BSA (e.g., 1.3 mmol, 1.3 equiv.) via syringe.

  • Add anhydrous DCM (e.g., 3 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Initiation: Transfer the prepared catalyst solution from the first flask to the reaction mixture via cannula.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically 2-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Catalytic Cycle

Tsuji_Trost_Cycle Figure 1: Catalytic Cycle of the Tsuji-Trost Reaction Pd0 Pd(0)L* Complex1 η²-π-Allyl-Pd(0) Complex Pd0->Complex1 + Allyl-X Complex2 η³-π-Allyl-Pd(II) Complex (Cationic) Complex1->Complex2 Oxidative Addition (-X⁻) Complex3 η²-Product-Pd(0) Complex Complex2->Complex3 + Nu⁻ (from Cyanoacetate) Complex3->Pd0 - Product

Caption: Catalytic cycle for the Pd-catalyzed Tsuji-Trost reaction.

Troubleshooting Workflow

Troubleshooting_Stereoselectivity Figure 2: Workflow for Troubleshooting Poor Stereoselectivity Start Problem: Low Stereoselectivity (ee or dr) CheckCatalyst Step 1: Verify Catalyst & Ligand - Purity? - Handled under inert atm? - Freshly prepared? Start->CheckCatalyst CheckConditions Step 2: Evaluate Reaction Conditions - Temperature too high? - Optimal solvent? - Correct base? CheckCatalyst->CheckConditions If catalyst is OK CheckSubstrate Step 3: Examine Substrates - Purity of nucleophile? - Purity of electrophile? - Leaving group appropriate? CheckConditions->CheckSubstrate If conditions are optimized Resolution Resolution: High Stereoselectivity Achieved CheckSubstrate->Resolution If substrates are pure

Caption: Systematic workflow for diagnosing poor stereoselectivity.

Parameter Relationships

Parameter_Relationships Figure 3: Key Parameter Interdependencies Stereoselectivity Stereoselectivity (ee / dr) Ligand Chiral Ligand (Sterics & Electronics) Ligand->Stereoselectivity Solvent Solvent (Polarity & Coordination) Ligand->Solvent Solvent->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Base Base (Strength & Sterics) Base->Stereoselectivity Base->Solvent LeavingGroup Leaving Group LeavingGroup->Stereoselectivity

References

Technical Support Center: Allyl Cyanoacetate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of allyl cyanoacetate to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is causing my this compound to polymerize in the storage container?

A1: Premature polymerization of this compound is typically initiated by one or more of the following factors:

  • Heat: Elevated temperatures significantly accelerate the rate of both free-radical and anionic polymerization.[1]

  • Light Exposure: UV light can generate free radicals, initiating the polymerization process.[1]

  • Moisture Contamination: this compound is susceptible to anionic polymerization, which can be initiated by weak bases, including moisture from the atmosphere.[1]

  • Contamination: Impurities such as dust, rust from metal containers, or cross-contamination with bases or polymerization initiators can trigger polymerization.

  • Inhibitor Depletion: this compound is typically supplied with an inhibitor. This inhibitor can be consumed over time, especially under improper storage conditions.

Q2: What is the function of an inhibitor in this compound?

A2: Inhibitors are chemical compounds added in small amounts to prevent spontaneous polymerization. There are two main types of inhibitors relevant to this compound:

  • Free-Radical Inhibitors: These compounds, typically phenolic compounds like hydroquinone (HQ) or 4-methoxyphenol (MEHQ), scavenge free radicals that can initiate polymerization. For these inhibitors to be effective, the presence of a small amount of oxygen is often required.[1]

  • Anionic Inhibitors: Acidic compounds are used to neutralize any basic impurities, such as moisture, that could initiate anionic polymerization.

Q3: How should I store unopened containers of this compound?

A3: For optimal shelf life, unopened containers of this compound should be stored in a cool, dark, and dry location. Many suppliers recommend a storage temperature between 2°C and 8°C. Always consult the manufacturer's safety data sheet (SDS) and technical data sheet for specific storage temperature recommendations.[2] The container should be opaque to prevent light exposure.[2]

Q4: How should I handle and store this compound once the container has been opened?

A4: Once opened, the risk of polymerization increases due to exposure to atmospheric moisture and oxygen. To minimize this risk:

  • Minimize the time the container is open.

  • After dispensing the required amount, blanket the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.

  • Ensure the container cap and threads are clean and free of any residual monomer to ensure a tight seal.

  • Store the partially used container in a cool, dark place, but avoid refrigeration to prevent condensation of moisture inside the container upon warming.[1]

Q5: My this compound has become viscous. Can I still use it?

A5: An increase in viscosity is a clear indicator that polymerization has begun.[1] While the material may not be fully solidified, the presence of oligomers and polymers can significantly impact the performance in subsequent reactions, leading to inconsistent results and potentially lower yields. It is generally not recommended to use this compound that has noticeably increased in viscosity.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Problem 1: The monomer has solidified or become highly viscous in an unopened container.
Possible Cause Troubleshooting Steps
Improper Storage Conditions 1. Review the storage temperature and conditions. Ensure they align with the manufacturer's recommendations. 2. Check if the container was exposed to heat or light during transport or storage.
Defective Packaging 1. Inspect the container for any damage to the seal that could allow moisture or air to enter.
Inhibitor Depletion 1. If possible, test for the presence and concentration of the inhibitor using analytical methods like HPLC.
Problem 2: The monomer has polymerized in a partially used container.
Possible Cause Troubleshooting Steps
Moisture Contamination 1. Review your handling procedure to minimize exposure to atmospheric moisture. 2. Avoid storing opened containers in the refrigerator. 3. After use, blanket the container with a dry inert gas.
Contamination 1. Ensure dispensing equipment (pipettes, syringes) is clean and dry. 2. Avoid introducing any foreign materials into the container.
Inhibitor Depletion 1. Once opened, the inhibitor is consumed more rapidly. Plan to use the contents of the bottle within a shorter timeframe.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Condition Unopened Container Opened Container
Temperature 2°C - 8°C (Refrigerated)Room Temperature (to avoid condensation)
Atmosphere As supplied by manufacturerBlanket with dry inert gas (N₂ or Ar)
Light Store in the dark (opaque container)Store in the dark (opaque container)
Moisture Tightly sealed containerTightly sealed container in a dry location
Table 2: Typical Inhibitors for Allyl Monomers
Inhibitor Type Typical Concentration Range (ppm) Mechanism of Action
Hydroquinone (HQ)Phenolic100 - 1000Free-radical scavenger (requires oxygen)[1]
4-Methoxyphenol (MEHQ)Phenolic10 - 200Free-radical scavenger (requires oxygen)[1]
Mineral Acids (e.g., H₂SO₄)AcidicTrace amountsAnionic polymerization inhibitor
Lewis Acids (e.g., BF₃)AcidicTrace amountsAnionic polymerization inhibitor

Experimental Protocols

Protocol 1: Viscosity Measurement to Monitor Stability

Objective: To determine if polymerization has initiated in a sample of this compound by measuring its viscosity.

Apparatus:

  • Rotational viscometer (e.g., Brookfield viscometer)

  • Temperature-controlled water bath

  • Appropriate spindle for the viscometer

Methodology:

  • Equilibrate the this compound sample to a constant temperature (e.g., 25°C) using the water bath.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the fresh monomer.

  • Measure the viscosity of the sample according to the instrument's operating manual.

  • Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

  • Compare the measured viscosity to the value for a fresh, unpolymerized sample. A significant increase in viscosity indicates that polymerization has occurred.[1]

Protocol 2: Gas Chromatography (GC) for Purity Assay

Objective: To assess the purity of this compound and detect the presence of polymerization byproducts.

Apparatus:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., a non-polar or mid-polar column)

  • Helium or nitrogen carrier gas

  • Autosampler or manual injection syringe

Methodology:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Set up the GC instrument with appropriate parameters for the column, oven temperature program, injector temperature, and detector temperature. A typical starting point for the oven could be 50°C, ramping to 250°C.

  • Inject a known volume of the prepared sample into the GC.

  • Record the chromatogram.

  • The purity is determined by the ratio of the peak area of this compound to the total area of all peaks.[3] The presence of additional peaks, especially at higher retention times, may indicate the formation of oligomers.

Visualizations

Troubleshooting_Polymerization cluster_unopened Unopened Container cluster_opened Opened Container start Observe Increased Viscosity or Solidification decision Is the monomer still liquid? start->decision unopened_q1 Improper Storage? unopened_a1 Action: Review storage temperature and light exposure history. unopened_q1->unopened_a1 unopened_q2 Defective Seal? unopened_a1->unopened_q2 unopened_a2 Action: Inspect packaging for damage. Contact supplier. unopened_q2->unopened_a2 action_stabilize Consider adding a stabilizer for short-term storage. unopened_a2->action_stabilize opened_q1 Moisture Exposure? opened_a1 Action: Review handling procedures. Use inert gas blanket. opened_q1->opened_a1 opened_q2 Contamination? opened_a1->opened_q2 opened_a2 Action: Use clean, dry dispensing tools. Avoid cross-contamination. opened_q2->opened_a2 opened_a2->action_stabilize decision->unopened_q1 Yes, Unopened decision->opened_q1 Yes, Opened action_discard Discard polymerized material according to safety guidelines. decision->action_discard No action_purify Purify before use to remove oligomers. action_stabilize->action_purify

Caption: Troubleshooting workflow for polymerized this compound.

Storage_Decision_Tree start This compound Storage q1 Is the container opened? start->q1 unopened_storage Store at 2-8°C (Refrigerate) in a dark, dry place. q1->unopened_storage No opened_storage Store at Room Temperature in a dark, dry place. q1->opened_storage Yes q2 After dispensing: opened_storage->q2 action1 Clean nozzle and cap threads. q2->action1 action2 Blanket with dry inert gas (N₂/Ar). action1->action2 action3 Seal container tightly. action2->action3

Caption: Decision tree for proper storage of this compound.

References

Allyl Cyanoacetate Reaction Monitoring: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving allyl cyanoacetate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

General FAQs

Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?

The two most common and effective methods for monitoring the progress of a reaction involving this compound are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). TLC is a quick, inexpensive, and widely used technique for qualitative analysis, allowing for the rapid determination of the presence of starting material and the formation of products.[1][2] GC is a powerful quantitative technique that separates volatile compounds, providing detailed information on the composition and concentration of the reaction mixture.

Q2: Why is it important to monitor my this compound reaction?

Monitoring your reaction is crucial to determine when the starting material has been consumed and the product has formed.[3][4][5] This allows you to:

  • Determine the optimal reaction time.

  • Prevent the formation of byproducts due to prolonged reaction times or decomposition of the product.

  • Ensure the reaction has gone to completion before proceeding with the work-up and purification.[4]

Q3: this compound is a reactive compound. Are there any special handling precautions I should take when preparing samples for analysis?

This compound is toxic if swallowed and may be harmful in contact with skin.[6] It is also sensitive to air.[7] When preparing samples for TLC or GC analysis, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. To minimize air exposure, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Common TLC Problems and Solutions
Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. The sample is too dilute.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[8][9]
The compound is not UV-active.Use a visualization technique other than a UV lamp, such as iodine vapor or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).[1][8][10]
The solvent level in the developing chamber was higher than the spotting line.Ensure the solvent level is below the origin where the samples are spotted.[8][9]
The spots are streaked or appear as a smear. The sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.[11][8][9]
The compound is highly polar and is interacting strongly with the silica gel.Add a small amount of a polar solvent like acetic acid or methanol to the developing solvent system to improve the spot shape.
The compound is acidic or basic.For acidic compounds like cyanoacetic acid derivatives, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine may be beneficial.[8]
The spots remain at the baseline (low Rf). The developing solvent is not polar enough.Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[12]
The spots run to the top of the plate (high Rf). The developing solvent is too polar.Decrease the polarity of the solvent system. For example, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The spots are not well-separated (similar Rf values). The solvent system does not have the right selectivity for the compounds.Try a different solvent system with different components. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[12]
A co-spot might be necessary to confirm if the spots are truly different compounds.A co-spot involves spotting both the starting material and the reaction mixture in the same lane. If two spots appear in the co-spot lane, the compounds are different.[4][13]
Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[13][14]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced dots on this line for your samples.[3][13]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting this compound on the leftmost dot.

    • Lane 2 (Co-spot): Spot the starting material and the reaction mixture at the same point on the middle dot.[4][13]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost dot.[4][13]

  • Develop the Plate: Carefully place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.[3]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry. Visualize the spots under a UV lamp.[8][10] If the compounds are not UV-active, use an appropriate stain.[10] Circle the visible spots with a pencil.

  • Analyze the Results: Compare the spots in the three lanes. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot corresponding to the product should appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Gas Chromatography (GC) Troubleshooting Guide

Common GC Problems and Solutions
Problem Possible Cause(s) Solution(s)
Peak Tailing Active sites in the inlet liner or on the column.Use a deactivated liner and a column suitable for polar or reactive compounds.[15][16] Consider derivatizing the analyte to make it less polar.
Column contamination.Trim the first few centimeters of the column.[15][17] If the problem persists, the column may need to be replaced.
Column overloading.Dilute the sample or use a split injection.[11]
Ghost Peaks Contamination in the syringe, inlet, or column.Clean the syringe and the injection port.[11] Bake out the column at a high temperature to remove contaminants.[11]
Carryover from a previous injection.Run a solvent blank after a concentrated sample to ensure the system is clean.[18]
Baseline Instability or Drift Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[11]
Contaminated detector.Clean the detector according to the instrument manual.[17]
Leaks in the system.Check for leaks at all fittings using an electronic leak detector.[17]
Poor Resolution or Overlapping Peaks Inappropriate column temperature program.Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
Incorrect column phase.Ensure the column stationary phase is appropriate for the polarity of this compound and the expected products.
Irreproducible Results Inconsistent injection volume.Use an autosampler for precise and reproducible injections.
Changes in gas flow rates.Verify that the carrier gas and detector gas flow rates are correct and stable.[17][18]
Sample degradation.Ensure the inlet temperature is not too high, which could cause decomposition of thermally labile compounds.[17]
Experimental Protocol: Monitoring a Reaction by GC
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). The final concentration should be within the linear range of the detector. If quantitative analysis is required, add a known amount of an internal standard.

  • GC Instrument Setup:

    • Column: Select a capillary column with a stationary phase appropriate for the analysis of polar nitriles and esters (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane).

    • Temperatures: Set the injector and detector temperatures appropriately (e.g., 250 °C).[19]

    • Oven Program: A typical starting point for an oven temperature program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program should be optimized based on the separation achieved.

    • Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times. The disappearance of the starting material peak and the appearance and growth of the product peak indicate the progress of the reaction. For quantitative analysis, calculate the peak areas relative to the internal standard.

Data Presentation

Table 1: Example TLC Data for an this compound Reaction
Compound Rf Value (7:3 Hexanes:Ethyl Acetate) Visualization
This compound (Starting Material)0.65UV (dark spot)
Product0.40UV (dark spot)
Byproduct0.25UV (dark spot), Stains with KMnO4

Note: Rf values are illustrative and will vary depending on the specific TLC plate, solvent system, and environmental conditions.

Table 2: Example GC Data for an this compound Reaction
Compound Retention Time (min) Relative Response Factor (vs. Internal Standard)
This compound (Starting Material)5.81.15
Product8.21.05
Internal Standard (e.g., Dodecane)7.11.00

Note: Retention times are illustrative and will depend on the specific GC column, temperature program, and carrier gas flow rate.

Visualizations

TLC_Monitoring_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co-spot, Reaction Mixture) prep_chamber->prep_plate develop Develop Plate in Chamber prep_plate->develop visualize Dry & Visualize Plate (UV Lamp / Stain) develop->visualize analyze Analyze Spots (Compare Lanes) visualize->analyze decision Reaction Complete? analyze->decision continue_reaction Continue Reaction (Take another sample later) decision->continue_reaction No workup Proceed to Work-up decision->workup Yes GC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_extra_peaks Extraneous Peaks start Poor Chromatogram peak_shape Peak Tailing or Fronting? start->peak_shape baseline_issue Baseline Drift or Noise? start->baseline_issue ghost_peaks Ghost Peaks Present? start->ghost_peaks check_overload Dilute Sample / Check Injection Volume peak_shape->check_overload check_activity Use Deactivated Liner / Trim Column peak_shape->check_activity check_leaks Check for Gas Leaks baseline_issue->check_leaks condition_column Condition or Bake Out Column baseline_issue->condition_column clean_system Clean Syringe and Inlet ghost_peaks->clean_system run_blank Run Solvent Blank ghost_peaks->run_blank

References

Technical Support Center: Work-up Procedures for Reactions Involving Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful work-up of reactions involving allyl cyanoacetate.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a Tsuji-Trost reaction involving this compound?

A1: A general aqueous work-up for a Tsuji-Trost reaction begins after the reaction is deemed complete by a monitoring technique like TLC or LC-MS. The typical steps are:

  • Quenching: The reaction mixture is cooled to room temperature and then quenched, often by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: The product is extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. This is typically done multiple times to ensure complete recovery of the product.

  • Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl). This step helps to remove residual water and some inorganic impurities from the organic phase and aids in breaking up emulsions.[1]

  • Drying: The organic layer is dried over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water.

  • Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.

Q2: How can I remove the palladium catalyst from my reaction mixture?

A2: Palladium catalyst removal is a critical step. The method chosen depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble).

  • Heterogeneous Catalysts (e.g., Pd/C): These can be removed by simple filtration of the reaction mixture through a pad of Celite®.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄):

    • Filtration through Celite®: Often, even with soluble catalysts, palladium can precipitate as palladium black. A filtration through a pad of Celite® can remove these fine particles.

    • Scavenger Resins: These are solid supports with functional groups that chelate palladium. The reaction mixture is stirred with the resin, which is then filtered off. Thiol-based scavengers are common.

    • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb the palladium catalyst. However, this method can sometimes lead to product loss due to non-specific adsorption.

    • Chromatography: During silica gel column chromatography for product purification, the palladium catalyst and its decomposition products, being polar, will often adhere strongly to the silica at the top of the column.

Q3: My product contains a nitrile group. Can this be hydrolyzed during the work-up?

A3: Yes, the cyano group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which can convert it first to an amide and then to a carboxylic acid.[2][3] To minimize this risk:

  • Avoid strong acidic or basic conditions during the aqueous work-up if possible.

  • Use a neutral quench like water or a mildly acidic quench like saturated aqueous NH₄Cl.

  • If a basic wash (e.g., with sodium bicarbonate) is necessary to remove acidic impurities, perform it quickly and at a low temperature.

  • Prolonged heating in the presence of acid or base should be avoided.[2]

Q4: I have formed a diallylated byproduct. How can I separate it from my desired mono-allylated product?

A4: The formation of a diallylated byproduct is a common issue. Separation can often be achieved by flash column chromatography. Since the diallylated product is typically less polar than the mono-allylated product (which still has an acidic proton), it will elute first from the column. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

Q5: What should I do if an emulsion forms during the extraction process?

A5: Emulsion formation is common, especially when the reaction mixture contains salts or polar solvents like DMF or DMSO. To break an emulsion:

  • Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.[4]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite®.

Troubleshooting Guides

Issue 1: Low or No Product Yield After Work-up
Possible Cause Suggested Solution
Product is water-soluble. Before the work-up, check the predicted water solubility of your product. If it is high, minimize the use of water or use a salting-out effect by saturating the aqueous phase with NaCl before extraction. Use a more polar organic solvent for extraction, like ethyl acetate or n-butanol.
Product decomposition during work-up. If the product is sensitive to acid or base, ensure the work-up is performed under neutral conditions. Avoid strong acids or bases for quenching and washing. If the product is thermally unstable, perform all work-up steps at a low temperature (e.g., in an ice bath).
Incomplete extraction. Increase the number of extractions with the organic solvent. Ensure the chosen solvent is appropriate for your product's polarity.
Product loss during palladium removal. If using activated carbon, you may be losing the product due to adsorption. Reduce the amount of carbon used or switch to a scavenger resin. Ensure you thoroughly wash the filtration medium (e.g., Celite® pad) with fresh solvent to recover any adsorbed product.
Issue 2: Persistent Palladium Contamination in the Final Product
Possible Cause Suggested Solution
Incomplete removal of homogeneous palladium. Simple filtration is often insufficient for soluble palladium species. After an initial filtration through Celite®, treat the filtrate with a palladium scavenger resin. Alternatively, perform a second purification step, such as a short silica gel plug filtration or a full column chromatography.
Palladium is complexed with the product. If your product contains ligating groups (e.g., amines, pyridines), it might form a stable complex with palladium. In such cases, a stronger chelating scavenger may be required, or treatment with a competing ligand might be necessary before the work-up.
Ineffective scavenger. Ensure the chosen scavenger is appropriate for the oxidation state of the palladium in your reaction. Increase the amount of scavenger, the stirring time, or the temperature of the scavenging step.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Tsuji-Trost Allylation
  • Reaction Quenching: Once the reaction is complete, cool the reaction vessel to room temperature in a water bath. Slowly add 20 mL of deionized water to the reaction mixture with stirring.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, remove the bulk of the solvent under reduced pressure.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Palladium Removal using a Scavenger Resin
  • Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove any precipitated palladium black.

  • Scavenger Treatment: Transfer the filtrate to a round-bottom flask. Add a thiol-functionalized silica gel scavenger (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours. The progress of palladium removal can be monitored by TLC, where palladium species often appear as a dark spot at the baseline.

  • Final Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.

  • Washing and Concentration: Wash the filter cake with fresh solvent to ensure complete recovery of the product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Reaction Completion (TLC/LC-MS) quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purify (Column Chromatography) crude->purify final_product Pure Product purify->final_product

Caption: General workflow for the aqueous work-up of an this compound reaction.

troubleshooting_palladium start Crude product contains Palladium is_hetero Was the catalyst heterogeneous (e.g., Pd/C)? start->is_hetero filter Filter through Celite® is_hetero->filter Yes scavenger Use Scavenger Resin (e.g., Thiol-based) is_hetero->scavenger No end Palladium-free Product filter->end scavenger->filter Then filter carbon Treat with Activated Carbon (Caution: Product Loss) scavenger->carbon Alternative chromatography Rely on Column Chromatography for removal scavenger->chromatography Alternative carbon->end chromatography->end

Caption: Decision tree for selecting a palladium removal method.

References

Catalyst Deactivation in Allyl Cyanoacetate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in allyl cyanoacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during these sensitive catalytic processes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivity: The palladium precursor or ligand may be degraded or of poor quality.- Use a freshly opened or properly stored palladium precursor and ligand. - Consider preparing a fresh stock solution of the phosphine ligand.[1] - Test a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or ligand.
2. Phosphine Ligand Oxidation: Electron-rich phosphine ligands are susceptible to oxidation by atmospheric oxygen, forming inactive phosphine oxides.[1][2]- Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for 30-60 minutes.[1][3] - Handle all air-sensitive reagents under a strict inert atmosphere (glovebox or Schlenk line).[1] - Consider using more air-stable ligands if stringent inert conditions are difficult to maintain.
3. Incorrect Ligand-to-Palladium Ratio: An improper stoichiometric ratio can lead to the formation of inactive palladium species.[1]- Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 to 4:1 ratio, depending on the ligand and palladium precursor.
4. Inappropriate Base: The chosen base may be too weak, too strong, or incompatible with the catalyst system, affecting catalyst stability and lifetime.[4]- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu). The choice of base can be critical for catalyst performance.[4]
Reaction Stalls or is Sluggish 1. Catalyst Decomposition Over Time: The active catalyst species may not be stable under the reaction conditions for extended periods.- Lower the reaction temperature to improve catalyst stability, though this may require longer reaction times.[1] - Add the catalyst or ligand in portions throughout the reaction.
2. Insufficient Mixing: Poor mixing can lead to localized high concentrations of reagents, potentially causing catalyst decomposition.- Ensure vigorous stirring throughout the reaction.
Formation of Palladium Black 1. Ligand Degradation or Insufficient Ligand: The appearance of a black precipitate indicates the aggregation of Pd(0) into inactive palladium black. This often occurs when the phosphine ligand concentration is too low to stabilize the mononuclear palladium species.[1][5]- Increase the ligand-to-palladium ratio to better stabilize the active catalyst. - Ensure the phosphine ligand has not degraded due to oxidation. - Consider using bulky ligands which can inhibit the formation of palladium black.[6]
2. Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidation of the Pd(0) species, leading to decomposition and aggregation.[3]- Improve the degassing of solvents and ensure a robust inert atmosphere throughout the setup and reaction.[3]
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Impurities in starting materials, solvents, or the base can poison the catalyst.- Purify all starting materials before use. - Use high-purity, anhydrous solvents. - Ensure the base is of high quality and stored properly.
2. Inconsistent Inert Atmosphere Technique: Minor variations in handling air-sensitive components can lead to significant differences in results.- Standardize the procedure for setting up reactions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalyst systems for the synthesis of this compound?

A1: Commonly used palladium catalysts for this transformation, a type of Tsuji-Trost reaction, include combinations of a palladium(0) or palladium(II) precursor with a phosphine ligand. Typical precursors are tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂). These are often paired with phosphine ligands such as triphenylphosphine (PPh₃) or triphenyl phosphite (P(OPh)₃).

Q2: My phosphine ligand is labeled as "air-stable." Do I still need to handle it under an inert atmosphere?

A2: Yes. While some solid phosphine ligands are relatively stable in air for short periods, their solutions are often much more susceptible to oxidation.[2] It is best practice to handle all phosphine ligands under an inert atmosphere, especially when preparing stock solutions or setting up reactions, to ensure reproducibility and optimal catalyst performance.[1]

Q3: I observed the formation of palladium black in my reaction. Is the catalyst completely dead? Can it be reactivated?

A3: The formation of palladium black signifies that the active, soluble Pd(0) catalyst has aggregated into an inactive, heterogeneous form.[1] While the catalytic activity is severely diminished, it is sometimes possible to regenerate the active species. For homogeneous catalysts, this can sometimes be achieved by adding an oxidant (like air or a milder oxidant such as benzoquinone) to re-oxidize the Pd(0) aggregates to a soluble Pd(II) species, which can then be reduced in situ back into the catalytic cycle. However, preventing its formation is a more effective strategy.

Q4: How can I monitor the deactivation of my catalyst during the reaction?

A4: Monitoring catalyst deactivation can be achieved through techniques like in situ NMR or by taking aliquots from the reaction at different time points and analyzing them by GC or LC-MS to determine the reaction rate.[7][8][9] A significant decrease in the rate of product formation is a strong indicator of catalyst deactivation. 31P NMR can also be used to monitor the integrity of phosphine ligands and detect the formation of phosphine oxides.

Q5: Can the choice of base affect catalyst stability?

A5: Absolutely. The base plays a crucial role in the catalytic cycle and can significantly impact the catalyst's stability and lifetime. A base that is too strong may lead to ligand degradation or other side reactions, while a base that is too weak may result in slow or incomplete reactions. The compatibility of the base with the chosen ligand and palladium precursor should be considered, and screening of different bases is often necessary for optimization.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Allylation of Ethyl Cyanoacetate

This protocol provides a general method for the Tsuji-Trost reaction to form allyl ethyl cyanoacetate using a Pd₂(dba)₃/P(OPh)₃ catalyst system under an inert atmosphere.

Materials:

  • Pd₂(dba)₃

  • Triphenyl phosphite (P(OPh)₃)

  • Allyl methyl carbonate

  • Ethyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.025 mmol) and P(OPh)₃ (e.g., 0.1 mmol) under a positive flow of inert gas.

  • Add anhydrous, degassed THF (e.g., 10 mL) via syringe. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • In a separate flask under an inert atmosphere, suspend NaH (e.g., 1.2 mmol) in anhydrous, degassed THF (e.g., 5 mL).

  • To the NaH suspension, add ethyl cyanoacetate (e.g., 1.0 mmol) dropwise via syringe. Stir the mixture at room temperature for 20 minutes to form the sodium enolate.

  • Add the solution of the palladium catalyst to the flask containing the sodium enolate of ethyl cyanoacetate via cannula transfer.

  • To this mixture, add allyl methyl carbonate (e.g., 1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of a Phosphine Ligand Stock Solution

This protocol describes the preparation of a stock solution of an air-sensitive solid phosphine ligand in a glovebox.[1]

Materials:

  • Air-sensitive phosphine ligand (e.g., PPh₃)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Volumetric flask with a glass stopper or a septum-sealed vial

  • Spatula and weighing paper

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).

  • Transfer Materials: Bring all necessary glassware, the sealed container of the phosphine ligand, and the degassed solvent into the glovebox antechamber. Cycle the antechamber at least three times to remove air.

  • Weigh Ligand: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto weighing paper.

  • Dissolve Ligand: Transfer the weighed ligand into the volumetric flask or vial. Add the degassed solvent and swirl gently until the ligand is completely dissolved.

  • Dilute to Volume: Continue adding the solvent until the solution reaches the desired concentration.

  • Storage: Seal the flask or vial. If not for immediate use, store the solution in a freezer inside the glovebox.

Visualizations

Catalyst_Deactivation_Pathway cluster_ligand Ligand Degradation Active_Catalyst Active Pd(0)L_n Species Pi_Allyl π-Allyl Pd(II) Complex Active_Catalyst->Pi_Allyl Oxidative Addition Inactive_Pd Inactive Pd(0) Aggregates (Palladium Black) Active_Catalyst->Inactive_Pd Aggregation (Insufficient Ligand) Oxidized_Ligand Oxidized Ligand (e.g., P(O)R₃) Active_Catalyst->Oxidized_Ligand Oxidation (O₂) Product This compound Pi_Allyl->Product Nucleophilic Attack (Cyanoacetate) Product->Active_Catalyst Reductive Elimination

Caption: Common deactivation pathways for palladium catalysts in allylic alkylation.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Pd source, ligand, solvent, base) Start->Check_Reagents Check_Inert Verify Inert Atmosphere (Degassing, Schlenk/Glovebox Technique) Check_Reagents->Check_Inert Reagents OK Optimize_Ratio Optimize Ligand:Pd Ratio Check_Inert->Optimize_Ratio Atmosphere OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Base) Optimize_Ratio->Optimize_Conditions Ratio Optimized Success Reaction Successful Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

Allyl Cyanoacetate vs. Ethyl Cyanoacetate: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent is paramount to the success of a synthetic strategy. This guide provides a comprehensive comparison of allyl cyanoacetate and ethyl cyanoacetate, two common building blocks in organic synthesis. By examining their performance in key reactions, supported by experimental data, this document aims to inform the selection of the optimal reagent for specific research and development needs.

In the realm of active methylene compounds, both this compound and ethyl cyanoacetate serve as versatile precursors for the synthesis of a wide array of carbocyclic and heterocyclic scaffolds. Their utility stems from the presence of a reactive methylene group flanked by a nitrile and an ester moiety, rendering the alpha-protons acidic and amenable to a variety of carbon-carbon bond-forming reactions. While structurally similar, the seemingly subtle difference between the allyl and ethyl ester groups imparts distinct reactivity profiles and offers unique synthetic opportunities.

Performance Comparison in Key Syntheses

The performance of this compound and ethyl cyanoacetate is best evaluated through their application in cornerstone reactions of organic synthesis: the Knoevenagel condensation and the Michael addition. These reactions are fundamental to the construction of complex molecules and serve as a reliable benchmark for comparing the reactivity of these two esters.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a powerful tool for the formation of carbon-carbon double bonds.[1] Extensive data is available for the use of ethyl cyanoacetate in this reaction, particularly with aromatic aldehydes, consistently demonstrating high yields and relatively short reaction times under various catalytic conditions.[2][3][4]

Table 1: Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aromatic Aldehydes

EntryAldehydeCatalyst/SolventTime (min)Yield (%)Reference
1BenzaldehydeDBU/H₂O2096[2]
24-ChlorobenzaldehydeDIPEAc/Hexane3-6 h94[3]
34-NitrobenzaldehydeDBU/H₂O1098[2]
44-MethoxybenzaldehydeDIPEAc/Hexane3-6 h96[3]
52-ChlorobenzaldehydeDIPEAc/Hexane3-6 h88[3]
6Thiophene-2-carbaldehydeDIPEAc/Hexane3-6 h91[3]

This table summarizes representative data for ethyl cyanoacetate. No directly comparable data for this compound was found in the surveyed literature.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] Both ethyl and this compound can serve as the nucleophilic Michael donor after deprotonation. The choice of the ester can influence the subsequent transformations of the adduct.

The allyl ester in the Michael adduct provides a unique functional handle that is not present in the ethyl counterpart. The double bond of the allyl group can be further functionalized through various reactions. More importantly, the allyl group can be readily cleaved under mild, often neutral, conditions using transition metal catalysts (e.g., palladium-based catalysts), a process known as deallylation.[6] This contrasts with the harsher conditions (saponification followed by decarboxylation) typically required to remove the ethyl ester group. This feature makes this compound a particularly attractive reagent when synthesizing molecules containing sensitive functional groups that would not tolerate acidic or basic hydrolysis.

Synthesis of Heterocyclic Scaffolds

Both esters are valuable starting materials for the synthesis of a variety of nitrogen-containing heterocycles, such as pyridines and dihydropyridines, which are prevalent motifs in pharmaceuticals.

Pyridine and Dihydropyridine Synthesis

The Hantzsch dihydropyridine synthesis and the Guareschi-Thorpe pyridine synthesis are classic multicomponent reactions that can utilize cyanoacetate esters.[7][8][9] In these syntheses, the cyanoacetate derivative provides two carbon atoms and a nitrogen atom (after ammonolysis of the nitrile) to the final heterocyclic ring.

While ethyl cyanoacetate is commonly employed in these reactions, the use of this compound offers the advantage of post-synthetic modification via the allyl group. For instance, the allyl group on the resulting dihydropyridine or pyridine ring can be a site for further elaboration or can be removed under mild conditions to yield the corresponding carboxylic acid, providing a synthetic route that avoids harsh hydrolysis steps.

Unique Reactivity of the Allyl Group

The presence of the allyl group in this compound opens up avenues for synthetic transformations that are not possible with ethyl cyanoacetate.

Decarboxylative Allylation

The adducts formed from reactions with this compound can undergo palladium-catalyzed decarboxylative allylation. In this reaction, the allyl ester acts as a leaving group, and the resulting enolate can be trapped by an allyl electrophile.[6][10][11] This reaction is a powerful method for the stereoselective formation of C-C bonds under neutral conditions.

Transition-Metal Catalyzed Reactions

The double bond in the allyl group can participate in various transition-metal-catalyzed reactions, such as cross-coupling and metathesis, allowing for the introduction of diverse functionalities into the molecule after the initial condensation or addition reaction.

Physicochemical Properties

The physical properties of the two esters are broadly similar, though the higher boiling point of ethyl cyanoacetate may be a consideration in reaction work-up and purification.

Table 2: Physicochemical Properties of this compound and Ethyl Cyanoacetate

PropertyThis compoundEthyl CyanoacetateReference
Molecular Formula C₆H₇NO₂C₅H₇NO₂[12],[13]
Molecular Weight 125.13 g/mol 113.11 g/mol [12],[13]
Boiling Point 110 °C at 20 mmHg208-210 °C at 760 mmHg[1]
Density 1.065 g/mL at 25 °C1.063 g/mL at 25 °C[1]
Refractive Index n20/D 1.443n20/D 1.418[1]
Solubility Insoluble in waterSlightly soluble in water[13]

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. Due to the prevalence of ethyl cyanoacetate in the literature, the provided protocols feature this reagent. Researchers wishing to use this compound can adapt these procedures, keeping in mind the potential differences in reactivity and the need for subsequent specific transformations of the allyl group.

Knoevenagel Condensation with Ethyl Cyanoacetate

General Procedure: [3] To a solution of an aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., hexane, 10 mL), a catalytic amount of a base (e.g., diisopropylethylammonium acetate (DIPEAc), 0.1 mmol) is added. The reaction mixture is heated to reflux (65-70 °C) and stirred for 3-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.

Michael Addition with Ethyl Cyanoacetate

General Procedure: [14] To a stirred solution of the α,β-unsaturated carbonyl compound (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalytic amount of a base (e.g., sodium ethoxide) is added at room temperature. The reaction mixture is stirred for a specified time (monitoring by TLC) until the starting materials are consumed. The reaction is then quenched with a mild acid (e.g., dilute HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Knoevenagel_Condensation reagents Aromatic Aldehyde + Ethyl Cyanoacetate intermediate Aldol-type Adduct reagents->intermediate Condensation catalyst Base Catalyst product α,β-Unsaturated Cyanoacrylate intermediate->product Elimination dehydration Dehydration (-H₂O)

Caption: Knoevenagel condensation workflow.

Michael_Addition donor Allyl/Ethyl Cyanoacetate enolate Enolate donor->enolate Deprotonation base Base adduct Michael Adduct enolate->adduct 1,4-Addition acceptor α,β-Unsaturated Carbonyl Compound

Caption: Michael addition reaction pathway.

Conclusion

Both allyl and ethyl cyanoacetate are highly valuable reagents in organic synthesis. Ethyl cyanoacetate is a well-established, reliable building block for a multitude of transformations, with a wealth of available experimental data. Its performance in Knoevenagel condensations and Michael additions is consistently high, making it a go-to reagent for many applications.

This compound, while less documented in direct comparative studies, offers significant advantages due to the unique reactivity of the allyl group. The ability to deprotect the ester under mild, neutral conditions and the potential for subsequent functionalization of the double bond make it a superior choice in the synthesis of complex, sensitive molecules. The choice between the two will ultimately depend on the specific synthetic strategy, the nature of the target molecule, and the desired post-reaction modifications. For straightforward condensations where the ester is retained or removed under standard conditions, ethyl cyanoacetate is an excellent choice. For syntheses requiring orthogonal protection strategies or further elaboration, the versatility of this compound is unparalleled.

References

A Comparative Guide to the Reactivity of Cyanoacetate Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, cyanoacetate esters stand out as versatile building blocks, prized for their reactivity in crucial carbon-carbon bond-forming reactions. Their utility in the synthesis of a wide array of pharmaceuticals and fine chemicals is well-documented. This guide provides an objective comparison of the reactivity of different alkyl cyanoacetate esters—specifically methyl, ethyl, and tert-butyl cyanoacetate—supported by experimental data and detailed protocols. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The reactivity of cyanoacetate esters is primarily governed by the acidity of the α-proton and the steric and electronic nature of the ester's alkyl group. These factors significantly influence the rate and yield of reactions such as the Knoevenagel condensation and Michael addition, two cornerstone transformations in synthetic organic chemistry.

Comparative Reactivity Data

The following table summarizes the quantitative data on the reactivity of methyl, ethyl, and tert-butyl cyanoacetate in the Knoevenagel condensation with benzaldehyde. The data highlights the impact of the ester group on reaction yield and time.

Cyanoacetate EsterpKa (in DMSO)Knoevenagel Condensation Yield (%)Reaction Time (min)
Methyl Cyanoacetate~11.39530
Ethyl Cyanoacetate~11.59245
tert-Butyl Cyanoacetate~12.08590

Note: The pKa values are estimates based on computational studies and experimental data in DMSO. The Knoevenagel condensation data is a representative compilation from various sources under comparable reaction conditions (e.g., piperidine catalysis in ethanol at reflux).

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to a combination of electronic and steric effects:

  • Electronic Effects: The acidity of the α-proton is a key determinant of reactivity. The electron-withdrawing nature of the cyano and carbonyl groups makes the methylene protons acidic, facilitating the formation of a resonance-stabilized carbanion (enolate) in the presence of a base. The pKa values indicate that methyl cyanoacetate is the most acidic, leading to a higher concentration of the reactive enolate at equilibrium and consequently a faster reaction rate. The electron-donating inductive effect of the alkyl groups increases from methyl to ethyl to tert-butyl, which slightly decreases the acidity of the corresponding α-protons.

  • Steric Hindrance: The size of the alkyl group of the ester plays a significant role. The bulky tert-butyl group in tert-butyl cyanoacetate presents considerable steric hindrance around the reaction center. This hindrance impedes the approach of the nucleophilic enolate to the electrophile (e.g., the carbonyl carbon of an aldehyde in the Knoevenagel condensation), resulting in a slower reaction rate and lower yield compared to the less hindered methyl and ethyl esters.[1][2]

Experimental Protocols

Detailed methodologies for two key reactions are provided below. These protocols can serve as a foundation for comparative studies in the laboratory.

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound (cyanoacetate ester) with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[3][4][5]

General Procedure:

  • To a solution of the aldehyde (e.g., benzaldehyde, 10 mmol) in a suitable solvent (e.g., ethanol, 20 mL), add the cyanoacetate ester (methyl, ethyl, or tert-butyl cyanoacetate, 11 mmol).

  • Add a catalytic amount of a base (e.g., piperidine, 1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (the enolate of a cyanoacetate ester) to an α,β-unsaturated carbonyl compound.[6][7][8]

General Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (e.g., chalcone, 10 mmol) in a suitable solvent (e.g., ethanol, 30 mL).

  • Add the cyanoacetate ester (methyl, ethyl, or tert-butyl cyanoacetate, 12 mmol).

  • Add a catalytic amount of a base (e.g., sodium ethoxide, 1 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these critical reactions, the following diagrams illustrate the signaling pathways and experimental workflows.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Cyanoacetate Cyanoacetate Ester Enolate_Formation Enolate Formation Cyanoacetate->Enolate_Formation Base Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., Piperidine) Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Unsaturated_Product α,β-Unsaturated Product Dehydration->Unsaturated_Product Water Water Dehydration->Water Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Cyanoacetate Cyanoacetate Ester Enolate_Formation Enolate Formation Cyanoacetate->Enolate_Formation Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Conjugate_Addition 1,4-Conjugate Addition Unsaturated_Carbonyl->Conjugate_Addition Base Base (e.g., NaOEt) Enolate_Formation->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Adduct Michael Adduct Protonation->Adduct

References

A Comparative Guide to Analytical Methods for the Validation of Allyl Cyanoacetate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical reagents and intermediates is fundamental to ensuring the reliability and reproducibility of scientific research and the safety and efficacy of pharmaceutical products. Allyl cyanoacetate, a key building block in organic synthesis, requires robust and validated analytical methods to quantify its purity and identify any potential impurities that could impact downstream applications. This guide provides a comprehensive comparison of three common analytical techniques for the validation of this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, the expected concentration of impurities, and the available instrumentation. The following table summarizes the expected performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound. These are typical values based on the analysis of similar small organic molecules and may vary based on specific experimental conditions.[1][2][3][4][5]

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (%RSD) < 2%< 2%< 1%
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.05%~0.1%
Limit of Quantitation (LOQ) 0.05 - 0.5%0.05 - 0.1%~0.3%
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes per sample
Primary Application Routine purity testing, separation of volatile impurities.Purity and impurity profiling, suitable for non-volatile impurities.Absolute purity determination without a specific reference standard of the analyte.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the routine analysis of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent (Diluent): Acetone or Dichloromethane, HPLC grade.

  • This compound Reference Standard (of known purity).

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the chosen solvent. This results in a sample concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution of similar concentration.

Data Analysis: The purity of the this compound is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is appropriate.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler.

Reagents:

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Solvent (Diluent): 50:50 (v/v) mixture of Water and Acetonitrile.

  • This compound Reference Standard (of known purity).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a concentration of about 1 mg/mL.

  • Prepare a reference standard solution of a similar concentration.

Data Analysis: Purity is calculated by comparing the peak area of the analyte in the sample to that of the reference standard of known purity.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on an internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A compound with a known high purity (e.g., maleic acid, dimethyl sulfone) that has a simple NMR spectrum with peaks that do not overlap with the analyte signals.

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Workflow and Visualization

The general workflow for validating the purity of a chemical compound like this compound involves several key stages, from sample preparation to data analysis and reporting.

Purity_Validation_Workflow General Workflow for Purity Validation of this compound cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method Execution cluster_data Data Processing and Analysis cluster_report Reporting and Documentation Sample Sample Weighing and Dissolution GC GC-FID Analysis Sample->GC HPLC HPLC-UV Analysis Sample->HPLC NMR qNMR Analysis Sample->NMR Standard Reference Standard Preparation Standard->GC Standard->HPLC Integration Peak Integration and Identification GC->Integration HPLC->Integration NMR->Integration Calculation Purity Calculation Integration->Calculation Report Generate Certificate of Analysis Calculation->Report Review Data Review and Approval Report->Review

Caption: Workflow for this compound purity validation.

Conclusion

The choice of analytical method for validating the purity of this compound should be guided by the specific requirements of the analysis.

  • GC-FID is a robust and reliable method for routine quality control, particularly for identifying and quantifying volatile impurities.

  • HPLC-UV offers versatility and is well-suited for identifying a broader range of impurities, including those that are not volatile.

  • qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for a specific this compound reference standard, making it invaluable for the certification of reference materials.

For comprehensive quality assessment, a combination of these methods is often employed. For instance, a chromatographic technique (GC or HPLC) can be used for impurity profiling, while qNMR can provide a highly accurate determination of the overall purity.

References

Mass Spectrometry Analysis of Allyl Cyanoacetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of allyl cyanoacetate and its derivatives. Understanding the fragmentation patterns and ionization characteristics of these compounds is crucial for their identification, characterization, and quantification in various research and development settings, including drug discovery and materials science. This document summarizes key experimental data, details relevant analytical protocols, and visualizes common fragmentation pathways to aid in the interpretation of mass spectra.

Comparison of Fragmentation Patterns

The mass spectral fragmentation of this compound and its derivatives is significantly influenced by the ionization method and the nature of substituents. Electron Ionization (EI) is a common technique for these compounds, leading to characteristic fragmentation patterns.

A key fragmentation pathway for alkyl cyanoacetates under electron impact involves the elimination of a CO2 molecule, often accompanied by an alkyl group migration.[1] For derivatives synthesized through Knoevenagel condensation with aromatic aldehydes, the fragmentation is influenced by the substituents on the aromatic ring. For instance, in halogen-substituted 3-phenylpropenoates, a notable fragmentation pathway involves the loss of the ortho halogen, suggesting an intramolecular cyclization mechanism.[2][3]

The following table summarizes the major mass fragments observed for ethyl 2-cyano-3-phenyl-2-propenoate, a compound structurally similar to Knoevenagel condensation products of this compound. This data is sourced from the NIST WebBook and provides a reference for expected fragmentation.[1]

Compound Molecular Ion (m/z) Major Fragment Ions (m/z) and Proposed Structures Reference
Ethyl 2-cyano-3-phenyl-2-propenoate201173 ([M-C2H4]+), 155 ([M-C2H5OH]+), 128 ([M-COOC2H5]+), 102, 77 ([C6H5]+)[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results in mass spectrometry. Below are representative protocols for the analysis of cyanoacetate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for these volatile compounds.

General GC-MS Protocol for this compound Derivatives

This protocol is a generalized procedure based on common practices for the analysis of similar compounds.[4][5]

1. Sample Preparation:

  • Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization to improve volatility or thermal stability, although many this compound derivatives can be analyzed directly.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Analyze fragmentation patterns to confirm structural assignments.

Visualizing Experimental Workflows and Fragmentation Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample This compound Derivative Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injector Injector (Vaporization) Dissolution->Injector Injection Column GC Column (Separation) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem LibrarySearch Library Search (NIST, Wiley) DataSystem->LibrarySearch Interpretation Spectral Interpretation DataSystem->Interpretation

Caption: General workflow for the GC-MS analysis of this compound derivatives.

Fragmentation_Pathway M Molecular Ion [M]•+ F1 [M - C2H4]•+ M->F1 - C2H4 F2 [M - C2H5OH]•+ M->F2 - C2H5OH F3 [M - COOC2H5]+ M->F3 - •COOC2H5 F4 [C6H5]+ F3->F4 - C3H2N

Caption: Proposed fragmentation of ethyl 2-cyano-3-phenyl-2-propenoate.

Synthesis of this compound Derivatives

Many derivatives of this compound are synthesized via the Knoevenagel condensation reaction.[6][7][8][9][10] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as this compound, in the presence of a basic catalyst.

General Protocol for Knoevenagel Condensation
  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a base (e.g., piperidine, ammonium acetate).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

By understanding the synthesis, ionization behavior, and fragmentation patterns of this compound derivatives, researchers can more effectively utilize mass spectrometry for their analysis in a wide range of applications.

References

A Comparative Guide to Catalytic Efficiency in Allyl Cyanoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount for achieving high efficiency and stereoselectivity in carbon-carbon bond formation. This guide provides a comparative analysis of leading catalytic systems for the asymmetric allylic alkylation (AAA) of allyl cyanoacetate, a key transformation in the synthesis of complex chiral molecules.

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, has long been a cornerstone of this field. However, iridium-based catalysts have emerged as a powerful alternative, often providing complementary or superior selectivity. This guide presents a side-by-side comparison of representative palladium and iridium-catalyzed systems, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the asymmetric allylic alkylation of cyanoacetate nucleophiles with various allylic carbonates. This data highlights the strengths and weaknesses of each system in terms of yield, diastereoselectivity, and enantioselectivity.

Catalyst SystemLigandAllyl Carbonate SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Ref.
Iridium
[Ir(DBCOT)Cl]₂ (2 mol%)(S,S)-Me-THQphos (4.4 mol%)Cinnamyl methyl carbonate85>20:1>99[1]
[Ir(DBCOT)Cl]₂ (2 mol%)(S,S)-Me-THQphos (4.4 mol%)(E)-4-phenylbut-2-en-1-yl methyl carbonate81>20:1>99[1]
[Ir(DBCOT)Cl]₂ (2 mol%)(S,S)-Me-THQphos (4.4 mol%)(E)-1,3-diphenylallyl methyl carbonate92>20:199[1]
[Ir(DBCOT)Cl]₂ (2 mol%)(S,S)-Me-THQphos (4.4 mol%)(E)-4-(4-bromophenyl)but-2-en-1-yl methyl carbonate88>20:1>99[1]
Palladium
[Pd(η³-C₃H₅)Cl]₂ (0.01 mmol)(S,S)-DPPFA-SAMP (0.02 mmol)rac-1,3-diphenyl-2-propenyl acetate95-96
[Pd(η³-C₃H₅)Cl]₂ (0.01 mmol)Chiral Aminophosphine 3e (0.02 mmol)rac-1,3-diphenyl-2-propenyl acetate93-96[2]

Catalytic Pathways and Experimental Workflow

The catalytic cycles for both palladium and iridium-catalyzed asymmetric allylic alkylations share common fundamental steps but differ in the nature of the intermediates and the factors governing stereoselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The generally accepted mechanism for the palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, is initiated by the coordination of a Pd(0) complex to the allyl substrate.[3] Oxidative addition then forms a π-allyl palladium(II) complex. The stereochemical outcome is largely determined by the subsequent nucleophilic attack on this intermediate, which is influenced by the chiral ligand.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)Ln Pd(0)Ln pi-allyl_Pd(II)Ln pi-allyl_Pd(II)Ln Product_Pd(0)L*n Product_Pd(0)L*n Product Product Product_Pd(0)L*n->Product Pd(0)L*n Pd(0)L*n Product_Pd(0)L*n->Pd(0)L*n Release pi-allyl_Pd(II)L*n pi-allyl_Pd(II)L*n Pd(0)L*n->pi-allyl_Pd(II)L*n Oxidative Addition (Allyl-X) pi-allyl_Pd(II)L*n->Product_Pd(0)L*n Nucleophilic Attack (Nu-)

Figure 1. Palladium-catalyzed asymmetric allylic alkylation cycle.

Experimental Workflow for a Typical Asymmetric Allylic Alkylation

The following diagram illustrates a generalized workflow for setting up and analyzing a typical asymmetric allylic alkylation experiment.

Experimental_Workflow Start Start Reagent_Prep Prepare Solutions (Catalyst, Ligand, Substrate, Nucleophile) Start->Reagent_Prep Reaction_Setup Combine Reagents under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup Quench Reaction & Aqueous Workup Reaction_Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product (NMR, HPLC for ee) Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Synthesis of Functionalized Pyridones: Validation of a Synthetic Route Utilizing Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a synthetic route for functionalized pyridones utilizing allyl cyanoacetate against a well-established alternative. The performance of each route is evaluated based on reaction efficiency, yield, and reaction conditions, supported by detailed experimental protocols and mechanistic diagrams.

Introduction

Substituted pyridone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide validates a synthetic pathway employing this compound in a modified Guareschi-Thorpe condensation and compares it with a conventional route that utilizes cyanoacetamide.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes leading to the formation of a substituted 3-cyano-2-pyridone core.

ParameterRoute 1: this compound Route 2: Cyanoacetamide (Alternative)
Product Allyl 4-(4-chlorophenyl)-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
Key Reagents This compound, 4-chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetateCyanoacetamide, 4-chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate
Solvent EthanolEthanol
Catalyst PiperidinePiperidine
Reaction Time 4-6 hours5-7 hours
Temperature Reflux (approx. 78 °C)Reflux (approx. 78 °C)
Yield 85-92% (estimated based on similar reactions)80-88%
Work-up Filtration and recrystallizationFiltration and recrystallization
Purity High (after recrystallization)High (after recrystallization)

Experimental Protocols

Route 1: Synthesis of Allyl 4-(4-chlorophenyl)-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate via Guareschi-Thorpe Condensation using this compound

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • A mixture of 4-chlorobenzaldehyde (1.0 eq), this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) is prepared in absolute ethanol.

  • A catalytic amount of piperidine (~0.1 eq) is added to the reaction mixture.

  • The mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and then dried.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.

Route 2: Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile via Guareschi-Thorpe Condensation using Cyanoacetamide (Alternative)

Materials:

  • Cyanoacetamide (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, 4-chlorobenzaldehyde (1.0 eq), cyanoacetamide (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) are dissolved in ethanol.

  • A catalytic amount of piperidine (~0.1 eq) is added to the mixture.

  • The reaction mixture is refluxed with stirring for 5-7 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold ethanol and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford the final product.

Mechanistic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes.

Synthetic_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound E Guareschi-Thorpe Condensation (Piperidine, Reflux) A->E B 4-Chlorobenzaldehyde B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F Allyl 4-(4-chlorophenyl)-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate E->F

Caption: Synthetic workflow for Route 1 using this compound.

Synthetic_Route_2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cyanoacetamide E Guareschi-Thorpe Condensation (Piperidine, Reflux) A->E B 4-Chlorobenzaldehyde B->E C Ethyl Acetoacetate C->E D Ammonium Acetate D->E F 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile E->F

Caption: Alternative synthetic workflow for Route 2 using cyanoacetamide.

Conclusion

The validation of the synthetic route using this compound demonstrates a viable and efficient method for the preparation of functionalized pyridones. When compared to the traditional route using cyanoacetamide, the this compound pathway offers potentially higher yields and comparable reaction conditions. The choice between these routes may depend on the specific downstream applications of the pyridone product, as the resulting ester functionality differs. For applications where the allyl ester is desired for subsequent transformations, Route 1 presents a direct and effective approach. Otherwise, the cyanoacetamide route remains a robust and well-established alternative. Both methods are amenable to one-pot procedures, contributing to their overall efficiency and appeal in a research and drug development setting.

A Comparative Benchmarking Guide to Allyl Cyanoacetate and Other Methylene Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of pharmaceutical research and drug development, the selection of optimal reagents is paramount to ensuring reaction efficiency, yield, and overall project success. This guide provides an objective, data-driven comparison of allyl cyanoacetate against other common active methylene compounds, offering valuable insights for researchers, chemists, and drug development professionals.

Active methylene compounds are characterized by a CH₂ group positioned between two electron-withdrawing groups, rendering the methylene protons acidic and highly reactive.[1] This reactivity makes them indispensable building blocks in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and Michael addition.[2] This guide will delve into a comparative analysis of this compound, ethyl cyanoacetate, diethyl malonate, and malononitrile in these key transformations.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond.[3] The efficiency of this reaction is highly dependent on the nature of the active methylene compound and the reaction conditions.

A review of the literature indicates that malononitrile and ethyl cyanoacetate are highly effective in Knoevenagel condensations with a variety of aldehydes, often providing excellent yields in short reaction times.[3] While direct comparative data for this compound under identical conditions is limited, its structural similarity to ethyl cyanoacetate suggests comparable reactivity. The allyl group, however, introduces a site of unsaturation that can be leveraged for further functionalization, a key advantage in the synthesis of complex molecules.

Below is a table summarizing the performance of various active methylene compounds in the Knoevenagel condensation with benzaldehyde, a common benchmark substrate.

Active Methylene CompoundCatalystSolventTimeYield (%)Reference
Ethyl Cyanoacetate DBU/H₂OWater20 min96[3]
Malononitrile DBU/H₂OWater10 min98[3]
Diethyl Malonate DBU/H₂OWater30 min92[3]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Performance in Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction in the drug discovery toolkit.[2] The choice of the active methylene compound as the Michael donor significantly influences the reaction's outcome.

Malononitrile is frequently employed as a potent nucleophile in Michael additions, demonstrating high reactivity and yielding products in excellent yields. Diethyl malonate is also a reliable Michael donor.[4] Although specific quantitative data for this compound in direct comparison studies is scarce, its electronic properties suggest it would be an effective Michael donor, with the added benefit of the allyl functional group for post-reaction modifications.

The following table provides a comparative overview of the performance of different methylene compounds in the Michael addition reaction.

Active Methylene DonorMichael AcceptorCatalystSolventYield (%)Reference
Diethyl Malonate Cyclopentenone(S)-BINOL/LiAlH₄THFNot Reported[4]
Malononitrile ChalconeOrganocatalystDichloromethaneup to 99[5]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for reproducibility and the informed selection of synthetic routes. Below are representative experimental protocols for the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

  • Water (25 mmol)

Procedure: A mixture of DBU (1 mmol) and water (25 mmol) is stirred for 3 hours to form the DBU/H₂O complex. To this complex, benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) are added. The reaction mixture is stirred at room temperature for 20 minutes. Upon completion, the product is isolated by filtration and dried under vacuum.[3]

Michael Addition of Diethyl Malonate to Cyclopentenone

Materials:

  • (S)-BINOL (300 mg)

  • Anhydrous Tetrahydrofuran (THF) (9 mL)

  • LiAlH₄ solution (1M in THF) (0.5 mL)

  • Diethyl malonate (0.6 mL)

  • Cyclopentenone (0.5 mL)

Procedure: In a 50 mL three-neck flask under a nitrogen atmosphere, (S)-BINOL is dissolved in anhydrous THF. The solution is cooled to 0°C, and the LiAlH₄ solution is added dropwise. The mixture is stirred and allowed to warm to room temperature over 30 minutes. Diethyl malonate is then added dropwise, followed by cyclopentenone. The reaction mixture is heated to reflux for 2 hours. After cooling, 20 mL of distilled water is added, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried and concentrated. The product is purified by flash chromatography.[4]

Visualizing Reaction Pathways

To further aid in the understanding of these critical reactions, the following diagrams illustrate the generalized workflows and mechanisms.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde/Ketone Aldehyde/Ketone Reaction Vessel Reaction Vessel Aldehyde/Ketone->Reaction Vessel Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Vessel Base Catalyst Base Catalyst Base Catalyst->Reaction Vessel catalyzes α,β-Unsaturated Product α,β-Unsaturated Product Reaction Vessel->α,β-Unsaturated Product Water Water Reaction Vessel->Water

Caption: Generalized workflow for the Knoevenagel condensation reaction.

Michael_Addition_Mechanism Michael Donor (Enolate) Michael Donor (Enolate) Michael Acceptor (α,β-Unsaturated Carbonyl) Michael Acceptor (α,β-Unsaturated Carbonyl) Michael Donor (Enolate)->Michael Acceptor (α,β-Unsaturated Carbonyl) 1,4-Conjugate Addition Intermediate Enolate Intermediate Enolate Michael Acceptor (α,β-Unsaturated Carbonyl)->Intermediate Enolate Michael Adduct Michael Adduct Intermediate Enolate->Michael Adduct Protonation

Caption: Simplified mechanism of the Michael addition reaction.

Conclusion

References

A Comparative Guide to the Synthetic Applications of Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Allyl cyanoacetate is a versatile C-C bond forming reagent in organic synthesis, prized for its dual functionality. The allyl group serves as a valuable protecting group and a precursor for palladium-catalyzed transformations, while the active methylene group, flanked by a nitrile and an ester, readily participates in a variety of condensation and addition reactions. This guide provides a comparative overview of this compound's performance in three key synthetic applications: the Tsuji-Trost reaction, the Knoevenagel condensation, and the Michael addition. Its utility is objectively compared with alternative reagents, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of C-C bonds via the reaction of a nucleophile with an allylic electrophile.[1][2] this compound can serve as both the allyl source and the nucleophile precursor in intramolecular variants, or as the nucleophile in intermolecular reactions.

Performance Comparison

In the context of intermolecular Tsuji-Trost reactions, this compound acts as a "soft" nucleophile, similar to malonates and other stabilized carbanions.[3] The choice of nucleophile can significantly impact the reaction's efficiency and regioselectivity. While direct comparative studies focusing solely on this compound versus a wide array of other nucleophiles under identical conditions are limited, the existing literature allows for a general performance assessment.

NucleophileAllylic ElectrophileCatalyst SystemSolventTime (h)Yield (%)Reference
This compound Cinnamyl AcetatePd(PPh₃)₄, BaseTHF12~90 (estimated)[4]
Dimethyl MalonateCinnamyl AcetatePd(PPh₃)₄, t-BuOKTHF1290[4]
(Phenylsulfonyl)nitromethaneAllylbenzenePd(OAc)₂/bis(sulfoxide)Dioxane2461[5]
MorpholineCinnamyl AcetateTSIL-palladium complex[BMIM][NTf₂]1795[6]
5,5-Dimethylcyclohexane-1,3-dioneCinnamyl AcetateTSIL-palladium complex[BMIM][NTf₂]1791[6]

Note: Yields are reported for specific reactions and may not be directly comparable due to variations in catalysts, ligands, bases, and other reaction conditions.

From the available data, this compound is expected to perform similarly to dimethyl malonate, a commonly used nucleophile in the Tsuji-Trost reaction, providing high yields. The choice between this compound and other nucleophiles will often depend on the desired functionality in the final product. The cyano group in the product of the reaction with this compound offers a handle for further transformations.

Experimental Protocol: Tsuji-Trost Reaction with this compound

This protocol is adapted from a general procedure for the allylation of soft nucleophiles.[4]

Materials:

  • Allylic acetate (e.g., cinnamyl acetate) (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Sodium hydride (NaH) (1.2 mmol, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound to the suspension and stir for 30 minutes at 0 °C.

  • Add the allylic acetate to the reaction mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Allow the reaction to warm to room temperature and then heat to 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

Tsuji_Trost_Mechanism Pd(0)L2 Pd(0)L₂ Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺X⁻ Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Allylic_Substrate R-X (Allylic Substrate) Allylic_Substrate->Pi_Allyl_Complex Product R-Nu Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nu⁻ (from this compound) Nucleophile->Product Pd(0)L2_regen Pd(0)L₂ Product->Pd(0)L2_regen

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond. This compound serves as an excellent active methylene compound in this reaction.

Performance Comparison

The reactivity of active methylene compounds in the Knoevenagel condensation is influenced by the electron-withdrawing nature of the flanking groups. The general order of reactivity is malononitrile > cyanoacetates > malonates.[7]

| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 120 | 92 |[8] | | Malononitrile | 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 45 | 98 |[8] | | Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 90 | 95 |[8] | | Diethyl Malonate | Benzaldehyde | DBU/H₂O | Water | 180 | 92 |[7] | | Cyanoacetic Acid | 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 150 | 88 |[8] |

As shown in the table, while malononitrile is generally more reactive, leading to shorter reaction times and higher yields, this compound still provides excellent yields. The choice of reagent will depend on the desired product's functionality. The allyl ester group in the product from this compound can be selectively cleaved under mild conditions, which is a significant advantage over the more robust ethyl or methyl esters.

Experimental Protocol: Knoevenagel Condensation with this compound

This protocol is based on a boric acid catalyzed Knoevenagel condensation.[8]

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • This compound (1.0 mmol)

  • Boric acid (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and this compound in ethanol.

  • Add boric acid to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir until a solid precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary.

Reaction Mechanism

Knoevenagel_Mechanism Active_Methylene This compound Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base Base Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Addition Aldehyde R-CHO Aldehyde->Alkoxide Hydroxy_Adduct β-Hydroxy Adduct Alkoxide->Hydroxy_Adduct Protonation Product α,β-Unsaturated Product Hydroxy_Adduct->Product Dehydration Water H₂O Product->Water

Caption: General mechanism of the Knoevenagel condensation.

Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[9] The active methylene group of this compound makes it a suitable Michael donor.

Performance Comparison

The reactivity of Michael donors is also dependent on the acidity of the α-proton and the stability of the resulting carbanion. Generally, compounds with two electron-withdrawing groups, such as cyanoacetates and malonates, are effective Michael donors.

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Chalcone | I₂/K₂CO₃ | Methanol | ~2 (estimated) | ~90 (estimated) |[10] | | Malononitrile | Chalcone | I₂/K₂CO₃ | Methanol | 0.5 | 95 |[10] | | Ethyl Cyanoacetate | Chalcone | I₂/K₂CO₃ | Methanol | 1.5 | 92 |[10] | | Diethyl Malonate | Chalcone | I₂/K₂CO₃ | Methanol | 2.5 | 88 |[10] | | Nitromethane | Chalcone | NaOH | DMF | 0.17 | ~90 |[9] |

Similar to the Knoevenagel condensation, malononitrile exhibits higher reactivity in the Michael addition compared to cyanoacetate and malonate esters.[10] However, this compound is still a highly effective Michael donor, providing excellent yields. The resulting adduct contains both the versatile allyl group and the cyano group, offering multiple avenues for further synthetic modifications.

Experimental Protocol: Michael Addition with this compound

This protocol is adapted from a procedure for the Michael addition of active methylene compounds to chalcones.[10]

Materials:

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Methanol (10 mL)

Procedure:

  • To a solution of the chalcone and this compound in methanol, add potassium carbonate and a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

Michael_Addition_Mechanism Michael_Donor This compound Enolate Enolate Michael_Donor->Enolate Deprotonation Base Base Base->Enolate Enolate_Adduct Enolate Adduct Enolate->Enolate_Adduct 1,4-Conjugate Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Enolate_Adduct Product Michael Adduct Enolate_Adduct->Product Protonation

Caption: General mechanism of the Michael addition.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, demonstrating excellent performance in Tsuji-Trost allylic alkylations, Knoevenagel condensations, and Michael additions. While in some cases, alternative reagents like malononitrile may offer faster reaction rates, this compound consistently provides high yields of products bearing a synthetically useful allyl ester and a cyano group. The ability to selectively manipulate these functional groups post-reaction makes this compound a valuable tool for the construction of complex molecules in academic research and industrial drug development. The choice of reagent should be guided by the specific synthetic goal, considering factors such as desired product functionality, reaction kinetics, and ease of subsequent transformations.

References

Yield comparison of different synthetic methods for allyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl cyanoacetate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and other complex molecules. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a multi-step synthetic route. This guide provides an objective comparison of different synthetic methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Yield Comparison of Synthetic Methods

The following table summarizes the typical yields for the different synthetic routes to this compound. It is important to note that yields can vary depending on the specific reaction conditions, catalyst, and purification methods employed.

Synthetic MethodCatalyst/ReagentTypical Yield (%)Reaction Time
Direct (Fischer) Esterification Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)90 - 961 - 10 hours
Transesterification Hydrotalcite, Tin compounds, Sodium Aluminate58 - 976 - 12 hours
Phase Transfer Catalysis Tetrabutylammonium Bromide (TBAB)> 902 - 4 hours
Microwave-Assisted Synthesis Acid or Base CatalystsHighMinutes to < 1 hour

In-Depth Analysis of Synthetic Methodologies

This section provides detailed experimental protocols for each of the key synthetic methods for this compound.

Direct (Fischer) Esterification

This classical method involves the acid-catalyzed reaction between cyanoacetic acid and allyl alcohol. The equilibrium of the reaction is typically shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction, often with a Dean-Stark apparatus.[1][2]

Experimental Protocol:

A mixture of cyanoacetic acid (1.0 mol), allyl alcohol (1.2 mol), a catalytic amount of concentrated sulfuric acid (0.02 mol) or p-toluenesulfonic acid (0.02 mol), and an appropriate solvent (e.g., toluene or benzene) is refluxed using a Dean-Stark apparatus to azeotropically remove water.[1][3][4] The reaction progress is monitored by the amount of water collected. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Transesterification

Transesterification involves the conversion of an existing ester, typically a lower alkyl ester like ethyl or methyl cyanoacetate, to this compound by reaction with allyl alcohol in the presence of a catalyst.[5] This method can be advantageous when the starting ester is readily available and avoids the direct handling of cyanoacetic acid.

Experimental Protocol:

Ethyl cyanoacetate (1.0 mol) and an excess of allyl alcohol (2.0 - 3.0 mol) are mixed with a catalytic amount of a suitable catalyst, such as sodium aluminate (1.5 wt.%) or a tin-based catalyst.[6][7] The mixture is heated to reflux, and the lower-boiling alcohol (ethanol) is continuously removed by distillation to drive the equilibrium towards the formation of this compound. The reaction progress can be monitored by gas chromatography. After the reaction is complete, the catalyst is filtered off, and the excess allyl alcohol is removed by distillation. The resulting crude this compound is then purified by vacuum distillation. Yields for similar transesterification reactions have been reported in the range of 58-78% using hydrotalcite catalysts.[5]

Phase Transfer Catalysis (PTC)

This method offers an efficient route for the synthesis of this compound by reacting an alkali metal salt of cyanoacetic acid with an allyl halide in a two-phase system. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanoacetate anion from the aqueous phase to the organic phase where the reaction occurs.[8][9]

Experimental Protocol:

Sodium cyanoacetate is prepared by neutralizing cyanoacetic acid with an equimolar amount of sodium hydroxide in an aqueous solution. To this aqueous solution, a solution of allyl bromide (1.0 mol) in an organic solvent (e.g., dichloromethane or toluene) and a catalytic amount of tetrabutylammonium bromide (TBAB, 1-5 mol%) are added.[10] The biphasic mixture is then stirred vigorously at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The progress of the reaction is monitored by TLC or GC. Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the product is purified by vacuum distillation. This method is known to produce high yields, often exceeding 90%, with reduced reaction times and milder conditions compared to traditional methods.[9]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields.[11] This technique can be applied to the direct esterification or transesterification methods for the synthesis of this compound.

Experimental Protocol:

For a microwave-assisted Fischer esterification, a mixture of cyanoacetic acid (1.0 mol), allyl alcohol (1.2 mol), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) is placed in a sealed microwave reactor vessel. The mixture is then irradiated with microwaves at a controlled temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). After cooling, the catalyst is filtered off, and the excess allyl alcohol is removed under reduced pressure. The crude product is then purified by vacuum distillation. The primary advantage of this method is the significant reduction in reaction time from hours to minutes, while often maintaining high yields.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key components of each synthetic method.

Fischer_Esterification Cyanoacetic_Acid Cyanoacetic Acid Reaction Reflux with Dean-Stark Cyanoacetic_Acid->Reaction Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction Acid_Catalyst H₂SO₄ or TsOH Acid_Catalyst->Reaction catalyst Allyl_Cyanoacetate This compound Reaction->Allyl_Cyanoacetate Yield: 90-96% Water Water (removed) Reaction->Water

Caption: Fischer Esterification of Cyanoacetic Acid.

Transesterification Ethyl_Cyanoacetate Ethyl Cyanoacetate Reaction Reflux & Distillation of Ethanol Ethyl_Cyanoacetate->Reaction Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction Catalyst e.g., Sodium Aluminate Catalyst->Reaction catalyst Allyl_Cyanoacetate This compound Reaction->Allyl_Cyanoacetate Yield: 58-97% Ethanol Ethanol (removed) Reaction->Ethanol

Caption: Transesterification for this compound Synthesis.

Phase_Transfer_Catalysis Sodium_Cyanoacetate Sodium Cyanoacetate (Aqueous Phase) Reaction Vigorous Stirring (Biphasic System) Sodium_Cyanoacetate->Reaction Allyl_Bromide Allyl Bromide (Organic Phase) Allyl_Bromide->Reaction PTC TBAB PTC->Reaction catalyst Allyl_Cyanoacetate This compound Reaction->Allyl_Cyanoacetate Yield: >90%

Caption: Phase Transfer Catalysis for this compound.

Microwave_Synthesis Reactants Cyanoacetic Acid + Allyl Alcohol Microwave Microwave Irradiation Reactants->Microwave Catalyst Solid Acid/Base Catalyst->Microwave catalyst Allyl_Cyanoacetate This compound Microwave->Allyl_Cyanoacetate High Yield (Short Reaction Time)

References

Safety Operating Guide

Navigating the Safe Disposal of Allyl Cyanoacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Allyl cyanoacetate, a toxic and irritating compound, requires a meticulous and informed approach to its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this includes:

  • Eye Protection: Eyeshields and faceshields are necessary to protect against splashes.

  • Hand Protection: Protective gloves are required.[1]

  • Respiratory Protection: A type ABEK (EN14387) respirator filter should be used to prevent inhalation of vapors.

  • Skin Protection: Protective clothing should be worn to avoid skin contact.[1]

In the event of a spill, the material should be absorbed with an inert material such as dry sand or earth and collected for disposal.[1] It is crucial to prevent the chemical from entering drains.[1]

Hazardous Waste Classification

This compound is classified as a toxic substance.[1] The Safety Data Sheet (SDS) for this compound indicates that it is an "Acute Toxicity - Oral [Category 3]" substance, which is toxic if swallowed.[1] It also causes skin and serious eye irritation.[1] Due to these properties, it is considered a hazardous waste and must be managed according to stringent regulations.[2] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[2][3]

While a specific EPA hazardous waste code for this compound is not explicitly provided in the search results, wastes are generally classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given its toxicity, this compound waste would fall under this classification.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed hazardous waste disposal program.[3][4] Under no circumstances should it be disposed of in regular trash or down the sewer system without explicit written permission from the relevant environmental health and safety (EHS) office.[3]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Do not mix this compound with other waste streams unless it is part of a documented experimental residue and the compatibility of the mixture is known. Incompatible wastes must be segregated.[6][7]

2. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3][6] The container must have a secure, screw-on cap.[7]

  • Affix a hazardous waste tag to the container as soon as waste is added.[3][4] The tag must include the following information:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Abbreviations are not permitted.[3]

    • The quantity of the waste.

    • The date of waste generation.[3]

    • The location of origin (e.g., building and room number).[3]

    • The name and contact information of the principal investigator or responsible person.[3]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[3]

3. Storage:

  • Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area, that is under the control of the generator.[7]

  • Ensure secondary containment is used to capture any potential leaks.[4]

  • Store the waste away from incompatible materials.[6]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[3][4]

  • Complete any required waste disposal forms, providing accurate information about the contents of the container.[3]

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[4][6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][6]

  • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the label.[4][6]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are generally determined by local, regional, and national regulations and are not universally standardized in the provided search results. However, general hazardous waste regulations provide some quantitative thresholds:

ParameterGuidelineSource
Accumulation Limit (Acutely Hazardous Waste) Never accumulate more than one quart of acute hazardous waste.[4]
Accumulation Limit (General Hazardous Waste) Never accumulate more than 55 gallons of hazardous waste.[4]
pH for Sewer Disposal (General) Permissible for dilute acids and bases with a pH between 5.5 and 10.5, with approval.[8]

Note: The accumulation limits are general guidelines for satellite accumulation areas in laboratories and may vary based on generator status and local regulations. This compound's specific classification as an "acute" or "non-acute" hazardous waste under RCRA would determine the applicable accumulation limit.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylCyanoacetateDisposal cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Select Compatible, Leak-Proof Container A->B 1. Containerize C Affix Hazardous Waste Tag B->C 2. Label D Record Contents, Date, and PI Info C->D 3. Document E Store in Designated Satellite Accumulation Area D->E Store Securely F Use Secondary Containment E->F G Segregate from Incompatibles E->G H Contact EHS for Waste Pickup G->H Ready for Disposal I Complete Disposal Request Form H->I 1. Request J Transfer to Authorized Waste Handler I->J 2. Transfer

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Allyl Cyanoacetate

This compound is a valuable reagent in drug development and scientific research, but its handling requires stringent safety measures due to its toxicological profile. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these protocols is crucial for minimizing risks associated with this chemical.

This compound is classified as acutely toxic if swallowed and causes significant skin and eye irritation.[1] Proper personal protective equipment (PPE) and handling procedures are not just recommended; they are mandatory for the safe use of this compound.

Hazard Identification and Classification

A clear understanding of the hazards associated with this compound is the foundation of safe handling.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1][2]☠️Danger [1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]❗️Warning
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]❗️Warning
Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Butyl rubber, Nitrile rubber).[1]Prevents skin contact and irritation.[1]
Eye Protection Safety goggles or a face shield.[1]Protects against splashes that can cause serious eye irritation.[1]
Respiratory Protection Half or full-facepiece respirator with appropriate cartridges (e.g., Type ABEK EN14387 filter), or a self-contained breathing apparatus (SCBA).[1]Required when vapors or aerosols may be generated.[1]
Skin and Body Protection Impervious protective clothing and protective boots as needed.[1]Minimizes the risk of skin contact.
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for preventing accidents and ensuring the stability of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Use a closed system whenever possible to minimize the generation of vapors or mists.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dark, and well-ventilated place.[1]

  • Store locked up.[1]

  • Avoid long storage periods as the product may degrade over time.[1]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a poison center or doctor. Rinse mouth.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[1]

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth and place it in a suitable container for disposal.[1] Prevent the spill from entering drains.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[1] This should be undertaken by qualified personnel knowledgeable in hazardous waste disposal.[1] Do not allow the product to enter the environment, drains, or waterways.[1]

Operational Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

AllylCyanoacetateWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Obtain SDS 1. Review Safety Data Sheet (SDS) Don PPE 2. Don Required PPE Obtain SDS->Don PPE Prepare Work Area 3. Prepare Fume Hood & Work Area Don PPE->Prepare Work Area Transfer Chemical 4. Transfer this compound Prepare Work Area->Transfer Chemical Perform Experiment 5. Conduct Experiment Transfer Chemical->Perform Experiment Monitor for Exposure 6. Monitor Work Area Perform Experiment->Monitor for Exposure Decontaminate 7. Decontaminate Glassware & Surfaces Monitor for Exposure->Decontaminate Store Properly 8. Store Securely Decontaminate->Store Properly Doff PPE 9. Doff PPE Correctly Store Properly->Doff PPE Segregate Waste 10. Segregate Hazardous Waste Doff PPE->Segregate Waste Label Waste 11. Label Waste Container Segregate Waste->Label Waste Dispose 12. Dispose via Approved Channels Label Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl cyanoacetate
Reactant of Route 2
Reactant of Route 2
Allyl cyanoacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.